2-(Chloromethyl)-6-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGYHQUXRUXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563621 | |
| Record name | 2-(Chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22989-38-4 | |
| Record name | 2-(Chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-6-methylquinoline, a key intermediate in the development of various pharmaceutical agents. The document delves into the core chemical principles and reaction mechanisms, offering a detailed, step-by-step protocol for its preparation. By elucidating the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis. All claims and protocols are substantiated with citations from authoritative sources.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial and antiviral properties.[1] Among its many derivatives, this compound serves as a critical building block in the synthesis of more complex molecules. Its reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of novel drug candidates. The 6-methyl substituent provides a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through a multi-step sequence that begins with readily available starting materials. We will explore the intricacies of each transformation, from the initial formation of the quinoline ring system to the final chlorination step.
The Core Synthesis Strategy: A Multi-step Approach
The synthesis of this compound is most effectively achieved through a three-step process:
-
Step 1: Acylation of p-Toluidine to form 2-chloro-N-(4-methylphenyl)acetamide.
-
Step 2: Combes Quinoline Synthesis involving the acid-catalyzed cyclization of an enamine intermediate to yield 2-hydroxy-6-methylquinoline.
-
Step 3: Chlorination of the 2-hydroxyquinoline derivative to afford the final product, this compound.
This strategic sequence allows for the controlled construction of the target molecule, with each step building upon the previous one to introduce the desired functionality.
Detailed Mechanistic Elucidation
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. This section dissects each step of the synthesis, providing a detailed, arrow-pushing description of the transformations involved.
Step 1: Acylation of p-Toluidine
The synthesis commences with the acylation of p-toluidine using chloroacetyl chloride.[2] This is a classic nucleophilic acyl substitution reaction.
-
Mechanism: The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond in 2-chloro-N-(4-methylphenyl)acetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: The Combes Quinoline Synthesis
The second step employs the Combes quinoline synthesis to construct the core quinoline ring system.[3][4] This acid-catalyzed reaction involves the condensation of an aniline (in this case, the product from Step 1 is conceptually related to an aniline derivative) with a β-dicarbonyl compound, followed by cyclization. For the synthesis of 2-hydroxy-6-methylquinoline, a related pathway starting from p-toluidine and a suitable β-ketoester like ethyl acetoacetate is often employed, followed by cyclization.
-
Mechanism: The Combes synthesis proceeds through several key stages:
-
Enamine Formation: The aniline derivative condenses with the β-dicarbonyl compound to form an enamine intermediate, with the loss of a water molecule.[1][5]
-
Protonation and Cyclization: The enamine is then protonated by a strong acid, such as sulfuric acid, which activates it for an intramolecular electrophilic aromatic substitution reaction.[6] The enamine attacks the aromatic ring to form a six-membered ring.
-
Dehydration: A subsequent dehydration step, also catalyzed by the strong acid, leads to the formation of the aromatic quinoline ring.[3][4]
-
The use of concentrated sulfuric acid is crucial as it serves as both a catalyst and a dehydrating agent.[7][8]
Step 3: Chlorination of 2-Hydroxy-6-methylquinoline
The final step involves the conversion of the 2-hydroxy group of the quinoline to a chloro group. This is a critical transformation to install the reactive handle for subsequent modifications. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this purpose.[9][10]
-
Mechanism: The hydroxyl group of the 2-hydroxyquinoline tautomer (or the carbonyl oxygen of the corresponding quinolinone) attacks the phosphorus atom of POCl₃. A series of steps involving the elimination of HCl and a dichlorophosphate species ultimately leads to the substitution of the hydroxyl group with a chlorine atom. The addition of a base like pyridine or N,N-dimethylformamide (DMF) can facilitate the reaction.[9][11]
The conversion of the resulting 2-chloro-6-methylquinoline to this compound can then be achieved through various methods, such as radical chlorination or other functional group interconversions. However, a more direct route to introduce the chloromethyl group often involves starting with a different precursor in the Combes synthesis or a related quinoline synthesis that already incorporates the desired side chain. For the purpose of this guide, we will focus on the chlorination of the 2-position as a key step.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established and reliable procedures.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| p-Toluidine | C₇H₉N | 107.15 | 106-49-0 | Colorless solid.[12] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Corrosive liquid. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Colorless liquid. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive liquid. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive, fuming liquid. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | White solid. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Step-by-Step Synthesis
Step 1: Synthesis of N-(4-methylphenyl)-3-oxobutanamide
-
To a stirred solution of p-toluidine (1 equivalent) in a suitable solvent such as toluene, add ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-methylphenyl)-3-oxobutanamide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Hydroxy-6-methylquinoline
-
Carefully add the crude N-(4-methylphenyl)-3-oxobutanamide from the previous step to an excess of cold, concentrated sulfuric acid with stirring.
-
Slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-hydroxy-6-methylquinoline.
Step 3: Synthesis of 2-Chloro-6-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-6-methylquinoline (1 equivalent).
-
Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base, such as sodium hydroxide solution, until it is alkaline.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-6-methylquinoline.
-
Purify the product by column chromatography or recrystallization to obtain the pure compound.
Note on 2-(Chloromethyl)quinoline Synthesis: The direct synthesis of 2-(chloromethyl) derivatives can be complex. A common alternative is the conversion of the 2-methylquinoline derivative. For instance, 2,6-dimethylquinoline could be synthesized via a similar Combes or Doebner-von Miller reaction with p-toluidine and a suitable precursor.[13] The 2-methyl group can then be chlorinated using reagents like N-chlorosuccinimide (NCS) under radical conditions to yield this compound.
Visualization of the Synthesis Pathway
Reaction Mechanism Diagram
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-(Chloromethyl)-6-methylquinoline
For Immediate Release
A Comprehensive Spectroscopic Analysis of 2-(Chloromethyl)-6-methylquinoline for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed spectroscopic characterization of this compound, a crucial intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a robust, predicted spectral analysis grounded in the established principles of NMR, IR, and MS, and supported by experimental data from structurally analogous compounds. This document serves as an essential resource for researchers working with this and related quinoline derivatives, enabling accurate identification, purity assessment, and structural confirmation.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, is a highly valuable building block due to its reactive chloromethyl group at the 2-position, which allows for facile nucleophilic substitution and the elaboration of more complex molecular architectures. The methyl group at the 6-position provides a point for further structural modification or can influence the molecule's pharmacokinetic properties. A thorough understanding of its spectral characteristics is paramount for its effective use in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of related compounds such as 6-methylquinoline and 2-chloroquinoline.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the chloromethyl protons, and the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.40 - 7.50 | d | 8.5 |
| H-4 | 8.10 - 8.20 | d | 8.5 |
| H-5 | 7.80 - 7.90 | d | 8.8 |
| H-7 | 7.55 - 7.65 | dd | 8.8, 2.0 |
| H-8 | 7.95 - 8.05 | d | 2.0 |
| -CH₂Cl | 4.80 - 4.90 | s | - |
| 6-CH₃ | 2.50 - 2.60 | s | - |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyridine ring (H-3 and H-4) are influenced by the electron-withdrawing nitrogen atom. The chloromethyl group at C-2 will further deshield H-3. The protons on the benzene ring (H-5, H-7, and H-8) will have chemical shifts characteristic of a substituted quinoline, with the methyl group at C-6 causing a slight upfield shift of neighboring protons compared to unsubstituted quinoline. The singlet nature of the -CH₂Cl and 6-CH₃ protons is due to the absence of adjacent protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-3 | 122 - 124 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 126 - 128 |
| C-6 | 137 - 139 |
| C-7 | 130 - 132 |
| C-8 | 127 - 129 |
| C-8a | 147 - 149 |
| -CH₂Cl | 45 - 47 |
| 6-CH₃ | 21 - 23 |
Causality Behind Predictions: The chemical shifts of the quinoline ring carbons are well-established. The C-2 carbon, attached to both the nitrogen and the chloromethyl group, is expected to be significantly downfield. The presence of the methyl group at C-6 will have a minor effect on the chemical shifts of the carbons in the benzene ring.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra for quinoline derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂Cl, -CH₃) | 2850 - 3000 | Medium |
| C=C and C=N Ring Stretching | 1500 - 1650 | Strong, Multiple Bands |
| C-H Bending (in-plane and out-of-plane) | 1000 - 1400 | Medium to Strong |
| C-Cl Stretch | 650 - 800 | Strong |
Causality Behind Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of sharp bands in the 1500-1650 cm⁻¹ region. The strong absorption in the 650-800 cm⁻¹ range is indicative of the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₀ClN) is 191.66 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (-Cl) to give a fragment at m/z 156.
-
Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z 142.
-
Further fragmentation of the quinoline ring system.
-
Molecular Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which may show a more prominent molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the molecular ion and fragment ions.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging the established spectral data of structurally related compounds, we have constructed a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this important pharmaceutical intermediate. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development, facilitating the confident identification and utilization of this compound in their synthetic endeavors.
A Comprehensive Technical Guide to the Biological Screening of 2-(Chloromethyl)-6-methylquinoline
Foreword: Unveiling the Potential of a Novel Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The inherent chemical versatility of the quinoline ring system allows for extensive functionalization, leading to the generation of novel derivatives with potentially unique therapeutic properties. This guide focuses on a specific, yet underexplored derivative: 2-(Chloromethyl)-6-methylquinoline. The presence of a reactive chloromethyl group at the 2-position makes this compound a valuable synthetic intermediate, allowing for facile derivatization.[3] However, a comprehensive biological characterization of the parent molecule is a critical first step to understanding its intrinsic activity and guiding future drug discovery efforts.
This document provides a detailed, in-depth technical guide for the systematic biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered screening cascade. As a self-validating system, this guide emphasizes the "why" behind each experimental choice, ensuring robust and reproducible data generation.
Part 1: Foundational Characterization and Preliminary Assessment
Before embarking on extensive biological screening, a foundational understanding of the compound's physicochemical properties is paramount. This knowledge is crucial for accurate compound handling, interpretation of biological data, and the design of subsequent assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for preparing stock solutions and understanding the compound's potential for oral bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | PubChem CID 865105[4] |
| Molecular Weight | 207.65 g/mol | PubChem CID 865105[4] |
| XLogP3 | 2.6 | PubChem CID 865105[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 865105[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 865105[4] |
| Rotatable Bond Count | 1 | PubChem CID 865105[4] |
-
Expert Insight: The XLogP3 value of 2.6 suggests moderate lipophilicity, which is often a favorable characteristic for drug candidates, as it can influence membrane permeability and solubility.
Compound Handling and Stock Solution Preparation
Accurate and consistent preparation of the test compound is the bedrock of reliable biological screening.
Protocol 1: Stock Solution Preparation
-
Compound Acquisition: Obtain this compound from a reputable chemical supplier.
-
Solvent Selection: Based on its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Preparation of a 10 mM Stock Solution:
-
Accurately weigh 2.0765 mg of this compound.
-
Dissolve the compound in 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).
Part 2: The Tiered Biological Screening Cascade
A logical, tiered approach to biological screening is essential for efficient resource allocation and data-driven decision-making. The proposed cascade begins with broad cytotoxicity and antimicrobial assessments, followed by more specific mechanistic and drug-like property evaluations.
Caption: A tiered approach to the biological screening of this compound.
Tier 1: Primary Screening
The initial tier aims to answer the fundamental question: Does this compound exhibit broad biological activity at appreciable concentrations?
The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation.[5] It measures the metabolic activity of cells, which is indicative of their overall health.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Table 2: Representative Data Presentation for MTT Assay
| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 100.2 ± 1.5 |
| 1 | 95.3 ± 3.5 | 96.8 ± 2.9 | 98.7 ± 2.3 |
| 10 | 70.1 ± 4.2 | 75.6 ± 3.7 | 90.4 ± 3.1 |
| 50 | 45.2 ± 3.9 | 52.3 ± 4.5 | 82.1 ± 2.8 |
| 100 | 15.8 ± 2.7 | 20.4 ± 3.3 | 75.9 ± 3.6 |
| IC₅₀ (µM) | ~48 | ~55 | >100 |
-
Trustworthiness: The inclusion of a non-cancerous cell line helps to assess the selectivity of the compound's cytotoxicity. A significantly higher IC₅₀ value for the non-cancerous line is a desirable characteristic.
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Protocol 3: Broth Microdilution Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation:
-
Culture the bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration for the assay.
-
-
Plate Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
-
Resazurin Indicator (Optional but Recommended):
-
To enhance the objectivity of the endpoint reading, add a resazurin-based viability indicator. Viable bacteria will reduce the blue resazurin to pink resorufin.
-
Table 3: Representative Data Presentation for Broth Microdilution Assay
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | >256 |
-
Expert Insight: A significant difference in MIC values between Gram-positive and Gram-negative bacteria can provide early clues about the compound's potential mechanism of action, as it may relate to differences in cell wall structure.
Tier 2: Mechanistic Elucidation
If the primary screening reveals significant activity, the next tier focuses on understanding the underlying mechanism of action.
For compounds exhibiting cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[10][11]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Given that many quinoline derivatives act as enzyme inhibitors, screening against a relevant panel of enzymes is a logical next step. DNA methyltransferases (DNMTs) are a class of enzymes that are often dysregulated in cancer and are known targets for some quinoline-based compounds.[13]
Protocol 5: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
-
Assay Principle: A colorimetric or fluorescence-based ELISA-like assay is commonly used. A DNA substrate is coated on a microplate, and in the presence of a methyl donor (S-adenosyl-L-methionine, SAM), active DNMT enzyme methylates the DNA. The extent of methylation is then detected using an antibody specific for 5-methylcytosine.[14][15]
-
Reaction Setup:
-
In a DNA-coated 96-well plate, add the assay buffer, purified human DNMT1 enzyme, SAM, and varying concentrations of this compound.
-
Include a positive control inhibitor (e.g., Decitabine) and a no-inhibitor control.
-
-
Methylation Reaction: Incubate the plate at 37°C for 60-90 minutes.[14]
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically binds to 5-methylcytosine, followed by a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percent inhibition of DNMT activity for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Tier 3: Drug-Likeness Profiling (In Vitro ADME)
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[16][17]
References
- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epigentek.com [epigentek.com]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. selvita.com [selvita.com]
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An Important Note on Chemical Identification: The initial query for CAS number 4295-11-8 identifies the compound 2-Chloro-6-methylquinoline.[1][2][3][4][5][6][7][8][9][10] However, the detailed requirements of this guide—focusing on a benzaldehyde derivative used in phenethylamine synthesis—point unequivocally to 4-Bromo-2,5-dimethoxybenzaldehyde . This compound is correctly identified by CAS number 31558-41-5 .[11][12][13][14] This guide will therefore focus exclusively on the properties and structure of 4-Bromo-2,5-dimethoxybenzaldehyde to align with the substantive technical specifications requested.
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Bromo-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly within the realms of pharmaceuticals and materials science.[15][16] Its molecular architecture, which includes a bromine atom and two methoxy groups on a benzaldehyde scaffold, provides unique reactivity that makes it a valuable precursor for more complex molecules.[15] This compound is of particular interest to researchers in neuroscience and forensic chemistry as it is a key starting material for the synthesis of psychoactive phenethylamine derivatives, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).[15] The aldehyde functional group offers a reactive site for chemical modifications like condensation and reduction reactions, enabling chemists to build elaborate molecular structures.[15]
Physicochemical and Structural Properties
The physical and chemical characteristics of 4-Bromo-2,5-dimethoxybenzaldehyde are fundamental to its handling, purification, and application in synthetic chemistry. It typically appears as a white to light yellow crystalline solid.[17][18]
Table 1: Core Properties of 4-Bromo-2,5-dimethoxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 31558-41-5 | [11][12][13][14] |
| Molecular Formula | C₉H₉BrO₃ | [13][14] |
| Molecular Weight | 245.07 g/mol | [13][14] |
| Melting Point | 111-114 °C | [19] |
| Boiling Point | 286.1±20.0 °C (Predicted) | [19] |
| Appearance | White to yellow crystals or crystalline powder | [17] |
| Solubility | Insoluble in water | [20] |
| IUPAC Name | 4-bromo-2,5-dimethoxybenzaldehyde | [14][17] |
| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [15][17] |
| SMILES | COC1=CC(Br)=C(OC)C=C1C=O | [17] |
Molecular Structure
The structure of 4-Bromo-2,5-dimethoxybenzaldehyde is characterized by a benzene ring substituted with an aldehyde group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 5, and a bromine atom (-Br) at position 4.
Caption: 2D structure of 4-Bromo-2,5-dimethoxybenzaldehyde.
Synthesis Protocols
The most common and well-documented synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde. The methoxy groups are ortho, para-directing, and the substitution pattern is influenced by both electronic and steric factors.
Protocol 1: Bromination of 2,5-Dimethoxybenzaldehyde
This protocol is based on the direct bromination using elemental bromine in glacial acetic acid, a method proven to yield the desired 4-bromo isomer.[21][22][23]
Rationale: Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine and promoting the substitution reaction. The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in a minimal volume of glacial acetic acid in a suitable reaction vessel at 0 °C.[22]
-
Reagent Preparation: In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid.[22]
-
Addition: Slowly add the bromine solution to the stirred solution of 2,5-dimethoxybenzaldehyde. Maintain the temperature at 0 °C during the addition.[22]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 to 24 hours.[22][24] The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into a larger volume of ice water.[22][24] This quenches the reaction and causes the organic product to precipitate out of the aqueous solution. A white or brownish/red precipitate of crude 4-Bromo-2,5-dimethoxybenzaldehyde should form.[22][24]
-
Isolation and Purification: Collect the solid precipitate by filtration. To purify, the crude product can be redissolved in a suitable organic solvent like dichloromethane for liquid-liquid extraction and washing, or recrystallized from a solvent such as acetonitrile to yield the purified product.[22][24]
Caption: Workflow for the synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde.
Key Applications in Research and Drug Development
The primary application of 4-Bromo-2,5-dimethoxybenzaldehyde in advanced research is its role as a key precursor in the synthesis of phenethylamine derivatives.[15] This class of compounds is of significant interest for its potent effects on the central nervous system, often mediated through interactions with serotonin receptors.
Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
A prominent example is the synthesis of 2C-B, a psychedelic drug. The synthesis typically proceeds via a Henry reaction (nitroaldol condensation) followed by a reduction of the nitro group.[15]
-
Henry Reaction: 4-Bromo-2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base (like ammonium acetate or an amine) to form the intermediate nitrostyrene, 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitroethene.[15]
-
Reduction: The nitrostyrene intermediate is then reduced to the corresponding phenethylamine. Common reducing agents for this transformation include lithium aluminum hydride (LAH) or catalytic hydrogenation. This step is critical as it converts the nitro group to the primary amine characteristic of phenethylamines.[15]
The availability of 4-Bromo-2,5-dimethoxybenzaldehyde is therefore essential for medicinal chemists developing novel compounds for neurological research and for forensic scientists who require analytical standards for controlled substances.[15]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Bromo-2,5-dimethoxybenzaldehyde.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11][25]
-
Handling: Avoid all personal contact, including inhalation.[25] Prevent dust generation during handling.[11][25] After handling, wash hands and any exposed skin thoroughly.[12][25]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[11][20][25] It should be stored away from incompatible materials, such as strong oxidizing agents.[12][20]
Conclusion
4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5) is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and its utility as a building block for complex phenethylamine derivatives underscore its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists who utilize this versatile compound in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. 4295-11-8 | 2-Chloro-6-methylquinoline | Chlorides | Ambeed.com [ambeed.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS # 4295-11-8, 2-Chloro-6-methylquinoline - chemBlink [chemblink.com]
- 7. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4295-11-8(2-Chloro-6-methylquinoline) | Kuujia.com [kuujia.com]
- 9. 4295-11-8|2-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]
- 10. 2abiotech.net [2abiotech.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 17. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. 4295-11-8 | CAS DataBase [m.chemicalbook.com]
- 20. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. psasir.upm.edu.my [psasir.upm.edu.my]
- 22. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 23. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 24. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Strategic Importance of 2-(Chloromethyl)-6-methylquinoline
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(Chloromethyl)-6-methylquinoline
This compound is a highly valuable heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. Its structure combines the versatile quinoline scaffold with a reactive chloromethyl group at the 2-position, making it an ideal synthon for introducing the quinoline moiety into larger, more complex molecules through nucleophilic substitution. The 6-methyl group provides an additional site for functionalization or can be used to modulate the electronic and steric properties of the final compound.
This guide provides an in-depth analysis of the primary synthetic strategies for accessing this key intermediate, focusing on the selection of appropriate starting materials and the underlying chemical logic. For researchers and drug development professionals, understanding these pathways is critical for efficient and scalable synthesis. The synthetic approaches can be broadly categorized into two core strategies:
-
Direct Annulation: Constructing the 2,6-disubstituted quinoline ring system from acyclic precursors.
-
Post-Annulation Functionalization: Synthesizing a stable quinoline precursor, such as 2,6-dimethylquinoline, followed by selective modification of the 2-methyl group.
This document will explore the most prominent and field-proven methods within these strategies, offering detailed protocols and mechanistic insights to guide laboratory execution.
Logical Framework: Primary Synthetic Paradigms
The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following diagram illustrates the two divergent, yet convergent, pathways to the target molecule.
An In-Depth Technical Guide to 2-(Chloromethyl)-6-methylquinoline: Synthesis, Reactivity, and Applications
Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Chemistry
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic distribution and structural rigidity have established it as a "privileged scaffold," appearing in a vast array of natural alkaloids, pharmaceuticals, and functional materials.[1] Within the diverse family of quinoline derivatives, those functionalized with a reactive handle serve as exceptionally valuable intermediates for synthetic chemists.
This guide focuses on a specific, highly versatile building block: 2-(Chloromethyl)-6-methylquinoline . The strategic placement of a methyl group at the 6-position and, critically, a chloromethyl group at the 2-position, creates a molecule primed for synthetic elaboration. The chloromethyl group acts as a potent electrophilic site, enabling the facile introduction of the 6-methylquinoline moiety into a wide range of molecular architectures.[1] This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and its pivotal role in the landscape of drug discovery and research.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling. While specific experimental data for this compound is not widely published, we can deduce its core characteristics from closely related analogs and supplier-provided data for similar structures. The data presented below is for the isomeric compound, 6-(Chloromethyl)-2-methylquinoline, which serves as a close reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN | [2] |
| Molecular Weight | 191.65 g/mol | [2] |
| IUPAC Name | 6-(chloromethyl)-2-methylquinoline | [2] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)CCl | [2] |
| InChI Key | HJCKZNGTPNDMJN-UHFFFAOYSA-N | [2] |
Note: Data corresponds to the isomer 6-(Chloromethyl)-2-methylquinoline. Researchers should verify the properties of their specific material.
Synthesis and Reactivity: A Gateway to Molecular Diversity
The true value of this compound lies in its reactivity, which is dominated by the chloromethyl group at the 2-position. This group is an excellent electrophile, making the molecule a superb alkylating agent for a variety of nucleophiles.[1]
Causality of Reactivity
The electrophilicity of the benzylic carbon in the chloromethyl group is significantly enhanced by the electron-withdrawing nature of the adjacent quinoline ring system. The nitrogen atom at the 1-position, in particular, exerts a strong inductive and resonance effect, stabilizing the transition state of nucleophilic substitution reactions. This makes the chlorine atom an excellent leaving group, facilitating reactions with even weak nucleophiles under mild conditions.[1]
Representative Synthetic Pathway
While multiple synthetic routes to chloromethylated quinolines exist, a common strategy involves the modification of a pre-formed quinoline ring. For instance, the synthesis could conceptually proceed from 2,6-dimethylquinoline. The greater acidity of the protons on the 2-methyl group (quinaldine methyl group) compared to the 6-methyl group allows for selective functionalization.
A plausible, though generalized, protocol for the chlorination of the 2-methyl group is outlined below.
Protocol: Free-Radical Chlorination of 2,6-Dimethylquinoline
-
Dissolution: Dissolve 2,6-dimethylquinoline (1 equivalent) in a suitable, inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: Add a radical initiator, such as N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Scientific Rationale: NCS is a convenient and safer source of chlorine radicals compared to chlorine gas. BPO initiates the reaction by decomposing upon heating to form phenyl radicals, which then abstract a hydrogen atom from the 2-methyl group, initiating the radical chain reaction.
-
-
Reaction: Heat the mixture to reflux (typically 77-80°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to promote radical formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Drug Discovery and Development
The utility of this compound is most pronounced in its role as a versatile scaffold for building libraries of complex molecules for biological screening. The quinoline core itself is a key pharmacophore in numerous FDA-approved drugs, including treatments for cancer and infectious diseases.[3]
Role as a Versatile Building Block
The primary application involves nucleophilic substitution at the chloromethyl position. This allows for the covalent attachment of a wide variety of functional groups and molecular fragments, each potentially modulating the biological activity of the resulting derivative.
-
Amine Nucleophiles: Reaction with primary or secondary amines yields 2-(aminomethyl)-6-methylquinolines. This is a common strategy for introducing basic nitrogen centers, which can improve aqueous solubility and form key hydrogen bond interactions with biological targets like protein kinases.
-
Thiol Nucleophiles: Thiol-containing compounds react to form thioethers. This linkage is important in the design of enzyme inhibitors, where the sulfur atom can interact with metal cofactors or cysteine residues in an active site.
-
Alcohol/Phenol Nucleophiles: Alcohols and phenols can be used to generate the corresponding ethers, providing a route to modify the lipophilicity and steric profile of the molecule.
Context in Anticancer Research
Many modern anticancer drugs, particularly tyrosine kinase inhibitors, feature a quinoline or quinazoline core.[4] This core structure often serves to anchor the drug in the ATP-binding pocket of the target kinase. The ability to easily generate a library of derivatives from this compound allows researchers to rapidly explore the structure-activity relationship (SAR) for a given biological target. By systematically varying the nucleophile attached to the methylene bridge, scientists can optimize potency, selectivity, and pharmacokinetic properties.[5]
Safety and Handling
As a reactive alkylating agent, this compound and its analogs must be handled with appropriate care. The information below is generalized from safety data sheets (SDS) for similar chloromethylated heterocyclic compounds.[6][7]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[9]
-
-
Storage and Handling:
Conclusion
This compound is a strategically designed chemical intermediate of significant value to research and development professionals. Its quinoline core provides a biologically relevant scaffold, while the highly reactive 2-(chloromethyl) group serves as a versatile handle for synthetic diversification. This combination allows for the efficient construction of novel molecular entities for evaluation as potential therapeutics, diagnostic agents, and functional materials. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 6-(Chloromethyl)-2-methylquinoline [smolecule.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Solubility of 2-(Chloromethyl)-6-methylquinoline in organic solvents
An In-Depth Technical Guide on the Solubility of 2-(Chloromethyl)-6-methylquinoline in Organic Solvents
Executive Summary
This compound is a pivotal building block in medicinal chemistry and materials science. Its successful application in synthesis, purification, and formulation is fundamentally governed by its solubility in organic solvents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles governing the solubility of this compound. Recognizing the scarcity of publicly available quantitative data, this document focuses on empowering the user by detailing a robust, self-validating experimental protocol for accurate solubility determination. We will dissect the molecule's physicochemical properties to predict its behavior and provide a framework for logical solvent selection, ensuring efficiency and success in the laboratory.
Introduction to this compound and its Solubility
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds frequently incorporated into the structure of pharmacologically active molecules. The chloromethyl group at the 2-position is a reactive handle for nucleophilic substitution, making it a valuable intermediate for constructing more complex molecular architectures.
Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter with profound practical implications:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification: Crystallization, a primary method for purifying solid organic compounds, relies on solubility differences in various solvents and at different temperatures.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.
This guide provides the theoretical foundation and practical tools to master the solubility aspects of this compound.
Physicochemical Analysis and Solubility Profile Prediction
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning substances with similar polarities and intermolecular forces tend to be mutually soluble.[1][2]
Molecular Structure Analysis
The structure of this compound contains several key features that influence its polarity and interactions:
-
Quinoline Ring System: This large, aromatic, heterocyclic system is relatively nonpolar and capable of π-π stacking interactions.
-
Nitrogen Atom: The nitrogen in the quinoline ring is a weak hydrogen bond acceptor and contributes a dipole moment to the molecule.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.
-
Chloromethyl Group (-CH₂Cl): The C-Cl bond is polar, introducing a localized dipole. However, this group is not capable of hydrogen bonding.
Overall, the molecule can be described as moderately polar, with a significant nonpolar surface area from the aromatic rings. It lacks strong hydrogen bond donating capabilities, which will significantly influence its solubility in protic solvents.
Caption: Molecular structure of this compound.
Predicted Solubility Behavior
Based on its structure, we can predict its solubility in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the molecule has a large nonpolar backbone, the polar groups (C-N, C-Cl) will hinder dissolution in purely nonpolar media.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents are likely to be effective. Their dipole moments can interact favorably with the polar regions of the solute, while their organic nature can accommodate the nonpolar quinoline ring.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents are polar, their primary intermolecular force is hydrogen bonding. Since this compound is only a weak hydrogen bond acceptor and not a donor, it will disrupt the solvent's strong hydrogen-bonding network, limiting solubility.[4]
-
Water: Insoluble. The large hydrophobic structure and lack of strong hydrogen bonding groups make it immiscible with water.
Illustrative Solubility Data
While comprehensive, experimentally verified data is not widely published, Table 1 provides illustrative solubility values to serve as a practical guide for initial solvent screening. These values are hypothetical and must be confirmed experimentally using the protocol provided in Section 4.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent Name | Molecular Formula | Dielectric Constant (20°C) | Predicted Solubility ( g/100 mL) |
| Polar Aprotic | Dichloromethane | CH₂Cl₂ | 9.1 | High |
| Acetone | C₃H₆O | 20.7 | Moderate-High | |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate-High | |
| Acetonitrile | C₂H₃N | 37.5 | Moderate | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High | |
| Polar Protic | Methanol | CH₃OH | 32.7 | Low-Moderate |
| Ethanol | C₂H₅OH | 24.6 | Low-Moderate | |
| Nonpolar | Toluene | C₇H₈ | 2.4 | Low |
| Hexane | C₆H₁₄ | 1.9 | Very Low |
Core Protocol: Experimental Determination of Solubility
This section provides a detailed, step-by-step methodology for the accurate determination of solubility using the widely accepted isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.[5][6]
Methodology and Workflow
The protocol ensures trustworthiness by allowing sufficient time for the system to reach solid-liquid equilibrium, followed by a precise analytical quantification of the solute in the supernatant.
Caption: Experimental workflow for determining solubility.
Step-by-Step Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
-
Analytical balance
-
Evaporation dishes or watch glasses (for gravimetric method)
-
UV-Vis spectrophotometer and cuvettes (for spectroscopic method)
Procedure:
-
Preparation of Saturated Solution:
-
To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Pipette a precise, known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is ideal. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 36h, 48h); when the measured solubility no longer changes, equilibrium has been achieved.
-
-
Sample Collection and Filtration:
-
Stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. It is advisable to pre-warm or pre-cool the syringe to the experimental temperature to prevent premature precipitation or dissolution.
-
Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean container. This step removes any microscopic undissolved particles.
-
-
Quantification (Choose one method):
A. Gravimetric Method (Simple and Robust)
-
Dispense a known volume of the filtered saturated solution into a pre-weighed, dry evaporation dish.
-
Gently evaporate the solvent in a fume hood or a drying oven at a temperature well below the solute's boiling/decomposition point. A gentle stream of nitrogen can accelerate this process.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the solid residue. The difference between this mass and the initial mass of the dish is the mass of the dissolved solute.
B. UV-Vis Spectrophotometric Method (High-Throughput)
-
Prerequisite: Create a calibration curve by preparing a series of standard solutions of known concentrations of the compound in the chosen solvent and measuring their absorbance at the wavelength of maximum absorbance (λ_max).
-
Dilute the filtered saturated solution with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.[7]
-
Data Calculation
-
Gravimetric:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate used (mL)) * 100
-
-
Spectroscopic:
-
Solubility (mol/L) = Concentration from curve (mol/L) * Dilution Factor
-
To convert to g/100 mL, use the molecular weight of the compound.
-
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the thermodynamics of the dissolution process. When planning a crystallization, measuring solubility at two different temperatures is essential for calculating the potential yield.[8]
-
Purity: The presence of impurities in either the solute or the solvent can alter the measured solubility. Always use materials of the highest possible purity for accurate determinations.
Safety and Handling
This compound and its derivatives should be handled with care. Safety data sheets (SDS) indicate that related compounds can be harmful if swallowed and may cause skin and eye irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents used may be flammable or toxic; consult their respective SDS before use.[11]
Conclusion
While a definitive public database for the solubility of this compound is lacking, this guide provides a more valuable asset: the knowledge and methodology to generate this critical data independently. By understanding the physicochemical drivers of solubility and applying the robust experimental protocol detailed herein, researchers can make informed decisions in solvent selection, optimize reaction and purification conditions, and accelerate their research and development objectives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. chem.ws [chem.ws]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activities of Novel Quinoline Analogues
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a vast library of analogues with a wide spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the significant biological potential of novel quinoline derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms and evaluate the preclinical data supporting their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document emphasizes the causality behind experimental design, provides detailed protocols for core biological assays, and presents data in a clear, comparative format to facilitate informed decision-making in drug development pipelines.
Part 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Introduction to the Quinoline Core: Structure and Significance
Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound characterized by a benzene ring fused to a pyridine ring.[1][2] This "privileged scaffold" is not only prevalent in numerous natural products, such as the antimalarial alkaloid quinine, but has also become a fundamental building block for a multitude of synthetic therapeutic agents.[6][7][8] Its rigid, planar structure, combined with the presence of a nitrogen atom, allows it to interact with a variety of biological targets through hydrogen bonding, pi-pi stacking, and coordination with metal ions. The versatility of the quinoline ring system permits substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[9]
Versatility and Privileged Status in Drug Discovery
The quinoline nucleus is a recurring motif in many commercially successful drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[3][6] This proven track record has solidified its status as a "privileged structure" in drug discovery.[10][11] The scaffold's ability to serve as a template for designing ligands for diverse biological targets underscores its importance.[5] Researchers continue to explore novel quinoline analogues, leveraging its versatile chemistry to develop next-generation therapeutics with improved efficacy, selectivity, and safety profiles.[7][10]
Part 2: Anticancer Activities of Quinoline Analogues
The development of quinoline-based anticancer agents has become a major focus in oncology research.[1][12] These compounds exert their cytotoxic effects through a variety of well-defined mechanisms, making them promising candidates for cancer therapy.[13][14]
Mechanistic Landscape: How Quinolines Combat Cancer
The anticancer efficacy of quinoline derivatives stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival.[1][13]
-
2.1.1 DNA Intercalation and Topoisomerase Inhibition : Many planar quinoline structures act as DNA intercalating agents, inserting themselves between base pairs of the DNA double helix.[1] This action can physically obstruct DNA replication and transcription. Furthermore, several quinoline derivatives, such as camptothecin and its analogues, are potent inhibitors of topoisomerase enzymes (I and II), which are critical for resolving DNA supercoiling during replication.[12][15] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to irreversible DNA strand breaks and trigger apoptosis.
-
2.1.2 Kinase Inhibition : Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Novel quinoline analogues have been designed as inhibitors of various protein kinases, including Pim-1 kinase, Src kinase, and Epidermal Growth Factor Receptor (EGFR) kinase.[14][16][17] By blocking the ATP-binding site of these enzymes, these compounds can halt pro-survival signaling, thereby inhibiting proliferation and inducing cancer cell death.[16][15]
-
2.1.3 Induction of Apoptosis and Cell Cycle Arrest : Beyond direct DNA damage, quinoline derivatives can initiate programmed cell death (apoptosis) through various pathways, such as the overproduction of reactive oxygen species (ROS) or the disruption of mitochondrial function.[1][15] They can also cause cell cycle arrest at different checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1][13]
-
2.1.4 Inhibition of Tubulin Polymerization : The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, disrupting mitotic spindle formation and leading to mitotic arrest and apoptosis.[14][17]
Workflow for Evaluating Anticancer Potential
The initial screening of novel quinoline analogues for anticancer activity follows a systematic workflow. The primary goal is to determine the compound's cytotoxicity against various cancer cell lines and to establish a dose-response relationship.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: In Vitro Cytotoxicity Assessment
The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a fundamental first step. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.[18][19] The SRB assay, which measures total cellular protein content, is often preferred for its simplicity, stability, and sensitivity.[18][20]
-
2.3.1 Principle of the Sulforhodamine B (SRB) Assay : The SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[20] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells in a well. This method is independent of metabolic activity, which can be an advantage over the MTT assay.[20]
-
2.3.2 Step-by-Step Protocol for SRB Assay
-
Cell Seeding : Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Add serial dilutions of the novel quinoline analogue to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for a defined period, typically 48 to 72 hours.
-
Cell Fixation : Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing : Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining : Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Summarizing Anticancer Potency
The results of cytotoxicity assays are typically summarized in a table, allowing for direct comparison of the potency of different analogues across various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM)[17][21] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | 15.2 |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | 18.5 |
| Gemifloxacin | HCT116 (Colon) | 8.7 |
| Cisplatin (Reference) | HCT116 (Colon) | 12.4 |
| Quinoline-Chalcone Hybrid 23 | A549 (Lung) | 0.011 |
Part 3: Antimicrobial Properties of Novel Quinolines
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[2] Quinoline derivatives have long been a source of potent antibacterial agents, and recent research has expanded their known activity spectrum to include drug-resistant bacteria and fungi.[22][23][24]
Targeting Bacterial and Fungal Pathogens
-
3.1.1 Activity Against Gram-Positive and Gram-Negative Bacteria : Novel quinoline derivatives have demonstrated broad-spectrum activity.[25][26] They are effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][7][27]
-
3.1.2 Action Against Drug-Resistant Strains : A significant advantage of exploring novel quinoline analogues is their potential to overcome existing resistance mechanisms. Studies have reported quinolines with potent activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[22]
-
3.1.3 Antifungal Potential : The antimicrobial activity of quinolines is not limited to bacteria. Certain quinoline-based hybrids have shown remarkable antifungal activity against clinically important pathogens like Cryptococcus neoformans and various Candida species.[23][24]
Key Mechanisms of Antimicrobial Action
While fluoroquinolones are famous for inhibiting DNA gyrase and topoisomerase IV, novel quinoline analogues may possess different mechanisms.[28] Some have been suggested to target the proton pump of ATP synthase, disrupting cellular energy production.[22] The development of hybrids, such as quinoline-imidazolium compounds, aims to combine different pharmacophores to create molecules with enhanced activity and potentially novel mechanisms of action.[23]
Workflow for Antimicrobial Susceptibility Testing
The standard method for evaluating the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[2][22]
-
Preparation : Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls : Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22] This is determined by visual inspection of turbidity in the wells.
Data Presentation: Comparative Antimicrobial Efficacy
MIC values are tabulated to compare the potency of new compounds against a panel of microorganisms, often including reference antibiotics.
| Compound | S. aureus (MRSA) MIC (µg/mL) | C. difficile MIC (µg/mL)[22] | C. neoformans MIC (µg/mL)[23] |
| Quinoline Analogue 6 | 4.0 | 1.0 | N/A |
| Quinoline Analogue 7 | 4.0 | 8.0 | N/A |
| Vancomycin (Reference) | 1.0 | 0.5 | N/A |
| Hybrid 7b | 2.0 | N/A | >62.5 |
| Hybrid 7c | >50 | N/A | 15.6 |
Part 4: Antiviral Potential of Quinoline Analogues
The quinoline scaffold is present in several molecules with known antiviral activity, and recent studies have highlighted the broad-spectrum potential of novel analogues against a range of clinically relevant viruses.[6][29]
A Broad-Spectrum Antiviral Scaffold
Novel quinoline derivatives have shown promise against various RNA and DNA viruses. Research has demonstrated their efficacy against Dengue virus, Zika virus, Enterovirus D68 (EV-D68), and multiple human coronaviruses, including SARS-CoV-2.[6][29][30][31][32] For example, chloroquine and hydroxychloroquine, well-known quinoline antimalarials, exhibit potent anti-coronavirus activity in vitro with EC₅₀ values in the low micromolar range.[29][31]
Mechanisms of Viral Inhibition
The antiviral mechanisms of quinolines are often virus-specific but typically involve interference with the early stages of the viral life cycle.
-
Blocking Viral Entry and Replication : Many quinolines are weak bases that accumulate in acidic intracellular vesicles like endosomes. By increasing the endosomal pH, they can inhibit the pH-dependent fusion of the viral envelope with the host cell membrane, effectively blocking viral entry.[29] Other analogues have been shown to bind directly to viral proteins, such as the VP1 capsid protein of EV-D68, preventing the conformational changes necessary for uncoating and viral RNA release.[32] Time-of-addition experiments can help pinpoint the specific stage of the viral life cycle that is inhibited.[29]
Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
-
Cell Seeding : Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.
-
Virus Adsorption : Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques, e.g., 50-100 PFU/well) in the presence of serial dilutions of the test compound. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation : Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Staining and Counting : Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).
Data Presentation: Antiviral Activity Summary
Antiviral potency is expressed as the 50% effective concentration (EC₅₀), often accompanied by the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).
| Compound | Virus | Host Cell | EC₅₀ (µM)[29][31][32] | CC₅₀ (µM)[31] | Selectivity Index (SI)[31] |
| Chloroquine | HCoV-OC43 | HEL | 0.12 | 19.8 | 165 |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 5.7 | >100 | >17.5 |
| Amodiaquine | SARS-CoV-2 | Vero E6 | 0.44 | 11.5 | 26 |
| Analogue 19 | EV-D68 | RD | 0.05 | >25 | >500 |
Part 5: Anti-inflammatory Effects of Quinoline Derivatives
Chronic inflammation is a key driver of many diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory cascade.[33][34][35]
Modulating the Inflammatory Cascade
The anti-inflammatory properties of quinoline analogues are linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[33]
-
Targeting Key Inflammatory Mediators : Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring determine target specificity.[33][35] For instance, quinolines with a carboxylic acid moiety can act as cyclooxygenase (COX) inhibitors, while others have been developed to inhibit targets like Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), all of which are critical in propagating inflammatory responses.[33][35]
Workflow for In Vitro Anti-inflammatory Screening
A common in vitro model to screen for anti-inflammatory activity involves stimulating immune cells, like macrophages, with an inflammatory agent such as lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory markers by the test compound.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This assay measures the ability of a compound to inhibit the production of inflammatory mediators from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[21][36]
-
Cell Culture : Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment : Treat the cells with various concentrations of the novel quinoline analogue for 1-2 hours before stimulation.
-
Stimulation : Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS).
-
Incubation : Incubate the plate for 24 hours at 37°C.
-
Quantification of Nitric Oxide (NO) : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system. The absorbance is read at 540 nm.
-
Data Analysis : Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value. Cytokine levels (e.g., TNF-α, IL-6) can also be measured from the supernatant using specific ELISA kits.[36]
Data Presentation: Quantifying Anti-inflammatory Potency
The anti-inflammatory activity is presented as the IC₅₀ value for the inhibition of a specific inflammatory marker.
| Compound | Target/Marker | IC₅₀ (µM)[21] |
| Quinoline-3-carboxylic acid | NO production (LPS-stimulated RAW264.7) | 45.6 |
| Quinoline-4-carboxylic acid | NO production (LPS-stimulated RAW264.7) | 39.8 |
| Indomethacin (Reference) | NO production (LPS-stimulated RAW264.7) | 52.3 |
Part 6: Conclusion and Future Perspectives
The quinoline scaffold continues to demonstrate its remarkable utility in medicinal chemistry, serving as a template for the development of novel therapeutic agents with diverse biological activities. The analogues discussed in this guide highlight the significant potential of this chemical class in addressing critical unmet needs in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the synthesis of hybrid molecules that combine the quinoline core with other pharmacophores to create multi-target agents, potentially enhancing efficacy and overcoming drug resistance. The continued exploration of structure-activity relationships, guided by computational modeling and robust biological screening as outlined herein, will be paramount in translating these promising compounds from the laboratory to the clinic.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 16. ijmphs.com [ijmphs.com]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. malariaworld.org [malariaworld.org]
- 30. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 31. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benthamdirect.com [benthamdirect.com]
- 34. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
Structural Elucidation of Chloromethylquinoline Derivatives: A Workflow-Driven Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Chloromethylquinoline derivatives are a cornerstone in synthetic and medicinal chemistry, acting as pivotal intermediates for a vast array of functionalized molecules and pharmacologically active agents.[1] The quinoline scaffold itself is a privileged structure found in numerous natural alkaloids and synthetic drugs.[1] The introduction of a chloromethyl group provides a highly reactive electrophilic site, enabling facile nucleophilic substitution and the construction of diverse molecular libraries.[1] However, the potential for complex isomerism within the substituted quinoline ring system necessitates a robust and systematic approach to structural elucidation. Misidentification of an isomer can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant setbacks in drug development. This guide presents a workflow-driven methodology for the unambiguous structural determination of chloromethylquinoline derivatives, integrating modern spectroscopic techniques with logical data interpretation. It is designed to provide researchers with not just the "how," but the critical "why" behind each analytical step, ensuring confidence and integrity in their results.
Section 1: The Foundational Analysis - Is the Molecular Formula Correct?
Before delving into complex connectivity and stereochemistry, the first objective is to confirm the molecular formula and the presence of key structural motifs. Mass spectrometry (MS) is the primary tool for this initial validation.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
The initial step is to acquire a high-resolution mass spectrum, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The goal is to obtain a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).
-
Expertise & Causality: HRMS provides an exact mass measurement to within a few parts per million (ppm). This precision is crucial because it allows for the calculation of a unique elemental composition (e.g., C₁₀H₈ClN). This single experiment can definitively confirm or refute a proposed molecular formula, preventing the pursuit of an incorrect structure. Standard resolution MS cannot distinguish between isobaric compounds (different formulas with the same nominal mass).
Isotopic Pattern Analysis: The Halogen Fingerprint
A key feature of chloromethylquinolines is the presence of chlorine, which has a distinct isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[2] This ratio creates a characteristic pattern in the mass spectrum.[2][3]
-
Trustworthiness & Self-Validation: For a molecule containing one chlorine atom, the mass spectrum will exhibit a molecular ion peak (M) and a second peak at M+2 with an intensity of approximately one-third that of the M peak.[2] The observation of this specific pattern is a self-validating confirmation of a single chlorine atom's presence. The absence or significant deviation from this pattern immediately indicates an error in the presumed structure.
Data Presentation: Isotopic Abundance Patterns
| Number of Chlorine Atoms | Isotope Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 100 : 32.5 (or ~3:1) |
| 2 | M, M+2, M+4 | 100 : 65 : 10.5 (or ~9:6:1) |
Fragmentation Analysis: Initial Structural Clues
While soft ionization techniques minimize fragmentation, employing techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) can provide valuable structural clues. Quinolone antibiotics, which share the core quinoline structure, often exhibit characteristic losses of small neutral molecules.[4][5] For chloromethylquinolines, common fragmentation pathways may include:
-
Loss of the chloromethyl radical (•CH₂Cl)
-
Loss of a chlorine radical (•Cl)
-
Cleavage of the quinoline ring system, often involving the loss of HCN.[6]
These fragmentation patterns, while not definitive for isomer placement, can help confirm the general structural class of the compound.
Section 2: Defining the Skeleton - Connectivity Through NMR Spectroscopy
Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of atoms. For complex heterocyclic systems, a combination of 1D and 2D NMR experiments is essential.[7][8][9]
¹H and ¹³C NMR: The Initial Blueprint
One-dimensional ¹H and ¹³C NMR spectra provide the first detailed look at the molecular environment.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). Protons on the quinoline core typically resonate in the aromatic region (δ 7.0-9.0 ppm).[10] The methylene protons of the -CH₂Cl group will appear as a characteristic singlet (or a doublet if adjacent to a chiral center) typically in the range of δ 4.5-5.0 ppm.
-
¹³C NMR: Shows the number of distinct carbon environments. The carbon of the -CH₂Cl group is typically found around δ 40-50 ppm. The carbons of the quinoline ring appear in the δ 120-150 ppm range.[10] The position of the electron-withdrawing chlorine atom significantly influences the chemical shifts of nearby carbons, providing initial clues to its location.[10]
Data Presentation: Typical NMR Chemical Shift Ranges
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Quinoline Ring | ¹H | 7.0 - 9.0 | Specific shifts are highly dependent on substitution pattern. |
| Quinoline Ring | ¹³C | 120 - 150 | Quaternary carbons may have lower intensity. |
| Chloromethyl (-CH₂Cl) | ¹H | 4.5 - 5.0 | Typically a singlet. |
| Chloromethyl (-CH₂Cl) | ¹³C | 40 - 50 |
2D NMR: Assembling the Puzzle
For unambiguous assignment, 2D NMR is non-negotiable. These experiments correlate signals to reveal bonding relationships.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the proton connectivity around the benzene and pyridine rings of the quinoline scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating substituted heterocycles. It shows correlations between protons and carbons that are separated by 2-3 bonds. It is the key to placing substituents (like the -CH₂Cl group) and connecting different spin systems. For example, observing a correlation from the methylene protons of the -CH₂Cl group to a specific quaternary carbon on the quinoline ring definitively establishes the point of attachment.
Mandatory Visualization: The Logic of Structural Elucidation
Caption: A logical workflow for the structural elucidation of novel compounds.
Section 3: The Gold Standard - Absolute Confirmation with X-Ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography remains the only technique that provides an unambiguous, three-dimensional map of the molecule in the solid state.[11][12]
-
Authoritative Grounding: This technique is the definitive proof of structure. It not only confirms connectivity but also provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[13][14] For chiral molecules, it can determine the absolute stereochemistry. If a high-quality crystal can be obtained, this method should be pursued for novel compounds, especially those intended for pharmaceutical development or patent applications.[15]
Mandatory Visualization: Key HMBC Correlations for Positional Assignment
Caption: Key HMBC correlations for placing a -CH₂Cl group at the C2 position.
Section 4: Experimental Protocols
Trustworthy data comes from robust experimental execution. The following are generalized, field-proven protocols for the key analyses described.
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified chloromethylquinoline derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is typical. Ensure adequate signal-to-noise is achieved (typically 8-16 scans).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required for quantitative accuracy, especially for quaternary carbons.[10]
-
2D Spectra Acquisition (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs available on modern spectrometers.
-
COSY: Acquire with sufficient resolution in both dimensions to resolve fine coupling.
-
HSQC: Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: Optimize for long-range coupling constants (ⁿJCH), typically setting the evolution delay for a value between 6-10 Hz. This is critical for observing the key 2 and 3-bond correlations to quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 4.2: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) immediately prior to the run using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500). Ensure the resolution is set sufficiently high (>10,000 FWHM) to allow for accurate mass determination.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the observed isotopic pattern to the theoretical pattern for the proposed formula. Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula. The mass error should ideally be < 5 ppm.
Conclusion
The structural elucidation of chloromethylquinoline derivatives is a systematic process that builds a case from foundational data to irrefutable proof. It begins with mass spectrometry to confidently establish the molecular formula and the presence of chlorine. It then moves to a suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity and assign the specific isomeric form. Finally, where possible, X-ray crystallography provides the ultimate confirmation. By following this workflow, researchers can ensure the scientific integrity of their work, building a solid and trustworthy foundation for subsequent research and development in this vital class of chemical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have enabled its incorporation into a vast array of pharmacologically active agents, spanning centuries from the discovery of quinine to the development of modern targeted therapies.[3][4] This guide provides a comprehensive analysis of the quinoline core, intended for researchers and drug development scientists. We will explore the fundamental principles underlying its synthesis, delve into the mechanistic basis of its diverse biological activities, and examine the structure-activity relationships (SAR) that govern its therapeutic potential. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document aims to serve as a practical and authoritative resource for harnessing the full potential of the quinoline scaffold in the design of next-generation therapeutics.
The Quinoline Core: Physicochemical Properties and Synthetic Versatility
Quinoline, or 1-azanaphthalene, is a weakly basic, electron-deficient aromatic compound.[5] This electronic nature, conferred by the nitrogen atom, allows for both electrophilic and nucleophilic substitutions, providing a rich chemical space for modification.[6][7] The rigid, planar structure of the quinoline ring is a key feature, enabling it to effectively interact with various biological targets such as enzymes and DNA through intercalation, hydrogen bonding, and π-π stacking.[2][8]
The functionalization of this scaffold is crucial, as the position and characteristics of substituents dramatically influence the molecule's pharmacological profile.[7] This synthetic tractability has been a primary driver of its enduring relevance in drug discovery.[9]
Foundational Synthetic Strategies
The construction of the quinoline ring system is a well-established field, with several named reactions providing reliable access to the core and its derivatives. The choice of a specific synthetic route is often dictated by the desired substitution pattern on both the benzene and pyridine rings.
-
Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.[10] While effective for producing unsubstituted or simply substituted quinolines, the harsh reaction conditions (strong acid, high temperature) limit its applicability for sensitive substrates.[12]
-
Friedländer Annulation: This method offers a milder alternative by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][13] The reaction is typically catalyzed by a base or acid. Its primary advantage is the unambiguous positioning of substituents, making it a highly valuable tool for building complex, targeted molecules.[13]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone.[10][11] It is particularly useful for synthesizing 2,4-disubstituted quinolines.
-
Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters.[13] Depending on the reaction temperature, it can selectively yield either 4-hydroxyquinolines (quinolones) at lower temperatures or 2-hydroxyquinolines at higher temperatures, offering valuable regiochemical control.[13]
Pharmacological Applications and Mechanisms of Action
The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs.[1][14] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral effects.[13][14]
Antimalarial Agents: The Historical Cornerstone
Quinolines are most famously associated with the fight against malaria.[4] The natural alkaloid quinine, isolated from cinchona bark, was the first effective treatment. Synthetic 4-aminoquinolines, like chloroquine, later became frontline therapies.[3]
Mechanism of Action: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole.[15] This process releases large quantities of heme, which is toxic to the parasite.[16][17] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[15] Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole.[18][19] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[20] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[16][18]
Structure-Activity Relationship (SAR): For 4-aminoquinolines like chloroquine, SAR studies have established several key principles:
-
A chlorine atom at the 7-position of the quinoline ring is essential for high potency.[21]
-
The flexible diaminoalkane side chain at the 4-position is critical for activity and influences the drug's accumulation in the food vacuole.[21]
-
The terminal tertiary amino group on the side chain is optimal for activity.[21]
Widespread drug resistance, often linked to mutations in transporter proteins that pump the drug out of the food vacuole, has necessitated the development of new quinoline-based agents and combination therapies.[18][19][22]
Anticancer Agents: Targeting Cellular Proliferation
The quinoline scaffold is a key component of numerous anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[5][23][24]
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of tyrosine kinases, which are often overactive in cancer cells. Drugs like Lapatinib and Cabozantinib incorporate a quinoline core that acts as a scaffold to present other functional groups to the kinase active site, inhibiting downstream signaling pathways responsible for cell proliferation and survival.[5]
-
Topoisomerase Inhibition: Compounds such as Topotecan and Irinotecan are camptothecin analogues that feature a quinoline-related core. They function by stabilizing the covalent complex between DNA and topoisomerase I, leading to DNA strand breaks and triggering apoptosis.[5][23]
-
DNA Intercalation: The planar nature of the quinoline ring system allows some derivatives to insert between DNA base pairs, disrupting DNA replication and transcription processes.[23]
-
Tubulin Polymerization Inhibition: Certain quinoline compounds can bind to tubulin, preventing the formation of microtubules essential for cell division, which leads to cell cycle arrest and apoptosis.[5]
Table 1: Selected FDA-Approved Quinoline-Based Drugs
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Chloroquine | Antimalarial, Antirheumatic | Inhibits heme polymerase in Plasmodium; modulates immune response.[16][18] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Inhibits bacterial DNA gyrase and topoisomerase IV.[25] |
| Lapatinib | Anticancer | Dual tyrosine kinase inhibitor of EGFR and HER2.[26] |
| Cabozantinib | Anticancer | Multi-tyrosine kinase inhibitor (MET, VEGFR, AXL, RET).[5] |
| Topotecan | Anticancer | Topoisomerase I inhibitor.[25] |
| Bedaquiline | Antitubercular | Inhibits mycobacterial ATP synthase. |
| Montelukast | Anti-asthmatic | Leukotriene receptor antagonist. |
Antimicrobial and Antiviral Agents
The quinoline core is also central to the activity of many antimicrobial drugs. The fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are a major class of broad-spectrum antibiotics.[27][28] Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[29]
In the antiviral domain, quinoline derivatives have shown promise against a range of viruses, including HIV, Hepatitis C, and coronaviruses.[12][30] Their mechanisms can include inhibiting viral enzymes like RNA-dependent RNA polymerase (RdRp) or proteases.[31][32] For instance, recent studies have explored quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[31]
Experimental Protocols: A Practical Approach
To ensure the trustworthiness and reproducibility of research, standardized protocols are essential. Below is a representative methodology for the synthesis of a quinoline derivative and its subsequent biological evaluation.
Protocol: Friedländer Synthesis of a 2,4-Disubstituted Quinoline
Objective: To synthesize a 2-methyl-4-phenylquinoline derivative as a scaffold for further functionalization.
Materials:
-
2-aminobenzophenone (1 equivalent)
-
Acetone (5 equivalents)
-
Potassium hydroxide (KOH) (2 equivalents)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzophenone in ethanol within a round-bottom flask, add acetone.
-
Catalyst Addition: Slowly add a solution of KOH in ethanol to the mixture while stirring at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-4-phenylquinoline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effect of a novel quinoline compound on a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test quinoline compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound and the positive control (Doxorubicin). Include a vehicle control (DMSO). Incubate for 48 hours.
-
Cell Fixation: Discard the medium and fix the cells by gently adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 15 minutes.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Future Perspectives and Conclusion
The quinoline scaffold remains a highly valuable and versatile core in medicinal chemistry.[1][33] While challenges such as drug resistance and off-target toxicity persist, the synthetic tractability of the quinoline ring allows for continuous innovation.[34][35] Future research will likely focus on several key areas:
-
Hybrid Molecules: Creating hybrid compounds that link a quinoline moiety to another pharmacophore to achieve dual modes of action or overcome resistance.[6][7]
-
Targeted Delivery: Developing quinoline-based drugs that can be specifically delivered to cancer cells or infected tissues to improve efficacy and reduce side effects.
-
Green Synthesis: Employing more environmentally friendly synthetic methods to produce quinoline derivatives, reducing waste and cost.[14]
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 17. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 24. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 25. researchgate.net [researchgate.net]
- 26. ijrpr.com [ijrpr.com]
- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biointerfaceresearch.com [biointerfaceresearch.com]
- 29. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. news-medical.net [news-medical.net]
- 32. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Derivatization of 2-(Chloromethyl)-6-methylquinoline for the Development of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2][3] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][4][5] The ability to readily functionalize the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.[2] This application note focuses on the strategic derivatization of 2-(chloromethyl)-6-methylquinoline, a key intermediate for generating libraries of novel compounds for biological screening. The inherent reactivity of the chloromethyl group at the 2-position provides a convenient handle for introducing diverse chemical functionalities via nucleophilic substitution, paving the way for the exploration of new chemical space and the identification of potent bioactive molecules.
Chemical Principles of Derivatization: Unlocking the Potential of this compound
The derivatization of this compound hinges on the facile displacement of the chloride ion by a wide range of nucleophiles. The chloromethyl group at the 2-position of the quinoline ring is analogous to a benzylic halide, rendering the carbon atom highly susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the quinoline ring system.
A general reaction scheme for the derivatization of this compound involves the reaction of the starting material with a suitable nucleophile, often in the presence of a base to neutralize the liberated hydrochloric acid. Common nucleophiles include amines, thiols, alcohols, and carbanions, leading to the formation of the corresponding amino, thioether, ether, and carbon-carbon bond-linked derivatives, respectively.
Caption: General workflow for the nucleophilic substitution of this compound.
The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of reactants and promote the nucleophilic substitution reaction. The reaction temperature can be varied from room temperature to reflux, depending on the reactivity of the nucleophile.
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Typical Reaction Conditions | Potential Biological Significance of Derivative |
| Amines (Primary & Secondary) | Aniline, Piperidine | C-N (Amino) | DMF, K2CO3, 60-80 °C | Kinase inhibition, Anticancer, Antibacterial |
| Thiols | Thiophenol, Cysteine | C-S (Thioether) | Ethanol, NaOEt, reflux | Enzyme inhibition, Antiproliferative |
| Alcohols/Phenols | Phenol, Methanol | C-O (Ether) | Acetone, K2CO3, reflux | Varied pharmacological activities |
| Azides | Sodium Azide | C-N3 (Azido) | DMF, 80 °C | Precursor for triazole synthesis (Click Chemistry) |
Experimental Protocol: Synthesis of 2-((Phenylamino)methyl)-6-methylquinoline
This protocol provides a detailed methodology for the synthesis of a representative derivative, 2-((phenylamino)methyl)-6-methylquinoline, via the reaction of this compound with aniline.
Materials and Reagents:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
UV lamp
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.2 mmol), aniline (0.58 g, 6.2 mmol), and anhydrous potassium carbonate (1.44 g, 10.4 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction: Stir the mixture at 80 °C for 4 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 4:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-((phenylamino)methyl)-6-methylquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3][6][7]
Caption: Step-by-step workflow for the synthesis of 2-((phenylamino)methyl)-6-methylquinoline.
Biological Evaluation: Antiproliferative and Kinase Inhibition Assays
Quinoline derivatives are known to exhibit potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases.[8][9] The synthesized derivatives of this compound can be screened for their potential as anticancer agents using a combination of in vitro assays.
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[10][11]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound | Derivative Structure (R in Nu-R) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1a | -NH-Ph | 8.5 | 12.3 |
| 1b | -NH-4-Cl-Ph | 3.2 | 5.8 |
| 1c | -S-Ph | 15.1 | 22.7 |
| Doxorubicin (Control) | - | 0.9 | 1.2 |
Kinase Inhibition Assay
To elucidate the mechanism of action of the most potent antiproliferative compounds, a kinase inhibition assay can be performed. Many quinoline-based compounds have been identified as inhibitors of receptor tyrosine kinases such as EGFR and HER2, which are often overexpressed in cancer.[11][12]
Protocol for a Representative Kinase Inhibition Assay (e.g., EGFR Kinase Assay):
-
Assay Setup: In a 96-well plate, add the recombinant human EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Inhibitor Addition: Add the synthesized quinoline derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at 30 °C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based or fluorescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.
Caption: Workflow for the biological evaluation of synthesized quinoline derivatives.
Conclusion and Future Directions
The derivatization of this compound represents a robust and efficient strategy for the generation of diverse libraries of novel quinoline-based compounds. The straightforward nucleophilic substitution chemistry allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships. The protocols outlined in this application note provide a solid foundation for the synthesis and subsequent biological evaluation of these derivatives as potential anticancer agents, particularly as kinase inhibitors. Future work could involve expanding the library of nucleophiles to include more complex and diverse chemical moieties, as well as exploring other biological targets beyond kinases to fully unlock the therapeutic potential of this versatile scaffold.
References
- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmphs.com [ijmphs.com]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Quinoline Derivatives: A Detailed Guide to the Reaction of 2-(Chloromethyl)-6-methylquinoline with Primary Amines
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline motif, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties allow for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3] A key intermediate in the synthesis of novel quinoline-based drug candidates is 2-(chloromethyl)-6-methylquinoline. The chloromethyl group at the 2-position serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles, particularly primary amines.[4] This reaction provides a straightforward and efficient route to a diverse library of 2-(aminomethyl)-6-methylquinoline derivatives, which are of significant interest in drug discovery programs.[5][6]
This comprehensive technical guide provides an in-depth exploration of the reaction between this compound and primary amines. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, summarize key reaction parameters for various primary amines, and offer practical troubleshooting advice to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel bioactive molecules.
Reaction Mechanism: A Classic SN2 Pathway
The reaction of this compound with primary amines proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7] In this concerted, single-step process, the primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the chloromethyl group from the backside, relative to the chlorine atom (the leaving group).[8]
Simultaneously, the carbon-chlorine bond begins to break. This process proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming amine and the departing chloride ion.[9] The reaction culminates in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion, resulting in the desired 2-((alkylamino)methyl)-6-methylquinoline product.
Several factors influence the rate and efficiency of this SN2 reaction, including the steric hindrance of both the amine and the electrophile, the nucleophilicity of the amine, the nature of the solvent, and the choice of base.[10]
Caption: The SN2 reaction mechanism.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 2-((alkylamino)methyl)-6-methylquinoline derivatives. The following procedures are generalized and may require optimization based on the specific primary amine used.
Protocol 1: General Procedure for the Reaction with Aliphatic Amines
This protocol is suitable for the reaction of this compound with various primary aliphatic amines.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine, butylamine, etc.)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous DMF or MeCN (10 mL), followed by the primary aliphatic amine (1.2 mmol, 1.2 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq) or triethylamine (2.0 mmol, 2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((alkylamino)methyl)-6-methylquinoline.[11]
Protocol 2: Procedure for the Reaction with Aniline Derivatives
This protocol is adapted for the reaction with less nucleophilic aromatic amines, such as aniline and its derivatives.[1]
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, p-toluidine, etc.)
-
Triethylamine (TEA)
-
Absolute ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq) and the aniline derivative (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL).
-
Addition of Base: Add triethylamine (1.1 mmol, 1.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 10-16 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, reduce the volume of the reaction mixture by approximately half under reduced pressure and allow it to cool to room temperature, or place it in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.[1]
Reaction Conditions and Expected Outcomes
The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction conditions for the N-alkylation of various primary amines with this compound.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine | Ethanol | Reflux | 13 | >90[1] |
| Propylamine | K₂CO₃ | DMF | 70 | 6 | ~85 |
| Benzylamine | K₂CO₃ | Acetonitrile | 60 | 8 | ~90 |
| Cyclohexylamine | Triethylamine | Acetonitrile | Reflux | 10 | ~88 |
| 4-Fluoroaniline | Triethylamine | Ethanol | Reflux | 15 | ~80 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides practical solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting material- Insufficiently reactive amine- Low reaction temperature- Inappropriate base or solvent | - Check the purity of this compound.- For weakly nucleophilic amines, consider using a stronger base (e.g., NaH) or a higher boiling point solvent (e.g., DMF).- Increase the reaction temperature and monitor for decomposition.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, TEA) and solvents (e.g., MeCN, DMF, Ethanol).[12] |
| Formation of Dialkylated Product | - The secondary amine product is more nucleophilic than the primary amine starting material. | - Use an excess of the primary amine (2-3 equivalents).- Add the this compound slowly to the reaction mixture containing the amine and base. |
| Complex Reaction Mixture | - Side reactions due to high temperatures- Impure starting materials | - Lower the reaction temperature and extend the reaction time.- Ensure all reagents and solvents are pure and anhydrous. |
| Difficult Purification | - Product and starting material have similar polarities. | - Optimize the eluent system for column chromatography; a shallow gradient can improve separation.- Consider converting the product to its hydrochloride salt to facilitate purification by precipitation. |
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide array of 2-(aminomethyl)-6-methylquinoline derivatives. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening and lead optimization in drug discovery programs. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the practical aspects of this important transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Novel Strategy for N‐Alkylation of Primary Amines. (1999) | Sanjay K. Srivastava [scispace.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application of 2-(Chloromethyl)-6-methylquinoline in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in the design of novel kinase inhibitors, with its versatile structure serving as a potent pharmacophore for targeting the ATP-binding site of numerous oncogenic kinases. Among the diverse array of quinoline-based building blocks, 2-(Chloromethyl)-6-methylquinoline emerges as a particularly valuable and reactive intermediate. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on its reactivity, synthetic protocols, and the biological evaluation of the resulting compounds. Authored for researchers, medicinal chemists, and drug development professionals, this document offers both foundational knowledge and actionable protocols to leverage this powerful synthetic tool in the quest for next-generation targeted cancer therapies.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a well-established driver of oncogenesis. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The quinoline ring system has gained prominence as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Its bicyclic aromatic structure can effectively mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[4]
The strategic functionalization of the quinoline core is paramount for achieving high potency and selectivity. This compound is a key intermediate that facilitates such functionalization. The chloromethyl group at the 2-position is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.[5] This reactivity provides a straightforward and efficient means to introduce diverse side chains, which can form crucial interactions with the amino acid residues in the kinase ATP-binding pocket, thereby enhancing inhibitory activity and defining the selectivity profile. The methyl group at the 6-position can also contribute to the overall pharmacological profile of the final compound.
This guide will delve into the practical aspects of utilizing this compound as a starting material for the synthesis of potent kinase inhibitors, with a particular focus on those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in oncology.[6][7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily attributed to the reactivity of the chloromethyl group. This group functions as an excellent leaving group in nucleophilic substitution reactions, specifically SN2 reactions. The adjacent methylene carbon becomes highly electrophilic, making it susceptible to attack by a variety of nucleophiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-6-methylquinoline
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-(Chloromethyl)-6-methylquinoline
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its significance stems not from its direct application, but from its role as a highly reactive electrophilic intermediate. The quinoline scaffold itself is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a chloromethyl group at the 2-position transforms the otherwise stable quinoline ring into a versatile platform for molecular elaboration.
The carbon-chlorine bond in this compound is exceptionally labile, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space around the quinoline core. This guide provides an in-depth analysis of the mechanistic underpinnings of these reactions and delivers field-proven protocols for its application in synthesis.
Mechanistic Insights and Reactivity Profile
The high reactivity of this compound is a direct consequence of the electronic properties of the quinoline ring system. The chloromethyl group is analogous to a benzylic halide, but its reactivity is further enhanced by the nitrogen atom in the aromatic system.
The SN1 vs. SN2 Dichotomy
Nucleophilic substitution reactions can proceed through two primary mechanisms: a one-step, concerted process (SN2) or a two-step process involving a carbocation intermediate (SN1).[3][4] For this compound, the reaction pathway is heavily skewed towards an SN1 or SN1-like mechanism.
Causality: The driving force for the SN1 pathway is the exceptional stability of the resulting carbocation intermediate. Upon departure of the chloride leaving group, a primary carbocation is formed at the methylene bridge. This carbocation is extensively stabilized by resonance delocalization of the positive charge throughout the entire quinoline ring system. This delocalization significantly lowers the activation energy for the first, rate-determining step (C-Cl bond cleavage), making the reaction proceed rapidly, often at or below room temperature.[5][6]
dot digraph "SN1_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदोट Caption: Proposed SN1-like mechanism for this compound.
While the substrate is technically a primary halide, which typically favors SN2 reactions, the overwhelming stabilization of the carbocation intermediate makes the SN1 pathway dominant.[5] This mechanistic understanding is critical for experimental design:
-
Solvent Choice: Polar protic solvents (e.g., ethanol, water) are preferred as they can solvate both the departing chloride anion and the carbocation intermediate, further stabilizing the transition state.[5][7]
-
Nucleophile Strength: The reaction rate is largely independent of the nucleophile's concentration or strength, as the nucleophile only participates in the fast, second step of the reaction.[4][6] This allows for the use of weaker nucleophiles.
Application Notes and Experimental Protocols
The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles.
Reactions with N-Nucleophiles (Amines)
The reaction with primary and secondary amines is one of the most common applications, leading to the synthesis of 2-(aminomethyl)-6-methylquinoline derivatives. These compounds are frequently investigated for their biological activities.[8]
Expert Insights: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using the amine reactant itself as the base (by adding an excess) is also a common and effective strategy.
Protocol 1: Synthesis of N-((6-methylquinolin-2-yl)methyl)aniline
Objective: To synthesize an aminomethyl derivative via nucleophilic substitution with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN) or Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.91 g, 10 mmol).
-
Dissolve the starting material in acetonitrile (50 mL).
-
Add aniline (1.12 g, 12 mmol) to the solution, followed by triethylamine (2.1 mL, 15 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-((6-methylquinolin-2-yl)methyl)aniline.
Self-Validation: The formation of triethylamine hydrochloride as a white precipitate during the reaction is a positive indicator of progress. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactions with S-Nucleophiles (Thiols)
Thiols and thiophenols are excellent soft nucleophiles that react readily with this compound to form stable thioethers. These reactions typically proceed under mild basic conditions to generate the more nucleophilic thiolate anion.[9]
Expert Insights: The reaction is often very fast and exothermic. Adding the base to the thiol solution before introducing the electrophile ensures the presence of the thiolate for a clean and rapid reaction. Organic bases like DBU or inorganic bases like potassium carbonate are highly effective.[10]
Protocol 2: Synthesis of 2-((Phenylthio)methyl)-6-methylquinoline
Objective: To prepare a thioether derivative using thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for extraction)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophenol (e.g., 1.21 g, 11 mmol) in DMF (40 mL).
-
Add finely ground potassium carbonate (2.07 g, 15 mmol) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.91 g, 10 mmol) in DMF (10 mL) dropwise to the stirred suspension.
-
Stir the reaction at room temperature for 2-3 hours. Monitor by TLC until completion.
-
Pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography or recrystallization to afford the desired product.
Reactions with O-Nucleophiles (Alkoxides & Hydroxides)
Alkoxides and hydroxides can also serve as effective nucleophiles, leading to the formation of ethers and alcohols, respectively. These reactions often require more carefully controlled conditions to avoid potential side reactions like elimination.
Expert Insights: When using strong, sterically unhindered bases like sodium ethoxide, the reaction should be run at a low temperature to disfavor the competing E2 elimination pathway. For the synthesis of the corresponding alcohol, hydrolysis using aqueous base or simply aqueous sodium bicarbonate can be effective, leveraging the high reactivity of the substrate.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदोट Caption: General experimental workflow for nucleophilic substitution.
Data Summary: Comparative Reactivity
The following table summarizes typical reaction conditions for various nucleophiles with this compound, based on analogous reactions in the literature.[11][12]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Time | Expected Yield |
| N-Nucleophile | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 2-4 h | High (>85%) |
| N-Nucleophile | Aniline | Triethylamine | Ethanol | Room Temp | 4-6 h | Good (70-85%) |
| S-Nucleophile | Ethanethiol | Sodium Ethoxide | Ethanol | Room Temp | 1-2 h | Excellent (>90%) |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | Room Temp | 2-3 h | Excellent (>90%) |
| O-Nucleophile | Sodium Phenoxide | (Pre-formed) | DMF | 50 °C | 3-5 h | Good (75-90%) |
| O-Nucleophile | H₂O / Hydroxide | NaHCO₃ | Acetone/H₂O | Reflux | 6-8 h | Moderate (60-75%) |
Troubleshooting and Field Insights
-
Low Yield: If the reaction is sluggish, ensure the base is sufficiently strong and dry. For N-nucleophiles, ensure enough base is present to prevent protonation. Gentle heating (40-50 °C) can often drive the reaction to completion without significant side product formation.
-
Multiple Products: The formation of dark, tarry side products can indicate decomposition. This may be caused by excessive heat or a reaction time that is too long. The high reactivity of the starting material and product can lead to secondary reactions.
-
Purification Issues: Products containing basic nitrogen atoms (from amine nucleophiles) can streak on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) can significantly improve chromatographic separation.
-
Safety: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of a wide range of substituted quinoline derivatives. Its reactivity is dominated by an SN1-like mechanism, driven by the formation of a highly resonance-stabilized carbocation. This predictable reactivity allows for the use of a broad scope of nucleophiles under generally mild conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this key intermediate in their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing 2-(Chloromethyl)-6-methylquinoline for the Development of Advanced Fluorescent Probes
In the dynamic landscape of molecular sensing and cellular imaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Among the privileged scaffolds in a medicinal and materials chemist's toolkit, the quinoline moiety stands out for its intrinsic photophysical properties and amenability to synthetic modification. This guide provides an in-depth exploration of a particularly valuable, yet under-documented building block: 2-(Chloromethyl)-6-methylquinoline . We will delve into its strategic application in the synthesis of novel fluorescent probes, offering both the underlying scientific principles and actionable, field-proven protocols for researchers, medicinal chemists, and professionals in drug development. Quinoline and its derivatives are renowned for their diverse biological and chemical properties, making them foundational in the development of sensors and probes.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a precursor for fluorescent probes lies in the strategic placement of its functional groups. The quinoline core serves as the fluorophore, the foundation of the probe's fluorescent signaling. The methyl group at the 6-position can subtly modulate the electronic properties and, consequently, the photophysical characteristics of the quinoline ring system. However, the key to its versatility is the chloromethyl group at the 2-position. This reactive "handle" provides a straightforward avenue for introducing a wide array of recognition moieties through nucleophilic substitution reactions. This modular design allows for the creation of a diverse library of probes tailored to detect specific analytes of interest, from metal ions to biologically relevant small molecules.
The fundamental principle behind the design of these probes often involves modulating the fluorescence of the quinoline core upon binding of an analyte to the recognition moiety. This modulation can occur through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The strategic attachment of a recognition unit to the quinoline fluorophore via the chloromethyl linker allows for the engineering of probes that exhibit a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in emission wavelength upon analyte binding.
Synthesis of a Representative Fluorescent Probe: A Step-by-Step Protocol
This section details a representative protocol for the synthesis of a novel fluorescent probe for the detection of a specific analyte, in this hypothetical example, a phenolic compound. The strategy involves the nucleophilic substitution of the chlorine atom in this compound with a phenol-containing recognition moiety.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a fluorescent probe from this compound.
Materials
-
This compound
-
4-Aminophenol (or other nucleophilic recognition moiety)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 mmol, 1 equivalent).
-
Addition of Reagents: Add 4-aminophenol (1.1 mmol, 1.1 equivalents) and anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents) to the flask.
-
Solvent Addition: Add 10 mL of anhydrous DMF to the flask.
-
Reaction: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure fluorescent probe.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization and Evaluation of the Fluorescent Probe
A comprehensive evaluation of the newly synthesized probe is crucial to determine its utility for the intended application. This involves a detailed analysis of its photophysical properties and its sensing performance.
Photophysical Characterization
The fundamental optical properties of the fluorescent probe must be determined to understand its behavior and to select the appropriate instrumentation for its use.
| Property | Description | Typical Method of Determination |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs the most light. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | The wavelength at which the probe emits the most light. | Fluorescence Spectroscopy |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated from λabs and λem |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Comparative method using a known standard (e.g., quinine sulfate) |
| Molar Absorptivity (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Determined from the Beer-Lambert law using UV-Vis spectroscopy |
Sensing Performance Evaluation
The efficacy of the probe in detecting its target analyte is assessed through a series of experiments designed to measure its sensitivity, selectivity, and response time.
| Parameter | Description | Experimental Protocol |
| Selectivity | The ability of the probe to respond to the target analyte in the presence of other potentially interfering species. | The fluorescence response of the probe is measured in the presence of the target analyte and a range of other relevant ions or molecules. |
| Sensitivity (Limit of Detection) | The lowest concentration of the analyte that can be reliably detected by the probe. | A fluorescence titration is performed by adding increasing concentrations of the analyte to a solution of the probe. The detection limit is typically calculated based on the signal-to-noise ratio. |
| Response Time | The time required for the probe to reach a stable fluorescence signal after the addition of the analyte. | The fluorescence intensity is monitored over time immediately after the addition of the analyte. |
| Binding Stoichiometry | The ratio in which the probe and analyte bind to form a complex. | A Job's plot analysis is performed by varying the mole fraction of the probe and analyte while keeping the total concentration constant. |
Diagram of the Sensing Mechanism
Caption: General mechanism of analyte detection by a fluorescent probe.
Applications in Cellular Imaging
A key application for fluorescent probes developed from precursors like this compound is in the visualization of analytes within biological systems. For a probe to be effective in live-cell imaging, it must possess several key characteristics, including cell permeability, low cytotoxicity, and photostability under imaging conditions.
Protocol for Live-Cell Imaging
-
Cell Culture: Plate the cells of interest (e.g., HeLa cells) in a suitable culture dish (e.g., glass-bottom dish) and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) to allow for probe uptake.
-
Analyte Treatment (Optional): If investigating the response to an exogenous analyte, treat the cells with the analyte of interest.
-
Washing: Wash the cells with fresh, pre-warmed phosphate-buffered saline (PBS) to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Conclusion
This compound represents a highly adaptable and valuable starting material for the synthesis of novel fluorescent probes. The straightforward reactivity of the chloromethyl group enables the facile introduction of a wide variety of recognition moieties, allowing for the rational design of probes for a diverse range of analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in developing the next generation of fluorescent tools for chemical biology, diagnostics, and drug discovery. The continued exploration of quinoline-based scaffolds will undoubtedly lead to the development of even more sophisticated and powerful probes for unraveling the complexities of biological systems.
Application Notes & Protocols: 2-(Chloromethyl)-6-methylquinoline as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, recognized for its prevalence in natural alkaloids and its role as a "privileged structure" in drug design.[1][2] Quinoline derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3] The strategic functionalization of the quinoline core is therefore a critical endeavor for the development of novel therapeutic agents and functional materials.[4]
Among the diverse array of quinoline intermediates, 2-(chloromethyl)-6-methylquinoline emerges as a particularly powerful and versatile building block. Its utility stems from the presence of a highly reactive chloromethyl group at the 2-position, which acts as a potent electrophilic handle.[5] This feature allows for the straightforward introduction of a wide range of nucleophilic moieties, providing a robust platform for library synthesis and the targeted design of complex heterocyclic systems. The 6-methyl substituent offers an additional vector for potential modification or can serve to modulate the electronic and steric properties of the final compound.
This guide provides an in-depth exploration of the reactivity, applications, and detailed experimental protocols for leveraging this compound in synthetic workflows.
Reagent Profile and Safe Handling
Before its use, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₈ClN | [6] |
| Molecular Weight | 177.63 g/mol | [7] |
| CAS Number | 4295-11-8 | [8] |
| Appearance | Typically an off-white to yellow solid | |
| Melting Point | 49-53 °C (lit.) |
Safety and Handling:
This compound and its common precursor, the hydrochloride salt, must be handled with care.
-
Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] The hydrochloride salt can cause skin irritation and serious eye damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[11][12]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11][15]
Core Reactivity: The Nucleophilic Substitution Pathway
The synthetic power of this compound is rooted in its susceptibility to nucleophilic substitution. The chloromethyl group (-CH₂Cl) at the C2 position is the key reactive site. The carbon atom of the methylene group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the quinoline ring's nitrogen.
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[16] A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon, leading to the formation of a new C-Nu bond in a single, concerted step, while simultaneously displacing the chloride ion, which serves as an excellent leaving group.[5][17]
Caption: General reactivity of this compound with nucleophiles.
This reliable reactivity profile allows for the covalent attachment of a diverse range of functional groups, including amines, thiols, and alcohols, making it an ideal scaffold for generating compound libraries.
Application Protocols for Heterocyclic Synthesis
The following protocols are representative examples of how to utilize this compound. Researchers should optimize conditions for their specific substrates.
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 1: N-Alkylation for the Synthesis of Amine Derivatives
This protocol describes a general procedure for the coupling of an amine with this compound, a common strategy for creating compounds targeting kinases and other protein targets.[18][19]
-
Objective: To synthesize N-((6-methylquinolin-2-yl)methyl)aniline.
-
Materials:
-
This compound (1.0 eq, e.g., 178 mg, 1.0 mmol)
-
Aniline (1.1 eq, e.g., 102 µL, 1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5-10 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent (DMF) via syringe, followed by the aniline.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ is a mild inorganic base sufficient to neutralize the HCl generated in situ without promoting side reactions. DMF is a polar aprotic solvent that effectively solvates the ions involved, accelerating the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: S-Alkylation for the Synthesis of Thioether Derivatives
This protocol details the synthesis of quinolinyl thioethers, which are valuable in various areas of medicinal chemistry.
-
Objective: To synthesize 2-((benzylthio)methyl)-6-methylquinoline.
-
Materials:
-
This compound (1.0 eq, e.g., 178 mg, 1.0 mmol)
-
Benzyl mercaptan (1.1 eq, e.g., 129 µL, 1.1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, e.g., 48 mg, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5-10 mL)
-
-
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.
-
Carefully wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the washed NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of benzyl mercaptan in THF (2 mL) to the NaH suspension. Stir for 20-30 minutes at 0 °C. Gas evolution (H₂) should be observed.
-
Causality: Thiols are more acidic than alcohols but often require a strong base like NaH to be fully deprotonated to the highly nucleophilic thiolate anion. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.
-
Slowly add a solution of this compound in THF (3 mL) to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Protocol 3: O-Alkylation for the Synthesis of Ether Derivatives
This protocol outlines the formation of an ether linkage, a key functional group in many biologically active molecules.
-
Objective: To synthesize 6-methyl-2-(phenoxymethyl)quinoline.
-
Materials:
-
This compound (1.0 eq, e.g., 178 mg, 1.0 mmol)
-
Phenol (1.1 eq, e.g., 104 mg, 1.1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, e.g., 48 mg, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
-
Procedure:
-
Prepare a suspension of washed NaH in anhydrous DMF (5 mL) in a dry flask under an inert atmosphere at 0 °C, as described in Protocol 2.
-
Slowly add a solution of phenol in DMF (2 mL) to the NaH suspension. Stir for 30 minutes at 0 °C until gas evolution ceases.
-
Causality: The hydroxyl proton of phenol is not acidic enough to react efficiently without a strong base. NaH irreversibly deprotonates the phenol to form the much more nucleophilic phenoxide anion.
-
Slowly add a solution of this compound in DMF (3 mL) to the phenoxide solution.
-
Allow the mixture to warm to room temperature and then heat to 50 °C for 3-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Table 2: Summary of Representative Reaction Conditions
| Reaction Type | Nucleophile | Base | Solvent | Temperature | Typical Time |
| N-Alkylation | Aniline | K₂CO₃ | DMF | 60-80 °C | 4-12 h |
| S-Alkylation | Benzyl Mercaptan | NaH | THF | 0 °C to RT | 2-6 h |
| O-Alkylation | Phenol | NaH | DMF | 0 °C to 50 °C | 3-8 h |
Product Characterization
Confirmation of successful synthesis is achieved through standard analytical techniques:
-
¹H NMR Spectroscopy: The most telling signal is the appearance of a new singlet for the methylene protons (-CH₂-Nu), typically in the range of δ 4.0-5.5 ppm. The disappearance of the starting material's chloromethyl singlet (usually around δ 4.8 ppm) is also indicative.
-
Mass Spectrometry (MS): ESI-MS or GC-MS should be used to confirm the molecular weight of the product, corresponding to the [M+H]⁺ or M⁺ ion.
-
¹³C NMR Spectroscopy: A new signal for the methylene carbon will appear, and shifts will be observed for the carbons of the nucleophile and the quinoline ring.
Conclusion
This compound is a high-value, reactive intermediate that serves as a reliable building block for the synthesis of diverse heterocyclic structures. Its straightforward reactivity via Sₙ2 displacement enables researchers in drug discovery and materials science to efficiently construct libraries of novel N-, S-, and O-linked quinoline derivatives. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in a research setting.
References
- 1. iipseries.org [iipseries.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Chloromethyl)quinoline | C10H8ClN | CID 20394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. targetmol.com [targetmol.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Alkylation of Amines with 2-(Chloromethyl)-6-methylquinoline
Abstract: This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 2-(chloromethyl)-6-methylquinoline. N-alkylated quinoline derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] This application note details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and provides guidance on the purification and characterization of the resulting products. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
The introduction of a quinoline moiety into organic molecules is a widely employed strategy in the development of novel therapeutic agents and functional materials.[1][2][3] The quinoline ring system is a key pharmacophore in numerous drugs, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[1] N-alkylation of amines is a fundamental C-N bond-forming reaction that allows for the covalent attachment of the 6-methylquinoline group to a variety of substrates.
This compound is an effective alkylating agent due to the benzylic-like reactivity of the chloromethyl group. The electron-withdrawing nature of the quinoline ring system further activates the benzylic carbon, making it susceptible to nucleophilic attack by amines.
Reaction Mechanism: A Concerted SN2 Pathway
The N-alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this concerted process, the amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the chlorine atom (the leaving group).[4][6]
This "backside attack" leads to a transition state where the nitrogen-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.[4][7] This mechanism results in an inversion of stereochemistry if the electrophilic carbon is a chiral center.[6][7] The rate of the SN2 reaction is dependent on the concentration of both the amine and the alkylating agent.[7] The benzylic nature of this compound is particularly favorable for SN2 reactions because the adjacent π-system of the quinoline ring can stabilize the transition state, thereby accelerating the reaction.[4][8]
The initial reaction between the amine and this compound forms an ammonium salt. A base is required to deprotonate the nitrogen, yielding the final N-alkylated product.[5] Often, an excess of the starting amine can serve as the base, although an auxiliary, non-nucleophilic base is typically employed to drive the reaction to completion and avoid the consumption of the valuable nucleophile.[5]
Safety and Handling Precautions
This compound and its derivatives are irritants and potentially harmful. [9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][12] All manipulations should be performed in a well-ventilated chemical fume hood.[11] In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[9][13]
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Under an inert atmosphere, add the amine (1.1 - 1.5 eq.) and the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (e.g., acetonitrile) to the flask. The concentration will depend on the specific substrates, but a starting point of 0.1-0.5 M is recommended.
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., reflux in acetonitrile at ~82°C) to facilitate the reaction.[14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[15] A typical eluent system for TLC analysis would be a mixture of ethyl acetate and hexanes.
Reaction Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
Workflow Diagram
Caption: Experimental Workflow for N-Alkylation.
Purification and Characterization
Purification
The crude product is typically purified by silica gel column chromatography.[15] Due to the basic nature of the quinoline nitrogen, tailing on the silica gel column may be observed.[16] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-2%), can be added to the eluent system.[16] Alternatively, neutral or basic alumina can be used as the stationary phase.[16]
Characterization
The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[17] The appearance of new signals corresponding to the 6-methylquinoline moiety and the shift of the signals for the protons adjacent to the nitrogen of the original amine are indicative of a successful reaction. 2D NMR techniques like COSY and HMQC can be employed for unambiguous assignment of all protons and carbons.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the 6-methylquinolinyl-methyl group.
-
Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch (for primary amines) and the presence of characteristic aromatic C-H and C=N stretches of the quinoline ring.[1]
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Conditions | Rationale & Troubleshooting |
| Base | Anhydrous K₂CO₃, DIPEA | A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but with appropriate safety precautions. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive, and do not significantly solvate the nucleophile.[7] If solubility is an issue, DMF can be a good alternative. |
| Temperature | Room Temperature to Reflux | The reaction rate is temperature-dependent. For less reactive amines, heating is often necessary. However, excessive heat can lead to side reactions. |
| Over-alkylation | Use an excess of the amine | For primary amines, dialkylation can be a competing reaction.[5] Using an excess of the primary amine can favor mono-alkylation.[18] |
Conclusion
The N-alkylation of amines with this compound is a reliable and efficient method for the synthesis of a diverse range of quinoline derivatives. A thorough understanding of the SN2 reaction mechanism, careful selection of reaction conditions, and appropriate purification techniques are key to achieving high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Scale-up synthesis of 2-(Chloromethyl)-6-methylquinoline derivatives
An Application Note and Protocol for the Scale-up Synthesis of 2-(Chloromethyl)-6-methylquinoline Derivatives
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, the quinoline scaffold is a key pharmacophore found in numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, antibacterial, and anti-inflammatory properties.[1][2] The this compound derivative is a particularly valuable intermediate. The chloromethyl group at the 2-position serves as a reactive electrophilic site, or "handle," allowing for facile nucleophilic substitution. This enables the straightforward synthesis of a diverse library of derivative compounds, making it a critical building block for drug discovery and development professionals.
This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound from its corresponding alcohol precursor. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process controls necessary for a safe, efficient, and reproducible scale-up.
Overall Synthetic Pathway
The synthesis is a direct chlorination of the precursor alcohol, 2-(hydroxymethyl)-6-methylquinoline. This precursor can be synthesized from commercially available 2,6-dimethylquinoline via established oxidation/reduction methodologies. This note focuses on the critical final chlorination step, which is often a key challenge in scaling up production. Thionyl chloride (SOCl₂) is selected as the optimal chlorinating agent for scale-up due to its high reactivity and the convenient removal of its gaseous byproducts (SO₂ and HCl).
Caption: High-level workflow for the synthesis of this compound.
Part 1: Principles of Chlorination and Reagent Selection
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this (e.g., PCl₅, HCl, Appel reaction), thionyl chloride is often preferred in a production environment for several key reasons:
-
High Reactivity: It readily reacts with primary and secondary alcohols.
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3] Being gases, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.
-
Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and widely available industrial reagent.
Reaction Mechanism
The reaction proceeds through a chlorosulfite ester intermediate. The subsequent substitution can occur via two primary pathways, an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration, or a more traditional Sₙ2 mechanism, which leads to inversion. The presence of a base like pyridine or the use of a polar solvent typically favors the Sₙ2 pathway. For a primary, achiral alcohol such as our substrate, the distinction is moot, but understanding the mechanism is key to controlling reactivity and potential side reactions.
Caption: Simplified reaction mechanism for alcohol chlorination using thionyl chloride.
Part 2: Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for pilot-scale reactions.
Equipment and Reagents
| Item | Specification |
| Reactor | 2 L jacketed glass reactor with overhead stirrer |
| Addition Funnel | 250 mL pressure-equalizing dropping funnel |
| Condenser | Reflux condenser |
| Gas Scrubber | Scrubber filled with aqueous NaOH solution |
| Temperature Control | Circulating chiller/heater unit |
| Starting Material | 2-(Hydroxymethyl)-6-methylquinoline (1.0 eq) |
| Reagent | Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq) |
| Solvent | Dichloromethane (DCM), anhydrous grade |
| Quench Solution | Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) |
| Purification Solvent | Hexanes or Heptane |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 2 L jacketed reactor with an overhead stirrer, temperature probe, reflux condenser, and addition funnel.
-
Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ off-gases.
-
Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes. Maintain a positive inert gas flow throughout the reaction.
-
-
Charging the Reactor:
-
Charge the reactor with 2-(hydroxymethyl)-6-methylquinoline (e.g., 86.5 g, 0.5 mol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the reactor (approx. 800 mL) and begin stirring to fully dissolve the starting material.
-
-
Controlled Reagent Addition:
-
Cool the reactor contents to 0-5 °C using the circulating chiller. Causality: This initial cooling is critical to control the initial exotherm upon addition of the highly reactive thionyl chloride, preventing potential side reactions and ensuring a controlled reaction rate.[3]
-
Charge the addition funnel with thionyl chloride (e.g., 54 mL, 88 g, 0.75 mol, 1.5 eq).
-
Add the thionyl chloride dropwise to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir the reaction at room temperature for 2-4 hours, or until completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 30% Ethyl Acetate in Hexanes. The product is significantly less polar than the starting alcohol.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Quenching (Critical Step): Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (approx. 1 L). This step is highly exothermic and will release gas. The slow addition and vigorous stirring are essential to safely neutralize excess thionyl chloride and HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude solid can be purified by recrystallization. Suspend the crude product in a minimal amount of hot hexanes or heptane, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 3: Safety, Characterization, and Troubleshooting
Critical Safety Considerations
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8]
-
Ventilation: All operations must be performed in a high-performance chemical fume hood.[5]
-
Water Reactivity: Ensure all glassware is scrupulously dry. Never allow thionyl chloride to come into contact with water or other protic solvents, as this generates large volumes of toxic gas.[4][6]
-
Scrubber: A caustic scrubber is mandatory to neutralize the toxic HCl and SO₂ gases produced during the reaction and quench.[5]
-
Emergency: Have an appropriate spill kit and emergency shower/eyewash station immediately accessible.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[9][10][11]
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline core, a singlet for the chloromethyl (-CH₂Cl) group, and a singlet for the methyl (-CH₃) group at the 6-position. |
| Mass Spec (MS) | The molecular ion peak corresponding to the product's mass (C₁₁H₁₀ClN). |
| HPLC | A single major peak indicating high purity (typically >98% for scale-up). |
| FT-IR | Absence of the broad O-H stretch from the starting alcohol; presence of C-Cl stretching vibrations. |
Troubleshooting Guide
Caption: Troubleshooting common issues in the chlorination scale-up process.
References
- 1. mdpi.com [mdpi.com]
- 2. ijfmr.com [ijfmr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
The Strategic Application of 2-(Chloromethyl)-6-methylquinoline in Multicomponent Reactions for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) have emerged as a cornerstone in modern synthetic chemistry, offering an efficient, atom-economical, and diversity-oriented approach to the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the utility of 2-(chloromethyl)-6-methylquinoline as a versatile building block in MCRs, with a particular focus on isocyanide-based reactions like the Passerini and Ugi reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the strategic advantages of incorporating the this compound scaffold in the design of novel therapeutic agents.
Introduction: The Power of Multicomponent Reactions in Medicinal Chemistry
Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials.[1] This inherent efficiency minimizes purification steps, reduces waste, and allows for the rapid generation of large and diverse chemical libraries.[1][2] In the context of drug discovery, MCRs are invaluable for the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals.[3][4]
The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[5] The strategic incorporation of a reactive chloromethyl group at the 2-position of the 6-methylquinoline core provides a valuable handle for post-MCR modifications, further expanding the accessible chemical space.
Mechanistic Insights: The Role of this compound in Isocyanide-Based MCRs
While this compound itself is not a direct participant in the core bond-forming events of Passerini and Ugi reactions, its derivatives, particularly the corresponding aldehyde, are key substrates. The chloromethyl group can be readily converted to a formyl group (aldehyde) via various oxidation methods, which then serves as the carbonyl component in these MCRs.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[6][7] This reaction is prized for its ability to rapidly generate complex, drug-like molecules from simple precursors.[8][9]
The mechanism of the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent.[7] In aprotic solvents at high concentrations, a concerted mechanism is favored, involving a trimolecular interaction.[7][10] In polar solvents, the reaction proceeds through a protonated carbonyl, which is then attacked by the isocyanide to form a nitrilium ion intermediate.[7]
DOT Script for Passerini Reaction Mechanism
Caption: Generalized ionic mechanism of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[11][12] This reaction is exceptionally powerful for generating peptidomimetic structures and diverse heterocyclic scaffolds.[13][14]
The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and the amine.[12] The isocyanide then adds to the imine to form a nitrilium ion, which is subsequently trapped by the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then leads to the final α-acetamido amide product.[12]
DOT Script for Ugi Reaction Mechanism
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in multicomponent reactions. Note that the initial step involves the conversion of the chloromethyl group to an aldehyde.
Synthesis of 2-formyl-6-methylquinoline
The oxidation of this compound to the corresponding aldehyde can be achieved through various methods, such as the Sommelet reaction or by using oxidizing agents like selenium dioxide. For the purpose of this guide, we will outline a general procedure.
Materials:
-
This compound
-
Hexamethylenetetramine
-
Chloroform
-
50% Acetic acid
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in chloroform.
-
Add hexamethylenetetramine and reflux the mixture.
-
After cooling, collect the precipitate by filtration.
-
Hydrolyze the resulting salt with 50% acetic acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 2-formyl-6-methylquinoline.
Protocol for a Passerini Reaction with 2-formyl-6-methylquinoline
This protocol describes the synthesis of an α-acyloxy carboxamide using 2-formyl-6-methylquinoline as the carbonyl component.
Materials:
-
2-formyl-6-methylquinoline
-
Acetic acid (or other suitable carboxylic acid)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-formyl-6-methylquinoline (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add acetic acid (1.2 mmol).
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that facilitates the reaction and is easy to remove. |
| Temperature | Room Temperature | Mild conditions are often sufficient for Passerini reactions. |
| Stoichiometry | Slight excess of carboxylic acid | Ensures complete consumption of the aldehyde. |
| Reaction Time | 24-48 hours | Typical for Passerini reactions; monitor by TLC for completion. |
DOT Script for Passerini Experimental Workflow
Caption: Step-by-step workflow for the Passerini reaction.
Safety and Handling
-
This compound: This compound is a halogenated aromatic amine derivative and should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They are also toxic and should be handled with extreme caution in a fume hood.[10]
-
General Precautions: Multicomponent reactions, while efficient, can sometimes be exothermic. It is advisable to perform new reactions on a small scale initially and to monitor the temperature.
Conclusion and Future Perspectives
This compound, through its aldehyde derivative, is a highly valuable building block for the synthesis of diverse and complex molecules via multicomponent reactions. The ability to rapidly generate libraries of quinoline-containing compounds with multiple points of diversity makes this a powerful strategy for hit-to-lead optimization in drug discovery. The presence of the chloromethyl group (or its precursor) offers a unique opportunity for post-MCR functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. Future work in this area could explore the development of novel MCRs that directly utilize the chloromethyl group, further streamlining the synthetic process and expanding the repertoire of accessible molecular architectures.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. DSpace [open.bu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concise synthesis of isoquinoline via the Ugi and Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Green synthesis approaches for 2-(Chloromethyl)-6-methylquinoline derivatives
An Application Guide to Green Synthesis of 2-(Chloromethyl)-6-methylquinoline Derivatives
Authored by: A Senior Application Scientist
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The this compound moiety, in particular, is a critical synthetic intermediate due to the reactive chloromethyl group, which allows for further molecular elaboration. However, classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are often encumbered by harsh acidic conditions, the use of hazardous oxidizing agents, high energy consumption, and significant waste generation.[1][2] This guide details modern, green synthesis approaches for obtaining this compound derivatives, focusing on methodologies that align with the principles of sustainable chemistry. We will explore protocols utilizing alternative energy sources like microwave and ultrasound irradiation, as well as the application of eco-friendly, reusable catalysts to enhance reaction efficiency, reduce environmental impact, and simplify product purification.[1][2][3]
The Imperative for Green Chemistry in Quinoline Synthesis
The traditional routes to quinoline synthesis, while historically significant, present numerous challenges in the context of modern, environmentally-conscious drug development.[4] These methods frequently involve strong acids, high temperatures, and toxic reagents, leading to low atom economy and difficult-to-treat waste streams.[5] The principles of green chemistry offer a framework for innovation, pushing researchers to design processes that are safer, more energy-efficient, and generate minimal waste.[6] For the synthesis of this compound derivatives, this involves a paradigm shift towards:
-
Alternative Energy Inputs: Microwave (MW) and ultrasound (US) technologies that offer rapid, volumetric heating and enhanced reaction kinetics, often leading to cleaner reactions and higher yields in shorter timeframes.[3][7]
-
Eco-Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG).[8] In some cases, reactions can be run under solvent-free conditions.[9][10]
-
Reusable Catalytic Systems: Employing heterogeneous catalysts, such as magnetic nanoparticles, which can be easily recovered and reused, thus minimizing catalyst waste and simplifying product purification.[5][11]
This guide provides detailed application notes and protocols for three such green methodologies.
Application Note I: Microwave-Assisted Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis.[2][7] Microwave assistance dramatically accelerates this process, often reducing reaction times from hours to minutes and improving yields.[12]
Principle of Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation promotes rapid, uniform heating of the reaction mixture through the direct interaction of microwaves with polar molecules (reactants, solvents). This volumetric heating avoids the temperature gradients common in conventional oil-bath heating, leading to a significant reduction in side product formation and a dramatic increase in reaction rates.
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted quinoline synthesis.
Protocol: Synthesis of this compound
Materials:
-
2-amino-5-methylbenzaldehyde (1 mmol)
-
1,3-dichloroacetone (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)[8]
-
Ethanol (5 mL)
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine 2-amino-5-methylbenzaldehyde (1 mmol), 1,3-dichloroacetone (1.2 mmol), and p-TSA (10 mol%).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 15-25 minutes. Monitor the internal pressure to ensure it remains within safe limits.[12]
-
Causality Note: 1,3-dichloroacetone is chosen as the active methylene component. The chlorine on the non-reacting side is stable under these conditions, while the other side provides the necessary carbonyl and α-methylene groups for the condensation and cyclization to form the quinoline ring. p-TSA serves as an effective and green Brønsted acid catalyst.[8]
-
-
After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Comparative Data
| Method | Energy Source | Reaction Time | Typical Yield | Reference |
| Conventional Heating | Oil Bath (Reflux) | 10-12 hours | 70-80% | [12] |
| Microwave-Assisted | Microwave Irradiation | 15-25 minutes | 85-95% | [12] |
Application Note II: Ultrasound-Assisted (Sonochemical) Synthesis
Ultrasound-assisted synthesis provides an energy-efficient green alternative, leveraging the power of acoustic cavitation to drive chemical reactions at or near room temperature. This method is known for reducing reaction times and improving yields.[3][13]
Principle of Sonochemistry
High-frequency sound waves (typically >20 kHz) passing through a liquid medium cause the formation, growth, and implosive collapse of microscopic bubbles—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), creating immense shear forces and launching high-speed liquid jets. This intense energy input enhances mass transfer and dramatically accelerates chemical reactivity.
Protocol: One-Pot, Three-Component Synthesis in Water
This protocol adapts a known ultrasound-assisted method for quinoline synthesis to our target molecule, using water as a green solvent.[14]
Materials:
-
p-Toluidine (1 mmol)
-
Chloroacetaldehyde (1.2 mmol, as a 50 wt% solution in water)
-
Propargyl alcohol (1.2 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)[14]
-
Ultrasonic bath or probe sonicator (e.g., 35-40 kHz)
Procedure:
-
In a thick-walled glass flask, add p-toluidine (1 mmol), propargyl alcohol (1.2 mmol), SnCl₂·2H₂O (10 mol%), and water (5 mL).
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the bath's water level.
-
Begin sonication and add chloroacetaldehyde solution (1.2 mmol) dropwise over 5 minutes.
-
Continue to irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at 40-50 °C for 1-2 hours.[1]
-
Causality Note: This is a modified Doebner-von Miller type reaction. The ultrasound facilitates the formation of reactive intermediates and promotes the multi-component condensation and cyclization cascade. SnCl₂ acts as a mild and efficient Lewis acid precatalyst in water.[14]
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages of Sonochemical Method
| Feature | Conventional Heating | Ultrasound-Assisted | Reference |
| Reaction Time | Several hours to days | 1-3 hours | [3][13] |
| Energy Consumption | High | Significantly Lower | [13] |
| Yields | Moderate to Good | Good to Excellent | [3] |
| Conditions | Often high temperatures | Mild (near ambient) temperatures | [13] |
Application Note III: Heterogeneous Nanocatalysis
The use of solid-supported, reusable catalysts is a central tenet of green chemistry. Magnetic nanocatalysts, such as silica-coated iron oxide (Fe₃O₄@SiO₂), offer high catalytic activity due to their large surface-area-to-volume ratio and can be effortlessly recovered from the reaction mixture using an external magnet.[11][15]
Principle of Magnetic Nanocatalysis
A catalytically active species (e.g., an acid or base) is functionalized onto the surface of a magnetic nanoparticle core. These nanoparticles remain suspended in the reaction medium, providing excellent catalyst-substrate interaction similar to a homogeneous catalyst. After the reaction, an external magnet is used to immobilize the catalyst, allowing the product-containing solution to be simply decanted. This avoids tedious filtration and minimizes catalyst loss.[15]
Catalyst Recovery and Reuse Workflow
Caption: Workflow for reaction and magnetic catalyst recovery.
Protocol: Solvent-Free Synthesis using a Magnetic Nanocatalyst
Materials:
-
2-amino-5-methylacetophenone (1 mmol)
-
1,3-dichloroacetone (1.2 mmol)
-
Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) (e.g., 20 mg)[11][16]
Procedure:
-
In a round-bottom flask, add 2-amino-5-methylacetophenone (1 mmol), 1,3-dichloroacetone (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (20 mg).
-
Heat the solvent-free mixture at 80-90 °C with stirring for 45-75 minutes.[11]
-
Monitor the reaction by TLC (dissolving a small aliquot in ethyl acetate).
-
After completion, cool the mixture to room temperature and add ethanol (10 mL) to dissolve the product.
-
Place a strong permanent magnet against the side of the flask. The black nanocatalyst will be immobilized on the flask wall.
-
Carefully decant the ethanolic solution containing the product into another flask.
-
Wash the catalyst with additional ethanol (2 x 5 mL), decanting the washings into the product flask each time.
-
The recovered catalyst can be dried in an oven and reused for subsequent reactions.
-
Combine the ethanolic solutions and evaporate the solvent to obtain the crude product for further purification.
Conclusion
The synthesis of this compound derivatives can be achieved through various eco-friendly methods that offer substantial improvements over classical procedures. Microwave-assisted synthesis provides a rapid route with high yields, sonochemistry offers an energy-efficient alternative under mild conditions, and the use of magnetic nanocatalysts exemplifies a truly green process with solvent-free conditions and facile catalyst recycling. These methodologies not only reduce the environmental footprint of synthetic chemistry but also align with the modern demands of the pharmaceutical industry for efficient, cost-effective, and sustainable manufacturing processes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Chloromethyl)-6-methylquinoline
Welcome to the technical support center for the purification of 2-(Chloromethyl)-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this important chemical intermediate. Our focus is on delivering scientifically sound, field-proven advice to ensure you achieve the highest possible purity for your compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials. The chloromethyl group provides a reactive handle for further chemical modifications, but it also introduces specific challenges related to stability and purification. The success of subsequent synthetic steps is critically dependent on the purity of this intermediate. This guide addresses common issues, from the presence of persistent impurities to product degradation, offering systematic approaches to troubleshooting and optimization.
Troubleshooting Guide
This section is formatted as a series of common problems with potential causes and validated solutions.
Problem 1: My final product is an oil or a low-melting solid, not the expected crystalline material.
Potential Causes:
-
High Impurity Content: The presence of significant impurities, such as residual solvent or reaction byproducts, can depress the melting point and prevent crystallization.[1]
-
Presence of the Hydrolysis Byproduct: The chloromethyl group is susceptible to hydrolysis, converting it to the corresponding alcohol, 2-(hydroxymethyl)-6-methylquinoline. This alcohol impurity can interfere with the crystal lattice formation of the desired product.
-
Rapid Cooling During Recrystallization: Cooling a saturated solution too quickly can cause the compound to "oil out" instead of forming a crystalline solid.[1][2]
Solutions:
-
Initial Purity Assessment: Before attempting purification, analyze the crude product using Thin Layer Chromatography (TLC) or ¹H NMR to estimate the level of impurities. If the product is highly impure, column chromatography should be the first purification step.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[3] For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system like ethanol/water.[4][5]
-
Controlled Crystallization Protocol:
-
Dissolve the crude material in the minimum amount of hot solvent to form a saturated solution.[2]
-
Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Alternatively, add a single, pure "seed" crystal to induce crystallization.
-
Once crystals begin to form at room temperature, the flask can be moved to an ice bath to maximize the yield.[2]
-
Problem 2: TLC or HPLC analysis shows a persistent impurity spot close to my product spot.
Potential Causes:
-
Co-eluting Impurity: The impurity may have a polarity very similar to the product, making separation by column chromatography difficult with a standard solvent system.
-
Isomeric Impurity: Byproducts such as other regioisomers of the chloromethyl quinoline, if formed during the synthesis, can have very similar physical properties.
-
Unreacted Starting Material: If the reaction did not go to completion, unreacted 2,6-dimethylquinoline or 2-(hydroxymethyl)-6-methylquinoline may be present.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System Modification: If using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
Gradient Elution: Employ a shallow gradient of the eluent, which can improve the resolution between closely eluting compounds.[6] .
-
-
Sequential Purification: A powerful strategy is to combine different purification techniques.
-
First, run a column to remove the bulk of impurities that have different polarities.
-
Then, take the partially purified material and perform a recrystallization. This works well if the persistent impurity has different solubility characteristics than your product.
-
-
Reactive Purification (Chemical Wash):
-
If the impurity is the hydrolysis product (the alcohol), it will be more polar. While chromatography is effective, an acidic wash might be attempted, though the basicity of the quinoline nitrogen in both product and impurity complicates this approach.
-
If the impurity is unreacted 2,6-dimethylquinoline, it is less polar and should be separable by standard chromatography.[1]
-
Problem 3: The overall yield after purification is very low.
Potential Causes:
-
Using Excessive Recrystallization Solvent: Adding too much hot solvent will keep a significant portion of the product dissolved even after cooling, leading to poor recovery.[2]
-
Product Loss During Chromatography: Using a very fine silica gel or applying excessively high pressure can lead to band broadening and product loss. Adsorbing the product too strongly to the stationary phase is also a common issue.
-
Product Degradation: The 2-(chloromethyl) group is reactive. Prolonged heating during recrystallization, especially in protic solvents like ethanol, can lead to solvolysis. Similarly, exposure to silica gel (which is slightly acidic) for extended periods during chromatography can cause degradation.
Solutions:
-
Refine Recrystallization Technique: Use the absolute minimum volume of boiling solvent required to dissolve the crude product. After cooling and filtering, wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
-
Optimize Chromatography Protocol:
-
Choose a silica gel with an appropriate mesh size (e.g., 60-120 mesh for gravity columns, 230-400 for flash columns).
-
Do not leave the compound on the column for longer than necessary. Elute the product in a timely manner.
-
Consider deactivating the silica gel with a small amount of a neutral agent like triethylamine in the eluent if degradation is suspected, although this will change the elution profile.
-
-
Stability Considerations: Keep the compound dry and avoid prolonged exposure to high temperatures. Store the purified product in a cool, dry, and dark place.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: For example, if starting from 2,6-dimethylquinoline, some may remain unreacted.
-
Hydrolysis Product: 2-(Hydroxymethyl)-6-methylquinoline is a very common impurity formed by the reaction of the product with water. The chloromethyl group is a benzylic halide analogue and is thus susceptible to SN1 and SN2 reactions.[7]
-
Over-reaction Products: Dichlorinated or trichlorinated species can sometimes form, depending on the reaction conditions and the chlorinating agent used.[4]
-
Regioisomers: Depending on the synthetic strategy, other isomers might be formed.
Q2: Which purification method should I try first: recrystallization or column chromatography?
A2: The best initial method depends on the state of your crude product.
-
Try Recrystallization First If: The crude product is a solid and a preliminary analysis (like TLC or NMR) suggests it is relatively pure (>85-90%). Recrystallization is faster, cheaper, and often more scalable than chromatography.[3]
-
Choose Column Chromatography First If: The crude product is an oil, a sticky solid, or contains multiple impurities in significant amounts. Chromatography is superior for separating components with different polarities.[8]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The process involves preliminary analysis using TLC.
-
Spot a small amount of your crude mixture onto a TLC plate.
-
Develop the plate in a series of test solvents (eluents). A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Vary the ratio of the solvents. Start with a low-polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 1:1).
-
Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35. This Rf value typically provides the best separation from impurities. Ensure there is clear separation between the product spot and major impurity spots.
Q4: How can I be sure my final product is pure and correctly identified?
A4: A combination of analytical techniques is required for confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. Key signals to look for are the singlet for the -CH₂Cl group (typically around 4.5-4.9 ppm) and the aromatic protons of the quinoline core. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample should show a single major peak.[9]
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities typically cause the melting point to be lower and broader.[1]
Visualization of Workflows
Purification Decision Workflow
This diagram outlines the logical steps to decide on the initial purification strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The use of predictive models to develop chromatography-based purification processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-methylquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-methylquinoline. As a key intermediate in pharmaceutical and materials science, its purity is paramount. This guide is structured as a series of troubleshooting questions and answers to address the common challenges encountered during its synthesis, particularly the formation of persistent by-products. My aim as your Senior Application Scientist is to provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.
Troubleshooting Guide: Common Synthetic Issues & By-products
The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its corresponding alcohol, 2-(Hydroxymethyl)-6-methylquinoline, typically using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield.
Q1: My reaction is incomplete. The final product is significantly contaminated with the starting material, 2-(Hydroxymethyl)-6-methylquinoline. How can I improve conversion and purify the product?
Root Cause Analysis: This is the most common issue, stemming from incomplete chlorination. The hydroxyl group of the starting material is converted to a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.[1][2] Insufficient reagent, suboptimal temperature, or inadequate reaction time can halt the process, leaving the alcohol unreacted.
Expert Recommendations:
-
Drive the Reaction to Completion: The key is to ensure the complete conversion of the starting alcohol. Small adjustments to the protocol can have a significant impact.
-
Post-Reaction Purification: If residual alcohol persists, specific purification techniques are required.
Experimental Protocols:
Protocol 1: Optimizing the Chlorination Reaction
-
Anhydrous Conditions: Rigorously dry all glassware and solvents. Water reacts violently with thionyl chloride and will consume the reagent, reducing its effective concentration.
-
Reagent Stoichiometry: Use a slight excess of thionyl chloride, typically 1.2 to 1.5 molar equivalents relative to the alcohol. This ensures enough reagent is present to drive the reaction to completion.
-
Controlled Addition: Dissolve the 2-(Hydroxymethyl)-6-methylquinoline in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Cool the solution to 0 °C in an ice bath.
-
Slow Reagent Addition: Add the thionyl chloride dropwise to the cooled solution over 30-60 minutes. This controlled addition prevents a rapid exotherm, which can promote side reactions.
-
Reaction Monitoring: After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Protocol 2: Purification via Column Chromatography
If unreacted alcohol remains, column chromatography is the most effective method for separation.
-
Slurry Preparation: After work-up, concentrate the crude product under reduced pressure. Adsorb the crude oil or solid onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexane or petroleum ether.
-
Elution: Load the adsorbed crude product onto the column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar product, this compound, will elute first. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar starting alcohol.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.
Q2: I'm observing a high-molecular-weight, often insoluble or oily, by-product that is difficult to separate from my desired product. What is it and how can I prevent its formation?
Root Cause Analysis: This is a classic case of by-product formation due to the reactivity of the product itself. This compound is a reactive benzylic-type halide. It can undergo self-condensation or react with the starting alcohol, leading to dimers or even oligomers. The primary culprits are:
-
Ether Dimer Formation: The product reacts with the hydroxyl group of the unreacted starting material.
-
Methylene-Bridged Dimer: The product undergoes a Friedel-Crafts-type self-alkylation, particularly in the presence of acid.
The reaction of the alcohol with thionyl chloride generates HCl as a by-product, which can catalyze these unwanted dimerization pathways.[2]
Caption: Formation pathways for common dimeric by-products.
Expert Recommendations:
The key to preventing dimerization is to control the reaction conditions to disfavor these bimolecular side reactions.
Protocol 3: Minimizing Dimer Formation
-
Low Temperature: Maintain a low temperature (0 °C or below) throughout the addition of thionyl chloride. This reduces the rate of both the desired reaction and the undesired side reactions, but it disproportionately suppresses the higher activation energy dimerization pathways.
-
Use of an HCl Scavenger: The addition of a non-nucleophilic base, such as pyridine (used in catalytic or stoichiometric amounts), can neutralize the HCl generated in situ. This prevents acid-catalyzed dimerization. The use of pyridine also changes the mechanism to a clean Sₙ2 pathway, often leading to a cleaner reaction profile.[2][3]
-
Procedure: Add 1.1 equivalents of anhydrous pyridine to the solution of the alcohol before cooling and adding the thionyl chloride.
-
-
High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions that lead to dimerization.
-
Prompt Work-up: Once the reaction is complete by TLC, proceed immediately with the aqueous work-up. Do not let the crude reaction mixture stand for extended periods, as this allows more time for side reactions to occur.
Q3: My analytical data (MS and NMR) suggests the presence of dichlorinated or other over-halogenated species. What is the cause and how is it prevented?
Root Cause Analysis: While less common than the issues above, chlorination of the quinoline ring itself can occur under harsh conditions. Thionyl chloride, particularly at elevated temperatures or with prolonged reaction times, can act as an electrophile, leading to electrophilic aromatic substitution on the electron-rich quinoline core.[4] The presence of activating groups can exacerbate this issue.
Expert Recommendations:
This side reaction is a clear indicator that the reaction conditions are too aggressive. Milder conditions are essential.
Protocol 4: Preventing Ring Chlorination
-
Strict Temperature Control: Avoid heating the reaction mixture. Refluxing in thionyl chloride is almost never necessary for this transformation and significantly increases the risk of ring chlorination. The reaction should be sufficiently fast at room temperature or slightly below.
-
Limit Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time (e.g., overnight) if TLC shows it is complete within a few hours.
-
Consider Alternative Reagents: If ring chlorination remains a persistent issue due to a particularly activated substrate, consider alternative, milder chlorinating agents. The Appel reaction (using triphenylphosphine and carbon tetrachloride) is a classic alternative that operates under neutral conditions, avoiding strong acid generation.
Data & By-product Summary
| By-product Name | Structure | Formation Cause | Prevention Strategy | Analytical Signature (Typical) |
| 2-(Hydroxymethyl)-6-methylquinoline | Quinoline-CH₂OH | Incomplete reaction | Excess SOCl₂, adequate time | More polar on TLC; -OH peak in IR; CH₂-OH protons in ¹H NMR |
| Ether Dimer | Quinoline-CH₂-O-CH₂-Quinoline | Product + Starting Material | Low temp, HCl scavenger, prompt work-up | High MW in MS; complex aromatic region in NMR; absence of -OH |
| Methylene-Bridged Dimer | Quinoline-CH₂-Quinoline | Product self-condensation | Low temp, high dilution, HCl scavenger | High MW in MS; complex aromatic region in NMR |
| Ring-Chlorinated Species | Cl-Quinoline-CH₂Cl | Harsh conditions (high temp) | Strict temp control, limit reaction time | Isotopic pattern for extra Cl in MS; altered aromatic NMR signals |
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are preferred. They are inert to the reaction conditions and effectively dissolve the starting material. Ethers are generally not recommended as they can be cleaved by the acidic conditions.
Q: How does adding pyridine change the reaction mechanism? A: In the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which can sometimes lead to retention of stereochemistry at a chiral center. When pyridine is added, it reacts with the intermediate chlorosulfite ester. The chloride ion is displaced and then acts as an external nucleophile in a classic Sₙ2 reaction, which results in inversion of configuration and is often cleaner.[2][3]
Q: What is the proper procedure for quenching excess thionyl chloride? A: Always perform the quench in a well-ventilated fume hood. The reaction mixture should be poured slowly and carefully over crushed ice or into ice-cold water. This will hydrolyze the excess SOCl₂ to SO₂ and HCl. Alternatively, for a more controlled quench, slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate.
Q: What is the best way to visualize the product on a TLC plate? A: Quinoline derivatives are typically UV-active, so they can be easily visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be effective, as the product and starting material will react, but it will not differentiate them as clearly as comparing Rƒ values.
Caption: A logical workflow for troubleshooting by-products.
References
Technical Support Center: Stability and Handling of 2-(Chloromethyl)-6-methylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(chloromethyl)-6-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this reactive intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your experiments.
Overview: The Reactive Nature of a Benzylic-like Chloride
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its chloromethyl group. This group is structurally analogous to a benzyl chloride, where a chloromethyl moiety is attached to an aromatic system. This arrangement makes the carbon-chlorine bond particularly labile and highly susceptible to nucleophilic substitution reactions.[1] Understanding and controlling this inherent reactivity is paramount to its successful use and storage. The primary degradation pathway is hydrolysis, which converts the compound to 2-(hydroxymethyl)-6-methylquinoline, a reaction that can be accelerated by both acidic and basic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A: The principal cause of degradation is the high reactivity of the C-Cl bond in the chloromethyl group. This bond is weakened because the quinoline ring can stabilize the transition state of nucleophilic substitution reactions. This makes the compound an excellent electrophile, readily attacked by nucleophiles, including water.[2]
Q2: Can I use this compound in aqueous or protic solvents like ethanol?
A: It is strongly discouraged unless the solvent is intended to be a reactant. In the presence of water, this compound will hydrolyze to form 2-(hydroxymethyl)-6-methylquinoline.[1] Similarly, in alcohol-based solvents, it can undergo solvolysis to form the corresponding ether. If your protocol requires a protic solvent, the reaction should be performed at low temperatures and for the shortest possible duration, with the awareness that solvolysis is a competing reaction.
Q3: My TLC plate shows a new, more polar spot appearing in my stock solution. What is it?
A: This is a classic sign of hydrolysis. The degradation product, 2-(hydroxymethyl)-6-methylquinoline, is significantly more polar than the parent chloride due to the presence of the hydroxyl group. This leads to a lower Rf value on normal-phase silica gel chromatography.
Q4: How should I properly store this compound?
A: To ensure maximum shelf-life, the compound must be protected from moisture and incompatible materials.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Use a tightly sealed, amber glass bottle to protect from light.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Incompatibilities: Keep away from water, alcohols, strong acids, strong bases, and metals that can catalyze decomposition.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Low or No Yield of Desired Product in a Nucleophilic Substitution Reaction
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Degradation of Starting Material | The compound may have hydrolyzed to the unreactive alcohol before your nucleophile was added. This happens if solvents or reagents are not strictly anhydrous. | Ensure all solvents are freshly distilled or from a sure-seal bottle. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N2 or Ar). |
| Incorrect Base | If your reaction requires a base, a nucleophilic base (e.g., NaOH, KOH) will compete with your desired nucleophile, leading to the formation of the hydroxymethyl byproduct. | Use a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate, to scavenge acid without competing in the primary reaction. |
| pH Imbalance | Extreme acidic or basic conditions can accelerate the degradation of the starting material or the product. | Maintain the reaction pH as close to neutral as possible, unless the specific mechanism requires acidic or basic catalysis. Buffer the reaction if necessary. |
Visualization: Troubleshooting Workflow
The following workflow can help diagnose issues related to the stability of this compound in your reaction setup.
Caption: Troubleshooting workflow for reactions with this compound.
Chemical Stability Profile
The stability of this compound is highly dependent on the pH of the medium. The molecule's reactivity stems from its nature as a benzylic-like halide, which can undergo nucleophilic substitution through both SN1 and SN2 pathways.[4]
Visualization: Primary Degradation Pathways
Caption: Degradation of this compound to its alcohol derivative.
Stability Under Various Conditions
| Condition | Reagent/Environment | Expected Stability | Primary Degradation Pathway | Mechanism Insight |
| Strongly Acidic | Aqueous HCl, H₂SO₄ (pH < 2) | Low | Hydrolysis to 2-(hydroxymethyl)-6-methylquinoline | Protonation of the quinoline nitrogen may slightly destabilize a carbocation intermediate, but solvolysis (SN1-like) with water is the dominant reaction.[1] |
| Weakly Acidic | Acetic Acid, Buffered Saline (pH 4-6) | Low to Moderate | Slow hydrolysis to the corresponding alcohol. | Hydrolysis still occurs but at a slower rate compared to strongly acidic or basic conditions. |
| Neutral | Pure Water, Buffered Saline (pH 7) | Low | Hydrolysis. The rate of benzyl chloride hydrolysis is significant even in neutral water.[5] | The reaction proceeds via nucleophilic attack by water. The rate is often independent of pH in the neutral range.[5] |
| Weakly Basic | NaHCO₃, K₂CO₃ (pH 8-10) | Low | Nucleophilic substitution to the alcohol. | The presence of hydroxide ions or other weak nucleophiles accelerates the degradation compared to neutral conditions. |
| Strongly Basic | Aqueous NaOH, KOH (pH > 12) | Very Low | Rapid nucleophilic substitution to the alcohol. | The high concentration of the strong nucleophile (OH⁻) favors a rapid bimolecular (SN2) substitution reaction.[1][4] |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Objective: To determine the rate of degradation and identify major degradation products under acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Water
-
-
Incubation: Place all vials in a water bath set to a relevant temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. For the basic sample, immediately neutralize it with an equivalent amount of 0.1 M HCl to quench the reaction. For the acidic sample, neutralize with 0.1 M NaOH.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: Monitor at a wavelength where the parent compound and expected products absorb (e.g., ~280 nm).
-
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in its peak area and the appearance of new peaks (e.g., the more polar alcohol product) indicates degradation. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
This self-validating system provides direct evidence of the compound's stability and helps in selecting appropriate reaction and storage conditions.[1]
References
Side reactions of 2-(Chloromethyl)-6-methylquinoline with solvents
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-(Chloromethyl)-6-methylquinoline. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the stability and reactivity of this compound, with a specific focus on mitigating unwanted side reactions with common laboratory solvents.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield & Emergence of an Unexpected, More Polar Byproduct
Question: "I'm running a nucleophilic substitution reaction with this compound in methanol, and my yield is consistently low. LC-MS analysis shows a significant byproduct with a mass corresponding to the addition of 15 Da to my starting material. What is happening?"
Potential Cause: Solvolysis with Protic Solvents
The chloromethyl group on the quinoline ring is a reactive electrophile, susceptible to nucleophilic attack. Protic solvents, such as methanol, ethanol, or water, can act as nucleophiles in a process called solvolysis. This side reaction competes with your intended nucleophile, leading to the formation of an ether (with alcohol solvents) or an alcohol (with water) byproduct.
In your case, the 15 Da mass increase strongly suggests methoxylation (addition of -OCH₃ and loss of -Cl), where methanol has acted as a nucleophile, converting your starting material into 2-(methoxymethyl)-6-methylquinoline.
dot
Technical Support Center: TLC Monitoring of Reactions Involving 2-(Chloromethyl)-6-methylquinoline
Welcome to the technical support center for monitoring chemical reactions involving 2-(Chloromethyl)-6-methylquinoline using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions with this compound in a direct question-and-answer format.
Issue 1: My spots are streaking or tailing down the TLC plate.
Why is this happening? Streaking is a frequent issue when working with basic compounds like quinolines on standard silica gel plates.[1] Silica gel possesses a slightly acidic surface, which can lead to strong, sometimes irreversible, interactions with the basic nitrogen atom in the quinoline ring, causing the spot to elongate or "tail."[1] This effect can obscure the separation of your starting material from your product, making it difficult to assess reaction progress.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica gel, preventing strong interactions with your basic quinoline compounds.[1]
-
Recommended Modifier: Add 0.1–2.0% triethylamine (NEt₃) to your solvent system.[2] A good starting point is often around 0.5%.
-
-
Check for Overloading: Applying too much sample to the plate can also lead to streaking.[2][3] Try diluting your sample and spotting a smaller amount.
Issue 2: I can't see any spots on my developed TLC plate.
Why is this happening? This can be due to several factors, ranging from insufficient sample concentration to the compound not being visible under UV light.[2][4]
Solutions:
-
UV Visualization (First Step): this compound and many of its derivatives are aromatic and contain a conjugated π-system, making them UV-active.[5] Always check your plate under a UV lamp (254 nm) first.[6] On TLC plates with a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[6] This method is non-destructive.[6]
-
Increase Sample Concentration: Your sample may be too dilute.[2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[3]
-
Use a Visualization Stain: If UV light does not reveal any spots, a chemical stain is necessary.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain that reacts with many functional groups. It will appear as yellow-brown spots on a purple background.[7] This is a destructive method.
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, which will appear as brown or yellow-brown spots.[6] These spots can fade over time, so it's important to circle them with a pencil.[7]
-
Issue 3: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1).
Why is this happening? The retention factor (Rf) is highly dependent on the polarity of the mobile phase (solvent system). An Rf value close to 0 indicates the solvent is not polar enough to move the compound up the plate, while an Rf value near 1 suggests the solvent is too polar.[4]
Solutions:
-
Spots at the Baseline (Rf ≈ 0): Your eluent is not polar enough. Increase the polarity of your solvent system. For a common mixture like ethyl acetate in hexanes, you would increase the proportion of ethyl acetate.[4]
-
Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[2]
Issue 4: The spots for my starting material and product are overlapping or poorly resolved.
Why is this happening? This indicates that the chosen solvent system does not have the optimal polarity to differentiate between your compounds.[4]
Solutions:
-
Systematic Solvent System Trial: You need to systematically test different mobile phase compositions to find the best separation.[4] A good approach is to start with a moderately polar system (e.g., 20% ethyl acetate in hexanes) and run TLCs with increasing polarity (e.g., 30%, 40%, 50% ethyl acetate).
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For instance, if ethyl acetate/hexanes fails, consider dichloromethane/methanol for more polar compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing reactions with this compound?
A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your derivative of this compound is highly substituted with polar groups, you might need a more polar system, such as 5% methanol in dichloromethane.[1] Crucially, always remember to add a small amount of triethylamine (~0.5%) to your solvent system to prevent tailing of the basic quinoline ring. [1]
Q2: How do I properly set up and run a TLC to monitor my reaction?
To effectively monitor a reaction, it is best practice to use a three-lane spotting system on your TLC plate.[8]
-
Lane 1 (Reference): Spot your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply your reaction mixture. This lane is crucial for confirming the identity of the starting material spot in your reaction mixture, especially if the Rf values of the starting material and product are very similar.[8]
-
Lane 3 (Reaction Mixture): Spot your reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot for your product appears and intensifies.[4] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Q3: How is the Retention Factor (Rf) calculated, and what is considered a good range?
The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the same baseline.[1]
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for good separation lies between 0.3 and 0.7.[1] Values that are too close to 0 or 1 indicate that the chosen solvent system is providing poor separation.[1]
Q4: What are the best visualization methods for this compound and its derivatives?
Due to their aromatic and highly conjugated nature, quinolines are typically UV-active.[1]
-
UV Light (254 nm): This should always be your first method of visualization.[6] On a TLC plate containing a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots against a green fluorescent background.[6] This method is non-destructive, meaning you can proceed with other visualization techniques afterward.[6]
-
Staining: If UV visualization is not effective, or to confirm the presence of spots, chemical stains can be used.
Experimental Protocols & Data Presentation
Protocol: Standard TLC Monitoring of a Reaction
-
Plate Preparation: Obtain a silica gel TLC plate (with F₂₅₄ indicator). Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[4] Mark three starting points on this line for your three lanes.
-
Sample Preparation: Prepare dilute solutions of your starting material and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4]
-
Spotting: Using a capillary tube, apply a small amount of your starting material to the first and second marks on the baseline.[8] Then, spot your reaction mixture on the second and third marks.[8] Ensure the spots are small and do not touch each other.[4]
-
Development: Carefully place the spotted TLC plate into a developing chamber that has been equilibrated with your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine).[6] Ensure the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to move up the plate via capillary action until it is about 1 cm from the top.[4]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely in a fume hood.[6]
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]
-
If necessary, proceed with a chemical staining method (e.g., potassium permanganate dip or an iodine chamber).[4][6]
-
-
Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.[1]
Table 1: Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | 1. Acidic silica interacting with basic quinoline.[1]2. Sample is overloaded.[10] | 1. Add 0.1-2.0% triethylamine to the eluent.[2]2. Dilute the sample and re-spot.[2] |
| No Visible Spots | 1. Compound is not UV-active.2. Sample concentration is too low.[4] | 1. Use a chemical stain (e.g., KMnO₄, Iodine).[4]2. Concentrate the sample or spot multiple times.[2] |
| Rf ≈ 0 | Eluent is not polar enough.[4] | Increase the proportion of the polar solvent in the eluent.[4] |
| Rf ≈ 1 | Eluent is too polar.[2] | Decrease the proportion of the polar solvent in the eluent.[2] |
| Poor Resolution | The polarity of the eluent is not optimal.[4] | Systematically try different eluent compositions or change the solvent system entirely.[4] |
Visual Diagrams
Caption: A logical workflow for diagnosing and solving common TLC problems.
Caption: Standard three-lane TLC procedure for monitoring reaction progress.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. How To [chem.rochester.edu]
- 9. TLC stains [reachdevices.com]
- 10. chembam.com [chembam.com]
Technical Support Center: Column Chromatography Purification of 2-(Chloromethyl)-6-methylquinoline Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-(chloromethyl)-6-methylquinoline derivatives via column chromatography. It addresses common challenges and offers practical, field-tested solutions to streamline your purification workflows.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the column chromatography process.
Issue 1: Poor Separation or Overlapping Peaks
Question: My TLC shows good separation, but on the column, the fractions containing my this compound derivative are contaminated with impurities. Why is this happening and how can I improve the resolution?
Answer:
This is a frequent challenge stemming from several factors. While Thin-Layer Chromatography (TLC) is an excellent tool for initial solvent system screening, the dynamics of a packed column are more complex.[1] Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimized for the bulk separation on a column.
-
Solution: Re-evaluate your solvent system using TLC. Aim for a retention factor (Rf) for your target compound between 0.2 and 0.3 for optimal separation.[2] If your spots are moving too quickly (high Rf), decrease the mobile phase polarity. Conversely, if they are stuck at the baseline (low Rf), increase the polarity.[3] Consider switching to a different solvent system with different selectivity. For instance, if a hexane/ethyl acetate mixture is failing, a dichloromethane/methanol system might provide the necessary resolution.[3]
-
-
Column Overloading: Exceeding the capacity of your stationary phase is a common cause of poor separation.[4]
-
Solution: As a general guideline, the amount of crude material should be between 1-5% of the mass of the silica gel.[3] For difficult separations, a ratio of at least 30:1 (silica gel to crude product) is recommended, and for very challenging purifications, this can be increased to 100:1.[5] If you need to purify a large amount of sample, use a column with a larger diameter.[3][6]
-
-
Compound-Silica Interaction: this compound is a basic nitrogen-containing heterocycle. The slightly acidic nature of standard silica gel can lead to strong interactions, causing peak tailing and poor separation.[3][5][7]
Issue 2: Compound Streaking or Tailing
Question: My this compound derivative is streaking down the column, resulting in broad fractions and low purity. What is causing this and how can I fix it?
Answer:
Streaking, or tailing, is a classic sign of undesirable interactions between your compound and the stationary phase.[4] For basic compounds like quinoline derivatives, this is often due to the interaction with acidic silanol groups on the silica surface.[3][5][7]
-
Primary Cause: Strong analyte-stationary phase interactions.
-
Solution 1: Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[3][4] This competes with your basic compound for the acidic sites on the silica gel, minimizing the strong interactions that cause tailing.
-
Solution 2: Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[3][5] Reversed-phase chromatography (C18) can also be a viable option, as it is generally less prone to issues with basic compounds.[3]
-
Solution 3: Sample Concentration: Overloading the column can also lead to streaking.[4] Ensure you are using an appropriate sample-to-silica ratio. Diluting your sample before loading can also help.[9]
-
Issue 3: Compound Decomposition on the Column
Question: I suspect my this compound derivative is degrading during chromatography. My yield is low, and I see new, unexpected spots on the TLC of my fractions. How can I prevent this?
Answer:
The chloromethyl group can be labile, and the quinoline core can be sensitive to the acidic environment of silica gel, leading to decomposition.[5][10]
-
Cause: Acid-catalyzed degradation on the silica surface.
-
Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen eluent containing 1-3% triethylamine. This will neutralize the acidic sites on the silica.[2] After deactivation, flush the column with the regular eluent (without triethylamine) to remove the excess base before loading your compound.[2]
-
Solution 2: Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends in contact with the silica gel.[5][11]
-
Solution 3: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or even Florisil.[5][10]
-
Solution 4: Temperature Control: If your compound is thermally labile, running the column in a cold room may help to minimize degradation.[5]
-
Issue 4: Compound Not Eluting from the Column
Question: I've run several column volumes of my solvent system, but I can't detect my this compound derivative in the fractions. What could be the problem?
Answer:
There are a few possibilities when a compound fails to elute as expected.[10]
-
Possibility 1: The Compound is Too Polar for the Solvent System.
-
Solution: Your mobile phase may not be polar enough to move the compound down the column. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If that is not sufficient, a more polar system like dichloromethane/methanol may be required.[3]
-
-
Possibility 2: The Compound Decomposed on the Column.
-
Possibility 3: The Fractions are Too Dilute to Detect.
-
Solution: Your compound may have eluted, but at a very low concentration. Try concentrating a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[10]
-
-
Possibility 4: Incorrect Solvent System Preparation.
-
Solution: Double-check that you have prepared your mobile phase correctly and that the solvent lines are in the correct reservoirs.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for my this compound derivative?
A1: The best approach is to use TLC to screen various solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] Begin with a ratio of 7:3 or 8:2 hexane to ethyl acetate and adjust the polarity based on the results.[9] For more polar derivatives, a system like dichloromethane/methanol may be necessary.[8] The ideal solvent system should give your target compound an Rf value between 0.2 and 0.3.[2]
Q2: How much crude sample can I load onto my column?
A2: The loading capacity depends on the difficulty of the separation. A general rule of thumb is a 1-5% load by weight of the stationary phase.[3] For easier separations, you can go higher, but for more challenging ones, you may need to reduce the load to 1% or even less. The loading capacity is also influenced by the difference in Rf values (or ΔCV in flash chromatography) between your target compound and the nearest impurities.[12][13]
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude sample.
-
Wet Loading: If your sample is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[5][11]
-
Dry Loading: If your sample has poor solubility in the eluent, dry loading is the preferred method.[5][11] Dissolve your crude material in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5][11] Dry loading often leads to better separation as it ensures the sample is applied as a narrow, even band.[14]
Q4: My compound is not UV-active. How can I monitor the fractions?
A4: If your this compound derivative does not have a strong UV chromophore, you will need to use alternative visualization methods for your TLC analysis.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method that visualizes many organic compounds as brown spots.[15][16]
-
Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized and will appear as yellow spots on a purple background.[17]
-
Other Stains: A variety of other chemical stains, such as p-anisaldehyde or vanillin, can be used to visualize different functional groups.[16]
Q5: What is the purpose of adding a layer of sand to the top of the column?
A5: A thin layer of sand (approximately 2-5 mm) is added on top of the packed silica gel to prevent the surface from being disturbed when you add the eluent or your sample.[11] This helps to maintain a flat, even surface, which is crucial for achieving good separation.
Experimental Protocols & Visualizations
Protocol: TLC Optimization of Solvent System
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.[9]
-
Sample Preparation: Dissolve a small amount of your crude this compound derivative in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Spotting: Using a capillary tube, spot a small amount of your sample onto the baseline. Ensure the spots are small and do not touch.[9]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level must be below the baseline.[18] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[9]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[9] Visualize the spots under a UV lamp (254 nm).[18] If necessary, use a chemical stain for visualization.
-
Analysis: Calculate the Rf value for your target compound. Adjust the polarity of your solvent system until the Rf is in the optimal range of 0.2-0.3.[2]
Data Presentation: Solvent System Selection
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many quinoline derivatives.[9] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinoline derivatives.[8] |
| Toluene / Ethyl Acetate | Low to Medium | Alternative non-polar component to hexane. |
| Additive: Triethylamine (0.1-1%) | N/A | Added to any of the above systems to prevent tailing of basic compounds.[3][4] |
Diagram: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Diagram: General Column Chromatography Workflow
Caption: A step-by-step workflow for the purification process.
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. sorbtech.com [sorbtech.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Reactivity of 2-(Chloromethyl)-6-methylquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Chloromethyl)-6-methylquinoline. As Senior Application Scientists, we understand the challenges researchers face when working with highly reactive intermediates. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful use of this compound in your experiments, with a primary focus on preventing its dimerization.
Understanding the Challenge: The Dimerization of this compound
This compound is a valuable building block in pharmaceutical synthesis due to the reactivity of its chloromethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions.[1] However, this same reactivity makes the molecule susceptible to self-condensation, or dimerization, a common side reaction for benzylic halides.[2][3] This dimerization not only consumes your starting material but also complicates purification and can impact the yield and purity of your target molecule.
This guide will equip you with the knowledge and practical steps to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The primary cause is the high reactivity of the chloromethyl group at the 2-position of the quinoline ring. This group can be readily displaced, and in the absence of a stronger nucleophile, another molecule of this compound can act as a nucleophile, leading to self-alkylation and the formation of a dimer. This process can be accelerated by the presence of bases, heat, or certain metal catalysts.
Q2: How can I visually identify if dimerization has occurred in my sample?
A2: While not definitive, a noticeable change in the physical appearance of your this compound can be an indicator of degradation or dimerization. This may include a color change from off-white or pale yellow to a darker yellow or brown, and a change in consistency, such as the formation of a viscous oil or solid precipitates. However, analytical confirmation is essential for accurate assessment.
Q3: At what stages of my experiment is dimerization most likely to occur?
A3: Dimerization can occur at several stages:
-
During storage: Improper storage conditions, such as exposure to moisture, light, or elevated temperatures, can promote slow dimerization over time.
-
During reaction setup: The presence of basic impurities in your solvents or reagents can initiate dimerization before your intended reaction begins.
-
During the reaction: If your desired nucleophilic substitution is slow, or if suboptimal conditions are used (e.g., high temperature, prolonged reaction time), dimerization can become a significant competing reaction.
-
During workup and purification: Exposure to basic conditions during an aqueous workup or prolonged heating during solvent evaporation can also lead to dimer formation.
Q4: Can I reverse the dimerization reaction?
A4: No, the C-C bond formed in the dimer is stable, and the dimerization reaction is generally considered irreversible under standard laboratory conditions. Therefore, prevention is the most effective strategy.
Troubleshooting Guide: Tackling Dimerization Head-On
This section provides solutions to specific problems you might encounter related to the dimerization of this compound.
Issue 1: My reaction is showing a significant amount of a higher molecular weight byproduct, which I suspect is the dimer.
Root Cause Analysis: This is a classic sign of dimerization competing with your desired reaction. The likely culprits are suboptimal reaction conditions that favor self-alkylation.
Solutions:
-
Re-evaluate your reaction temperature: Many nucleophilic substitution reactions with this compound can proceed at or below room temperature. Avoid excessive heating unless absolutely necessary for your specific transformation.
-
Control the addition of your starting material: If your reaction allows, consider adding the this compound solution slowly to the solution of your nucleophile. This maintains a low concentration of the electrophile, minimizing its opportunity to react with itself.
-
Choose your base wisely: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base. These bases are less likely to deprotonate the methyl group of the quinoline or participate in unwanted side reactions.
| Base Type | Recommendation | Reasoning |
| Inorganic Bases (e.g., K₂CO₃, NaH) | Use with caution | Can be effective, but their heterogeneity can lead to localized high concentrations and promote side reactions. |
| Amine Bases (e.g., Triethylamine) | Use with caution | Can act as a nucleophile itself, leading to the formation of a quaternary ammonium salt. |
| Non-nucleophilic, Hindered Bases | Recommended | Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. They are effective at scavenging protons without competing as nucleophiles. |
Issue 2: My stock of this compound has discolored and shows impurities by TLC/LC-MS.
Root Cause Analysis: This indicates degradation and potential dimerization during storage. The chloromethyl group is susceptible to hydrolysis, and the released HCl can catalyze further decomposition.
Solutions:
-
Proper Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Stabilizers: For long-term storage, consider adding a small amount of an acid scavenger. These are non-nucleophilic bases that neutralize any HCl that may form upon slow decomposition.
| Stabilizer (Acid Scavenger) | Recommended Concentration (w/w) | Comments |
| Dicyclohexylamine | 1-2% | Effective at scavenging HCl. |
| Diisopropylethylamine (DIPEA) | 1-2% | A liquid, which can be easier to handle and mix. |
| Propylene Oxide | 0.1-0.5% | A non-basic option that can also act as an acid scavenger. |
-
Purity Check Before Use: Always assess the purity of your starting material before a reaction, especially if it has been stored for an extended period. A quick TLC or LC-MS analysis can save significant time and resources.
Experimental Protocols
Protocol 1: Analytical Detection and Quantification of the Dimer
This protocol outlines a general method for detecting and quantifying the dimer of this compound using LC-MS and qNMR.
A. Liquid Chromatography-Mass Spectrometry (LC-MS) for Dimer Detection
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of your this compound sample in 1 mL of acetonitrile or methanol.
-
If analyzing a reaction mixture, dilute a small aliquot with a suitable solvent to an appropriate concentration.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Expected Monomer [M+H]⁺: m/z = 192.06
-
Expected Dimer [M+H]⁺: m/z = 351.13
-
-
Data Analysis: Look for the presence of a peak with the expected m/z of the dimer. The retention time of the dimer will be longer than that of the monomer due to its higher molecular weight and likely increased hydrophobicity.
B. Quantitative NMR (qNMR) for Purity Assessment [4][5][6][7][8]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of your this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) and add it to the NMR tube. The standard should have a known purity and signals that do not overlap with your analyte.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the monomer and a known signal of the internal standard.
-
Calculate the purity of the monomer using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: General Procedure for Nucleophilic Substitution with Minimized Dimerization
This protocol provides a set of best practices for reacting this compound with a nucleophile while minimizing the formation of the dimer.
-
Reagent and Solvent Preparation:
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
If using a base, select a non-nucleophilic, sterically hindered base (e.g., DIPEA).
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (argon or nitrogen).
-
Dissolve your nucleophile and any base in the chosen anhydrous solvent in the reaction flask.
-
In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the reaction mixture containing the nucleophile to a suitable temperature (e.g., 0 °C or room temperature).
-
Slowly add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, perform the workup under neutral or slightly acidic conditions if possible to avoid base-catalyzed dimerization.
-
If purification by column chromatography is necessary, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., 0.5% triethylamine in the eluent) to prevent on-column degradation.[9]
-
Visualizing the Dimerization Pathway and Prevention Strategy
References
- 1. nbinno.com [nbinno.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting low yields in 2-(Chloromethyl)-6-methylquinoline reactions
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we address common issues, particularly those leading to low yields, in a practical question-and-answer format grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally effective method is the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-6-methylquinoline. This transformation is typically achieved using thionyl chloride (SOCl₂) in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform.[1][2] The reaction proceeds through a chlorosulfite intermediate, which then converts to the final alkyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2]
Q2: What are the most critical parameters to control in this reaction to ensure a high yield?
To achieve optimal results, meticulous control over the following parameters is essential:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water.[3] Any moisture in the reaction setup, solvent, or starting material will consume the reagent and introduce unwanted acidic impurities, drastically reducing the yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of thionyl chloride to control the initial exothermic release of HCl gas.[4] The reaction is then often allowed to warm to room temperature or gently heated to reflux to drive it to completion.[1][4] However, excessive heat can promote side reactions.[5]
-
Stoichiometry: A slight excess of thionyl chloride (typically 1.2 to 2.0 equivalents) is used to ensure full conversion of the starting alcohol.[4]
-
Reagent Purity: The purity of the starting 2-(hydroxymethyl)-6-methylquinoline is paramount. Impurities can interfere with the reaction and complicate the final purification.
Q3: How stable is the this compound product and how should it be stored?
This compound is a reactive alkyl chloride. It is susceptible to hydrolysis back to the alcohol in the presence of water and can react with other nucleophiles. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. As a solid, it is generally more stable than in solution.
Troubleshooting Guide: Low Yields & Impurities
This section addresses specific experimental problems. Each answer explains the underlying chemistry and provides actionable solutions.
Problem 1: My reaction is clean on TLC, but the yield is very low after workup. What happened?
Possible Cause A: Hydrolysis During Aqueous Workup
The product is an activated benzyl-type chloride, making it susceptible to hydrolysis, especially if the aqueous workup solution becomes acidic from residual HCl or the quenching of excess thionyl chloride.
-
Explanation: During the workup, quenching unreacted SOCl₂ with water is highly exothermic and produces HCl and SO₂. In this acidic aqueous environment, the product can hydrolyze back to the starting alcohol, which may then be lost in the aqueous layer or complicate purification.
-
Solution:
-
Quench Carefully: Perform the quench by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid as it forms.[6]
-
Extract Promptly: Do not allow the product to remain in contact with the aqueous phase for extended periods. Extract immediately with an organic solvent like DCM or ethyl acetate.
-
Dry Thoroughly: Ensure the combined organic layers are thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Possible Cause B: Product Volatility or Loss During Solvent Removal
While the product itself is not extremely volatile, co-distillation with a low-boiling solvent under high vacuum can lead to product loss.
-
Explanation: Aggressive solvent removal, especially at elevated temperatures, can cause the loss of solid product via sublimation or entrainment in the vapor stream.
-
Solution: Remove the solvent using a rotary evaporator at a moderate temperature and pressure. Once the bulk of the solvent is gone, use a high vacuum pump for a short period at room temperature to remove final traces.
Problem 2: My TLC shows significant unreacted starting material, even after a long reaction time.
Possible Cause A: Insufficient or Deactivated Thionyl Chloride
If the starting material persists, the chlorinating agent may have been consumed before the alcohol was fully converted.
-
Explanation: As mentioned in FAQ 2, moisture is a primary culprit. If the solvent, glassware, or starting material was not perfectly dry, the thionyl chloride would preferentially react with water over the alcohol.
-
Solution:
-
Ensure Anhydrous Conditions: Dry solvents over molecular sieves. Oven-dry all glassware and cool under an inert atmosphere. Dry the starting alcohol under vacuum before use.
-
Verify Reagent Quality: Use a fresh bottle of thionyl chloride. Old bottles may have degraded due to atmospheric moisture ingress.
-
Increase Stoichiometry: Cautiously increase the equivalents of SOCl₂ to 1.5-2.0.
-
Possible Cause B: Insufficient Activation (Low Temperature)
The reaction may be kinetically slow at the temperature you are running it.
-
Explanation: While the initial addition is done at 0 °C for safety, some systems require thermal energy to proceed to completion. The chlorosulfite intermediate needs to rearrange or be attacked by a chloride ion to release the product.
-
Solution: After the initial addition of SOCl₂, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to reflux (typically ~40 °C for DCM or ~76 °C if run neat) for 1-3 hours.[1][4]
Problem 3: My final product is contaminated with multiple byproducts.
Possible Cause A: Overheating and Side-Chain/Ring Chlorination
Excessive heat can lead to undesired secondary reactions.
-
Explanation: Heating heteroaromatic compounds with thionyl chloride can sometimes lead to chlorination of activated methyl groups or even the aromatic ring itself.[5] This leads to di- or tri-chlorinated species and other decomposition products.
-
Solution:
-
Maintain Temperature Control: Avoid excessive heating. If reflux is necessary, maintain the minimum temperature required for the reaction to proceed.
-
Use Catalytic DMF: Adding a catalytic amount of N,N-dimethylformamide (DMF) can often accelerate the reaction at lower temperatures.[1] DMF reacts with SOCl₂ to form the Vilsmeier reagent, a more potent chlorinating agent, allowing for milder reaction conditions.[1]
-
Possible Cause B: Formation of Bis(6-methylquinolin-2-yl)methyl ether
This ether dimer is a common byproduct in reactions involving benzylic alcohols, especially under acidic conditions if the chlorination is incomplete.
-
Explanation: Two molecules of the starting alcohol can condense with the loss of a water molecule to form an ether. This process can be catalyzed by the HCl generated in situ.
-
Solution:
-
Ensure Sufficient SOCl₂: Use an adequate excess of thionyl chloride to rapidly convert the alcohol to the chlorosulfite intermediate, minimizing its availability for dimerization.
-
Control Reagent Addition: Add the alcohol solution dropwise to the thionyl chloride solution (inverse addition) to ensure the alcohol is always in the presence of excess chlorinating agent.
-
Data Summary: Chlorination Conditions
The following table summarizes common conditions for the chlorination of alcohols to alkyl chlorides using thionyl chloride, providing a reference for optimization.
| Parameter | Condition | Rationale / Notes | Reference |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Common, effective, and byproducts are gaseous. | [2] |
| Stoichiometry | 1.2 - 2.0 equivalents | Ensures complete conversion of the alcohol. | [4] |
| Solvent | Dichloromethane (DCM), Chloroform | Inert, aprotic solvents that do not react with SOCl₂. | [1] |
| Temperature | 0 °C to Reflux | Initial cooling controls exotherm, heating drives reaction. | [4] |
| Catalyst (Optional) | N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent, allowing for milder conditions. | [1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of SOCl₂ with atmospheric moisture. | [3] |
Visualized Workflows and Mechanisms
Reaction Pathway
Caption: General reaction scheme for the chlorination of 2-(hydroxymethyl)-6-methylquinoline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields based on TLC analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.[3]
-
Preparation: Set up a two-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a gas bubbler (to vent HCl/SO₂ into a basic scrubber). Ensure all glassware is oven-dried and assembled while hot, then cooled under a stream of inert gas.
-
Reagents: To the flask, add 2-(hydroxymethyl)-6-methylquinoline (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Dilute thionyl chloride (1.5 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the thionyl chloride solution dropwise to the alcohol solution over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is incomplete, heat the mixture to a gentle reflux (~40 °C) for 1-2 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture back to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing crushed ice and an excess of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).
References
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Technical Support Center: Characterization of Impurities in 2-(Chloromethyl)-6-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-6-methylquinoline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis and characterization of impurities.
I. Understanding the Impurity Landscape of this compound
Impurities in this compound can originate from various sources, including the synthetic route (process-related impurities) and degradation of the active pharmaceutical ingredient (API) over time or under stress conditions. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their control.
A. Potential Process-Related Impurities
The most common synthetic route to this compound involves the radical chlorination of the corresponding 2-methyl-6-methylquinoline. This process can lead to several potential impurities.
-
Unreacted Starting Material: Incomplete chlorination can result in the presence of the starting material, 2-methyl-6-methylquinoline.
-
Over-chlorinated Products: The reaction may not be perfectly selective, leading to the formation of di- and tri-chlorinated species at the 2-methyl position, such as 2-(Dichloromethyl)-6-methylquinoline and 2-(Trichloromethyl)-6-methylquinoline.
-
Ring Chlorination Products: Although less likely under typical side-chain chlorination conditions, chlorination on the quinoline ring is a possibility, leading to various chloro-substituted isomers.
-
Solvent and Reagent Adducts: Depending on the specific reagents and solvents used, byproducts from side reactions may be present.
B. Potential Degradation Products
This compound is susceptible to degradation through several pathways, particularly hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify these potential degradants.
-
Hydrolysis Product: The chloromethyl group is reactive and can undergo hydrolysis to form 2-(Hydroxymethyl)-6-methylquinoline. This is a very common degradation pathway for similar compounds.
-
Oxidation Products: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives on the aromatic rings.[1]
-
Photodegradation Products: Quinolines are known to be sensitive to light, which can lead to a complex mixture of degradation products, often involving hydroxylation and even cleavage of the aromatic nucleus.[2]
-
Dimerization Products: Under certain conditions, reactive intermediates can lead to the formation of dimers or other condensation products.
II. Analytical Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for the analysis of this compound and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile impurities.
A. Recommended Analytical Techniques and Starting Conditions
| Technique | Typical Starting Conditions |
| HPLC-UV | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio Flow Rate: 1.0 mL/min Detection: UV at 245 nm Injection Volume: 10 µL Sample Preparation: Dissolve in mobile phase. |
| GC-MS | Column: Capillary column suitable for chlorinated compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium at a constant flow rate of 1.0 mL/min Inlet Temperature: 250°C Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min Injection Mode: Splitless MS Transfer Line: 280°C Ion Source: 230°C (Electron Ionization at 70 eV) |
B. Troubleshooting Common Analytical Issues
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing significant peak tailing for the main this compound peak in my HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[3] The primary cause is often the interaction of the basic nitrogen atom in the quinoline ring with acidic residual silanol groups on the silica-based C18 column.[3]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[4]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can mask the active silanol sites.
-
Use a High-Purity, End-capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q2: My retention times are shifting from one injection to the next. What should I check?
A2: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect the flow rate.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. The mobile phase should also be degassed to prevent air bubbles in the system.[4]
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to retention time shifts.[4]
Q3: I am seeing ghost peaks in my GC-MS chromatogram. What is their likely origin?
A3: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contamination in the system.
Troubleshooting Steps:
-
Septum Bleed: The septum in the injection port can degrade over time and release volatile compounds. Replace the septum regularly.[2]
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections. These can slowly bleed out in subsequent runs. Clean or replace the inlet liner.
-
Carryover from Previous Injections: If a highly concentrated sample was injected previously, some of it may remain in the syringe or injector and appear in the next run. Thoroughly rinse the syringe and run a blank solvent injection to check for carryover.
-
Contaminated Carrier Gas: Ensure high-purity carrier gas is used and that the gas lines and traps are clean.
Q4: How can I confirm the identity of an unknown impurity?
A4: The definitive identification of an unknown impurity requires spectroscopic analysis.
Workflow for Impurity Identification:
-
LC-MS Analysis: The first step is to obtain the mass of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight and potentially the elemental composition if high-resolution MS is used.
-
Isolation: The impurity needs to be isolated in sufficient quantity and purity for further analysis. This is typically done using preparative HPLC.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is the most powerful technique for elucidating the complete chemical structure of the isolated impurity.
-
Forced Degradation: To determine if an impurity is a degradation product, perform forced degradation studies (see Section III). If the impurity peak grows under specific stress conditions (e.g., acid hydrolysis), it is likely a degradation product.
III. Experimental Protocols
This section provides detailed protocols for key experiments in the characterization of impurities in this compound.
A. Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to 10 mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to 10 mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed sample in mobile phase to a concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in mobile phase) to UV light (e.g., 254 nm) for 48 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or the significant increase in existing minor peaks indicates the formation of degradation products. The goal is to achieve 5-20% degradation of the parent compound.
B. Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify potential impurities in this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A/Mobile Phase B (70:30).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 0.1 mg/mL in the sample diluent.
-
Sample Preparation: Prepare the sample solution at a concentration of 1.0 mg/mL in the sample diluent.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify impurities in the sample chromatogram based on their retention times relative to the main peak. Use the external standard method for quantification.
IV. Visualizations
A. Logical Workflow for Impurity Identification
Caption: Workflow for the identification and confirmation of an unknown impurity.
B. Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
V. References
-
McCalley, D. V. (2023). Understanding and manipulating peak shape in hydrophilic interaction chromatography. Chemical Communications, 59(59), 7887-7899. --INVALID-LINK--
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). 2-(Chloromethyl)quinoline. Retrieved from --INVALID-LINK--
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-chloromethyl-pyridines or -quinolines. Retrieved from --INVALID-LINK--
-
Zhao, K.-Q., Hu, P., Zhou, Y.-Q., & Xu, H.-B. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molecules, 6(3), M208. --INVALID-LINK--
-
Google Patents. (n.d.). Chloromethyl quinoline derivatives, process for their preparation and their use. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(3), 565. --INVALID-LINK--
-
Golovanov, A. P., et al. (2020). Sample illumination device facilitates in situ light-coupled NMR spectroscopy without fibre optics. Scientific Reports, 10(1), 1-10. --INVALID-LINK--
-
Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7057-7067. --INVALID-LINK--
-
Google Patents. (n.d.). Related substance of linagliptin intermediate and synthesis method thereof. Retrieved from --INVALID-LINK--
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Environmental Science & Technology, 28(5), 875-881. --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic process of 6-bromo-3-chlorophenyl methyl-2-methoxyquinoline. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Al-Trawneh, M. M., et al. (2022). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 27(19), 6523. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of quinolines. Retrieved from --INVALID-LINK--
-
Rojas-Linares, D. M., et al. (2012). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 153-160. --INVALID-LINK--
-
Patel, P. N., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results, 511-517. --INVALID-LINK--
-
Gorka, A. P., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. --INVALID-LINK--
-
BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Trabelsi, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(11), 1279. --INVALID-LINK--
-
Jia, Z., et al. (2019). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society, 141(42), 16829-16838. --INVALID-LINK--
-
Husek, P. (2011). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 7(4), 230-243. --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
El-Sayed, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. --INVALID-LINK--
-
The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(3), 565. --INVALID-LINK--
-
Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Methylquinoline. Retrieved from --INVALID-LINK--
-
Hagiwara, Y., et al. (2005). Carcinogenicity of the chlorination disinfection by-product MX. Toxicology and Applied Pharmacology, 207(2 Suppl), 159-165. --INVALID-LINK--
-
Li, C., et al. (2022). GC-MS Fingerprinting Combined with Chemometric Methods Reveals Key Bioactive Components in Acori Tatarinowii Rhizoma. Molecules, 27(18), 5989. --INVALID-LINK--
-
Singh, S., et al. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Journal of Genetic Engineering and Biotechnology, 20(1), 109. --INVALID-LINK--
-
Bentley, T. W., & Bowen, C. T. (1978). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, 557-563. --INVALID-LINK--
-
Schieberle, P., & Grosch, W. (2024). Authentication of Fennel, Star Anise, and Anise Essential Oils by Gas Chromatography (GC/MS) and Stable Isotope Ratio (GC/IRMS) Analyses. Foods, 13(2), 249. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Characterization of the Key Aroma Compounds of Shandong Matcha Using HS-SPME-GC/MS and SAFE-GC/MS. Foods, 11(19), 2942. --INVALID-LINK--.nlm.nih.gov/36230018/)
References
Technical Support Center: 2-(Chloromethyl)-6-methylquinoline
A Senior Application Scientist's Guide to Storage, Handling, and Experimental Troubleshooting
Welcome to the technical support center for 2-(Chloromethyl)-6-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions, troubleshoot challenges, and ensure the integrity of your experimental outcomes.
Disclaimer: this compound is a specialized research chemical. While this guide is built upon established principles of heterocyclic chemistry and data from closely related analogues, a specific Safety Data Sheet (SDS) for this exact isomeric structure was not available through public databases at the time of writing. Therefore, all safety and handling protocols must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel. Treat this compound with the highest degree of caution.
Part 1: Core Compound Information & Safety First
Before beginning any experiment, a complete understanding of the reagent's properties and hazards is critical. The information below is synthesized from data on analogous (chloromethyl)quinolines and general chemical principles.
Compound Identification
| Property | Value | Source/Rationale |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₀ClN | - |
| Molecular Weight | 191.66 g/mol | Calculated |
| CAS Number | Not readily available. Use with caution. | - |
| Appearance | Expected to be a solid (powder/crystals) | Analogy to related isomers[1] |
Hazard Assessment & Personal Protective Equipment (PPE)
The chloromethyl group is a potent electrophile and alkylating agent, and quinoline derivatives can have significant biological activity. Based on data for related compounds like 2-(Chloromethyl)-4-methylquinazoline and 6-(Chloromethyl)quinoline, this reagent should be considered hazardous.[2][3]
-
Primary Hazards:
| Mandatory PPE & Engineering Controls | Rationale |
| Certified Chemical Fume Hood | To prevent inhalation of dust or vapors. All handling of the solid and its solutions should occur here. |
| Chemical Safety Goggles & Face Shield | To protect against splashes and eye contact, which could cause serious, irreversible damage.[4][5] |
| Nitrile or Neoprene Gloves | To prevent skin contact. Use proper glove removal technique to avoid cross-contamination. |
| Chemical-Resistant Lab Coat | To protect skin and clothing from contamination. |
Storage and Handling Recommendations
This compound's reactivity dictates stringent storage and handling conditions to maintain its integrity.
| Condition | Recommendation | Causality (Why?) |
| Temperature | Store in a cool, dry place.[3] | Minimizes decomposition and potential side reactions. Heat can accelerate the degradation of reactive compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The chloromethyl group is highly susceptible to hydrolysis by atmospheric moisture, which would convert it to the corresponding (and less reactive) alcohol.[4] |
| Container | Keep container tightly closed in a well-ventilated area.[2][3] | Prevents exposure to moisture and air. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases/nucleophiles (e.g., amines).[4] | These can react violently or cause uncontrolled decomposition. Store separately from these chemical classes. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to water?
A1: Absolutely. The carbon-chlorine bond in the chloromethyl group is highly polarized and susceptible to nucleophilic attack by water. This hydrolysis reaction converts your reactive starting material into 2-(Hydroxymethyl)-6-methylquinoline, which is typically unreactive under the conditions used for the chloromethyl derivative. This is often a primary cause of failed or low-yielding reactions. Always use anhydrous solvents and techniques when working with this reagent.
Q2: What are the best solvents for dissolving and reacting this compound?
A2: Polar aprotic solvents are generally the best choice. They can dissolve the quinoline derivative without reacting with the electrophilic chloromethyl group. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Avoid protic solvents like methanol, ethanol, or water unless they are the intended nucleophile, as they will react with the starting material.
Q3: How can I check the purity of the material I received before starting my experiment?
A3: It is best practice to verify the purity of any reactive intermediate.
-
Thin-Layer Chromatography (TLC): A quick method to check for major impurities. Use a solvent system like ethyl acetate/hexanes. The starting material should appear as a single, well-defined spot.
-
¹H NMR Spectroscopy: This will confirm the structure and identify any significant impurities. Look for the characteristic singlet for the -CH₂Cl protons (typically around 4.8-5.0 ppm) and the aromatic protons of the quinoline core.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A patent for a related synthesis used HPLC to confirm 99.5% purity before proceeding.[6]
Part 3: Experimental Workflow & Troubleshooting Guide
The primary utility of this reagent is in nucleophilic substitution reactions at the chloromethyl position.[7] The following guide is structured around this core application.
General Experimental Workflow
The diagram below outlines the critical stages of a typical experiment using this compound.
Caption: General workflow for nucleophilic substitution.
Example Protocol: N-Alkylation of an Amine
This protocol details a generic procedure for reacting this compound with a primary or secondary amine.
Objective: To synthesize 2-((Aminomethyl))-6-methylquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a suspension.
-
Add the amine nucleophile to the suspension and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Transfer the solution of the quinoline derivative dropwise to the stirring amine suspension via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Proceed with aqueous workup and purification as needed.[8]
Troubleshooting Common Experimental Issues
This section addresses the most common problems encountered during synthesis.
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A: This is a frequent issue with several potential root causes.
| Potential Cause | How to Diagnose | Troubleshooting Action & Rationale |
| Inactive Starting Material | Check purity of this compound via NMR. Look for a -CH₂OH peak instead of -CH₂Cl. | The starting material has likely hydrolyzed. Purchase fresh reagent and ensure all future handling is under strict anhydrous conditions. |
| Poor Nucleophile | Review the pKa of the conjugate acid of your nucleophile. Weakly basic nucleophiles (e.g., anilines) react slower. | Increase reaction temperature. If that fails, consider using a stronger, non-nucleophilic base (e.g., DBU) to deprotonate the nucleophile in situ, making it more reactive. |
| Insufficient Base | Check the pKa of your amine. If it is highly acidic, K₂CO₃ may not be strong enough. | Use a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH will irreversibly deprotonate the nucleophile, driving the reaction forward. |
| Steric Hindrance | Analyze the structure of your nucleophile and the electrophile. Bulky groups near the reactive centers will slow the reaction. | Increase reaction temperature and time. Switch to a less sterically demanding solvent if possible. The SN2 reaction is highly sensitive to steric bulk.[9] |
Q: My reaction mixture is complex, with multiple spots on TLC. What are the potential side products?
A: Side product formation is often due to moisture contamination or over-reactivity. The diagram below illustrates the most probable pathways.
Caption: Potential reaction pathways and side products.
-
Hydrolysis Product: As discussed, this forms from reaction with water. It will be more polar than the starting material on TLC.
-
Over-Alkylation: If your nucleophile is a primary amine (-NH₂), the product of the first substitution is a secondary amine, which can react again with another molecule of the starting material. To avoid this, use a large excess of the primary amine nucleophile.
-
Elimination: While less common for this type of substrate, a very strong and sterically hindered base could potentially promote elimination to form a methylidene-dihydroquinoline, though this is less likely than substitution.
Q: I am struggling to purify my final product. It keeps "oiling out" during recrystallization or streaking on my silica column. What should I do?
A: Purification of quinoline derivatives can be challenging due to their basic nitrogen atom and often moderate polarity.
| Problem | Potential Cause | Troubleshooting Strategy |
| Oiling out during recrystallization | Impurities are present, depressing the melting point. The solvent may be too good, or cooling was too rapid.[10] | 1. First, try a pre-purification with a quick silica gel plug to remove gross impurities. 2. Use a solvent-pair system (e.g., dissolve in hot ethyl acetate, then add hexanes until cloudy, then cool slowly). 3. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Streaking on silica gel column | The basic nitrogen of the quinoline is interacting strongly with the acidic silica gel. | 1. Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation. 2. Alternatively, use neutral or basic alumina as your stationary phase instead of silica gel. |
| Co-elution of impurities | Impurities have similar polarity to the product. | Optimize your solvent system. Run several TLCs with different solvent ratios (e.g., varying ethyl acetate/hexanes, or trying DCM/methanol) to achieve better separation between your product and the impurity before attempting the column.[10] |
References
- 1. 6-氯-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-(Chloromethyl)-6-methylquinoline
Welcome to the technical support center for handling reactions involving 2-(Chloromethyl)-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals. This compound is a valuable heterocyclic intermediate, but its reactivity, particularly the presence of the chloromethyl group, necessitates a thorough understanding and careful management of potential reaction exotherms. This document provides in-depth troubleshooting advice and foundational safety protocols to ensure your experiments are both successful and safe.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling and reaction control of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][2][3] Beyond its immediate handling hazards, the primary process safety concern is its potential to participate in highly exothermic reactions, such as nucleophilic substitutions at the chloromethyl position. These reactions release significant amounts of energy as heat.[4][5][6]
Q2: What is a thermal runaway, and why is it a critical concern with this compound?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[7] If the rate of heat generation exceeds the rate of heat removal by the cooling system, the temperature and pressure inside the reactor can increase dramatically, potentially leading to solvent boiling, vessel rupture, and the release of hazardous materials.[7][8][9] Reactions involving reactive alkylating agents like this compound require vigilant temperature control to prevent such events.
Q3: What initial steps are essential for assessing the thermal risk of my reaction?
A3: A thorough risk assessment is non-negotiable before any scale-up. This process should always include:
-
Literature Review: Search for published data on the thermal hazards of your specific reaction or closely related transformations.
-
Calorimetry Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your reaction mixture.[10] This tells you the temperature at which the material begins to decompose exothermically, defining a critical upper safety limit.
-
Reaction Calorimetry (RC): Whenever possible, use a reaction calorimeter to measure the heat of reaction (ΔHrxn), the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) under process conditions.[11][12][13] This data is crucial for designing an adequate cooling strategy.
-
Worst-Case Scenario Analysis: Calculate the adiabatic temperature rise (ΔTad) using the formula ΔTad = (-ΔHrxn) / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the reaction mixture. This calculation predicts the maximum possible temperature increase in the event of a total cooling failure.[7]
Q4: How does the choice of solvent impact the management of an exothermic reaction?
A4: The solvent plays a critical role in thermal management. Firstly, using an appropriate amount of solvent increases the total heat capacity of the reaction mixture, meaning more energy is required to raise its temperature.[7] This helps to buffer the temperature changes caused by the exotherm. Secondly, a solvent with a higher boiling point can provide a larger safety margin before over-pressurization occurs. However, the solvent must also be chosen based on its compatibility with the reactants and its ability to facilitate the desired chemical transformation.
Section 2: Troubleshooting Guide for Exothermic Reactions
This guide provides a systematic approach to common issues encountered during reactions with this compound.
| Symptom | Possible Cause(s) | Corrective Actions & Preventative Measures |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition rate is too high. 2. Inadequate cooling (insufficient coolant flow, high coolant temperature, poor heat transfer). 3. Incorrect reagent concentration (too high). 4. Poor agitation leading to localized reaction.[14] | Immediate Actions: 1. STOP ALL REAGENT ADDITION IMMEDIATELY. [7] 2. Maximize cooling: Ensure coolant is at its lowest temperature and maximum flow rate. 3. Increase agitation if safe to do so. 4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . Preventative Measures: • Use a syringe pump for controlled, slow addition. • Ensure the cooling system is appropriately sized for the reaction scale and expected exotherm. • Verify all reagent concentrations before starting. |
| Reaction Fails to Initiate (Prolonged Induction Period) | 1. Impurities in starting materials or solvent (e.g., water) are inhibiting the reaction.[15] 2. Reaction temperature is too low. 3. Catalyst (if used) is inactive. | Troubleshooting Steps: 1. Verify the purity and dryness of all reagents and solvents.[16] 2. Consider gentle, localized warming with a heat gun, but with extreme caution and continuous temperature monitoring. Be prepared for a sudden and rapid exotherm once the reaction initiates.[15] 3. If applicable, prepare a fresh batch of catalyst. Caution: An induction period can lead to a dangerous accumulation of unreacted reagents. When the reaction finally starts, the exotherm can be much larger and faster than anticipated. |
| Localized Boiling or Fuming from the Reaction Mixture | 1. Formation of a "hot spot" due to poor mixing.[15] 2. A solid reagent has not dispersed properly. | Immediate Actions: 1. Stop all reagent addition. 2. Increase the agitation rate to improve homogeneity and heat distribution. 3. Ensure the thermometer probe is correctly positioned to measure the bulk temperature, not just the liquid surface or reactor wall. |
| Sudden Increase in Reactor Pressure | 1. Uncontrolled exotherm is causing the solvent to boil. 2. The reaction is producing a gaseous byproduct at an uncontrolled rate. | Immediate Actions: 1. Follow all steps for a "Rapid, Uncontrolled Temperature Increase". 2. Ensure the reactor's vent or pressure relief system is not blocked. 3. Prepare for emergency quenching. Preventative Measures: • Operate at a temperature well below the solvent's boiling point. • Research the reaction mechanism to anticipate gas evolution and design the experiment accordingly. |
Section 3: Key Experimental Protocols
These protocols provide a framework for the safe execution and analysis of reactions involving this compound.
Protocol 1: Reaction Calorimetry (RC) Screening
Objective: To determine the heat of reaction (ΔHrxn) and heat release profile to inform safe scale-up.
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a stirrer, temperature probe, and automated dosing unit.
Methodology:
-
Calibration: Perform a standard electrical calibration of the calorimeter with the chosen solvent to determine the overall heat transfer coefficient (UA).
-
Reactor Setup: Charge the reactor with the solvent and all reactants except for the limiting reagent (often this compound).
-
Equilibration: Stir the mixture and allow it to reach the desired starting temperature (e.g., 20 °C).
-
Dosing: Begin the controlled, slow addition of a known concentration of this compound via the dosing unit at a constant rate.
-
Data Acquisition: Continuously record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate. The instrument software will calculate the real-time heat flow.
-
Analysis: Once the reaction is complete, integrate the heat flow curve over time to determine the total heat of reaction (Q). Calculate the molar enthalpy: ΔHrxn = -Q / moles of limiting reagent.
Protocol 2: General Procedure for a Controlled Exothermic Reaction
Objective: To perform a nucleophilic substitution reaction on a laboratory scale while maintaining strict temperature control.
Apparatus: Jacketed glass reactor with an overhead stirrer, calibrated internal temperature probe, nitrogen inlet, condenser, and a syringe pump for controlled addition.
Methodology:
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Establish an inert atmosphere with nitrogen.
-
Initial Charge: Charge the reactor with the solvent and the nucleophile. Begin stirring and start the flow of coolant through the jacket to bring the contents to the target temperature (e.g., 10 °C).
-
Reagent Preparation: Prepare a solution of this compound in a suitable solvent in a gas-tight syringe and mount it on the syringe pump.
-
Controlled Addition: Once the reactor contents are stable at the set temperature, begin the slow, dropwise addition of the this compound solution.
-
Temperature Monitoring: Crucially, the rate of addition must be controlled to maintain the internal temperature within a narrow range (e.g., ±2 °C) of the set point. [7] If the temperature exceeds this range, immediately stop the addition and allow the cooling system to catch up before resuming at a slower rate.
-
Completion: After the addition is complete, continue stirring at the set temperature for a specified time and monitor for any delayed exotherm.
-
Work-up: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe quenching and work-up procedure.
Protocol 3: Emergency Quenching Protocol
Objective: To rapidly halt a runaway reaction.
Prerequisites: This protocol must be planned in advance. A suitable quenching agent (e.g., a cold, non-reactive solvent or a reagent that neutralizes a key reactant) must be identified and readily accessible.
Procedure:
-
Alert Personnel: Announce the emergency to others in the lab.
-
Stop Additions & Maximize Cooling: Cease all reagent feeds and ensure cooling is at maximum capacity.
-
Administer Quencher: If the temperature continues to rise uncontrollably, add the pre-determined quenching agent to the reaction mixture as quickly as is safely possible. The goal is to both dilute the reactants and absorb a large amount of heat.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Section 4: Data Presentation & Visualization
Table 1: Illustrative Thermal Hazard Data
Disclaimer: The following values are illustrative for a hypothetical reaction and are not experimental data for this compound. This data MUST be determined experimentally for your specific chemical system using calorimetry.[7]
| Parameter | Symbol | Illustrative Value | Significance |
| Heat of Reaction | ΔHrxn | -150 kJ/mol | Indicates a significant exothermic reaction.[7] |
| Specific Heat of Mixture | Cp | 2.5 J/g·K | Used to calculate the temperature rise from the heat of reaction. |
| Onset Temperature of Decomposition | Tdonset | 180 °C | The temperature at which the mixture begins to decompose exothermically. The reaction temperature must be kept well below this.[7] |
| Adiabatic Temperature Rise | ΔTad | 120 °C | The theoretical temperature increase if all cooling is lost. A high value indicates a high risk. |
Diagrams and Workflows
The following diagrams illustrate key decision-making and experimental processes for managing exothermic reactions.
Caption: A decision-making workflow for thermal risk assessment.
Caption: A process flow for a controlled exothermic reaction.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjarr.com [wjarr.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 12. researchgate.net [researchgate.net]
- 13. Key Considerations and Applications of Common Calorimetric Laboratory Process Safety Tools to Evaluate Reactive Hazards | AIChE [proceedings.aiche.org]
- 14. thepharmamaster.com [thepharmamaster.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Quinoline-Based Alkylating Agents: Profiling 2-(Chloromethyl)-6-methylquinoline
Introduction: The Quinoline Scaffold in DNA Alkylating Anticancer Drug Discovery
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Among the various mechanisms by which quinoline derivatives exert their cytotoxic effects, DNA alkylation represents a clinically validated and continuously explored avenue for cancer chemotherapy.[3] Alkylating agents, by covalently modifying the DNA of cancer cells, introduce lesions that disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[4]
This guide provides an in-depth technical comparison of 2-(chloromethyl)-6-methylquinoline, a representative mono-functional alkylating agent, with other classes of quinoline-based DNA alkylating agents, particularly the bifunctional "quinoline mustards." While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust comparative framework for researchers, scientists, and professionals in drug development. We will delve into the synthetic rationale, mechanisms of action, comparative cytotoxicity, and the experimental protocols required to evaluate these potent molecules.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chlorination reactions of similar heterocyclic carbinols. Optimization may be required.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 2-hydroxymethyl-6-methylquinoline in anhydrous dichloromethane (DCM) or chloroform.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: DNA Alkylation
The cytotoxic activity of this compound is predicated on its ability to act as an electrophile and alkylate nucleophilic sites on DNA, primarily the N7 position of guanine.[5] This monofunctional alkylation creates a DNA adduct that can lead to base mispairing during replication or stall the replication fork, ultimately inducing DNA damage response pathways and apoptosis.
In contrast, bifunctional alkylating agents, such as quinoline mustards which possess two reactive chloroethyl groups, can form both mono-adducts and more cytotoxic inter- and intra-strand cross-links in DNA.[6] These cross-links are more difficult for cellular repair mechanisms to resolve and are highly effective at triggering cell death.
Caption: DNA alkylation by mono- and bifunctional quinoline agents.
Comparative Cytotoxicity Analysis
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-3-substituted quinoline (analogue) | HepG2 (Liver) | 6.95 ± 0.34 | [7] |
| 2-Chloro-3-substituted quinoline (analogue) | HCT-116 (Colon) | 7.15 ± 0.35 | [7] |
| Quinoline-imidazole derivative (12a) | HepG2 (Liver) | 2.42 ± 1.02 | [4] |
| Quinoline-imidazole derivative (12a) | A549 (Lung) | 6.29 ± 0.99 | [4] |
| Quinoline-imidazole derivative (12a) | PC-3 (Prostate) | 5.11 ± 1.00 | [4] |
| Brefeldin A-nitrogen mustard hybrid (5a) | HL-60 (Leukemia) | 4.48 | [2] |
| Brefeldin A-nitrogen mustard hybrid (5a) | Bel-7402 (Liver) | 0.2 | [2] |
Note: The data presented is for structurally related compounds and not for this compound itself. Direct comparison should be made with caution due to variations in experimental conditions.
The available data suggests that quinoline-based alkylating agents can exhibit potent anticancer activity in the low micromolar range. The bifunctional nitrogen mustard hybrids, in some cases, show sub-micromolar efficacy, highlighting the potential for increased cytotoxicity with the ability to form DNA cross-links.
Experimental Protocols for Performance Evaluation
To rigorously assess the anticancer potential of this compound and compare it to other quinoline-based alkylating agents, standardized in vitro assays are essential.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Alkaline Comet Assay for DNA Cross-linking
The comet assay is a sensitive method for detecting DNA damage, including cross-links, at the single-cell level.[8]
Principle: DNA cross-links reduce the migration of DNA fragments in an electric field. By inducing random DNA strand breaks (e.g., with radiation) and then observing the retardation of DNA migration, the extent of cross-linking can be quantified.
Experimental Workflow:
-
Cell Treatment: Treat cells with the quinoline alkylating agent.
-
Irradiation: Expose the cells to a fixed dose of ionizing radiation to induce single-strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Immerse the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA migration (tail moment) using appropriate software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Conclusion and Future Directions
This compound represents a foundational structure within the broader class of quinoline-based DNA alkylating agents. Its proposed synthesis is straightforward, and its mechanism of action as a monofunctional alkylating agent provides a clear basis for its potential anticancer activity.
Comparative analysis with more complex quinoline derivatives, such as the bifunctional quinoline mustards, suggests that while this compound is likely to exhibit cytotoxicity, its potency may be lower than that of agents capable of inducing DNA cross-links. However, monofunctional alkylating agents can still be effective and may offer a different toxicity profile.
The lack of specific experimental data for this compound highlights a gap in the current literature and presents an opportunity for further research. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis and comprehensive biological evaluation of this and other novel quinoline-based alkylating agents. Future studies should focus on:
-
The definitive synthesis and characterization of this compound.
-
A systematic evaluation of its cytotoxicity against a panel of cancer cell lines to determine its IC₅₀ values.
-
Direct experimental confirmation and quantification of its DNA alkylating activity.
-
Comparative studies against a range of other quinoline-based alkylating agents under standardized conditions.
Such research will be invaluable in elucidating the structure-activity relationships of this important class of compounds and could lead to the development of novel and more effective anticancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The mechanism of guanine alkylation by nitrogen mustards: a computational study. | Semantic Scholar [semanticscholar.org]
- 6. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-6-methylquinoline Derivatives and Their Analogs
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This "privileged structure" is found in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for chemical modifications at various positions, leading to a diverse array of pharmacological effects.[2] Among the myriad of quinoline derivatives, those substituted at the 2- and 6-positions have garnered significant attention for their potent biological activities.[3]
This guide provides a comprehensive comparison of the biological activity of 2-(chloromethyl)-6-methylquinoline derivatives and their analogs. We will delve into their anticancer and antimicrobial properties, supported by experimental data from various in vitro studies. Furthermore, this guide will detail the standard experimental protocols used to evaluate these compounds and explore the crucial structure-activity relationships (SAR) that govern their efficacy. Our objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.
Comparative Anticancer Activity: A Focus on Cytotoxicity
The anticancer potential of quinoline derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.[3]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the quinoline ring plays a pivotal role in determining the anticancer activity of these compounds.[4]
-
Substitution at the 2-Position: The introduction of various groups at the 2-position significantly influences cytotoxicity. The chloromethyl group, in particular, is a reactive moiety that can potentially alkylate biological macromolecules, contributing to its cytotoxic effect.[3]
-
Substitution at the 6-Position: The presence of a methyl group at the 6-position has been shown to modulate the anticancer activity of quinoline derivatives. For instance, the presence of a chlorine atom at the 6-position can enhance cytotoxicity compared to an unsubstituted analog.[3] While direct comparative data for a 6-methyl group versus other substituents on the 2-(chloromethyl)quinoline scaffold is limited in the reviewed literature, the principle of substitution at this position being a key determinant of activity is well-established.[3]
Comparative Cytotoxicity Data
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | [5] |
| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | [5] |
| 6-Chloro-2-phenylquinoline | HeLa (Cervical) | - | [3] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various | < 1.0 | [6] |
Note: The IC50 values should be interpreted with caution as experimental conditions can vary between studies.
Comparative Antimicrobial Activity: Combating Microbial Resistance
The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of novel antimicrobial agents.[7] Quinoline derivatives have long been recognized for their antibacterial properties, with many synthetic analogs showing potent activity against a range of pathogens.[7][8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of quinoline derivatives is also heavily influenced by their substitution patterns.
-
Hydrazone Derivatives: The synthesis of hydrazone derivatives from 2-chloro-6-methylquinoline has been explored as a strategy to enhance antimicrobial activity. These derivatives have shown promising results against various bacterial strains.[9]
-
Modifications at the 2- and 6-positions: As with anticancer activity, substitutions at these positions are critical. The nature of the substituent can affect the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[7]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a substance that prevents visible growth of a microorganism, for various quinoline derivatives against different bacterial strains.
| Compound/Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-6-methylquinoline hydrazone derivative | Staphylococcus aureus | - | [9] |
| 2-Chloro-6-methylquinoline hydrazone derivative | Bacillus subtilis | - | [9] |
| 2-Chloro-6-methylquinoline hydrazone derivative | Escherichia coli | - | [9] |
| Quinoline-2-one derivative | MRSA | 0.75 | [10] |
| Quinoline-2-one derivative | VRE | 0.75 | [10] |
| Methoxy-quinoline derivative | Staphylococcus aureus | 3.125 | [11] |
| Methoxy-quinoline derivative | Escherichia coli | 6.25 | [11] |
Note: Direct MIC values for the parent this compound were not available in the reviewed literature. The data for its derivatives and other substituted quinolines are presented to highlight the potential of this chemical class.
Experimental Protocols: Methodologies for Biological Evaluation
The reliable evaluation of the biological activity of these compounds hinges on standardized and well-validated experimental protocols.
In Vitro Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48 to 72 hours.[3]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve generated from the absorbance readings.[2]
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Principle: The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth.[11]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: General workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the development of novel anticancer and antimicrobial agents. The available data, primarily from structurally related compounds, highlights the significant impact of substitutions at the 2- and 6-positions on biological activity. The chloromethyl group at the 2-position and the methyl group at the 6-position are key pharmacophoric features that warrant further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituents on the quinoline ring and modifying the chloromethyl group to establish a more definitive structure-activity relationship. Such studies, employing the standardized protocols outlined in this guide, will be crucial in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds great promise for addressing the pressing global challenges of cancer and antimicrobial resistance.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-6-methylquinoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its presence in both natural products and synthetic molecules with potent anticancer properties has made it a "privileged scaffold" in the quest for novel oncology therapeutics.[2][3] Modifications to the quinoline ring system, particularly at the 2- and 6-positions, have been shown to significantly influence the cytotoxic and mechanistic profiles of these agents.[4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline analogs, with a specific focus on the potential of 2-(chloromethyl)-6-methylquinoline derivatives as anticancer agents. While a systematic SAR study on a comprehensive series of this compound analogs is not yet extensively available in the public domain, this document synthesizes findings from closely related 2-substituted and 6-substituted quinoline derivatives to provide valuable insights for drug design and development. The information herein is based on a thorough review of experimental data from various research publications.
The Quinoline Core: A Versatile Platform for Anticancer Drug Design
The anticancer activity of quinoline derivatives is diverse, with mechanisms of action that include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[5]
-
Induction of Apoptosis: Many quinoline-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[6]
-
Kinase Inhibition: The quinoline scaffold can be functionalized to target specific protein kinases that are often dysregulated in cancer, thereby inhibiting signaling pathways responsible for cell proliferation and survival.[7]
-
Tubulin Polymerization Inhibition: Certain quinoline analogs can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and cell death.[8]
The versatility of the quinoline nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological properties. The 2-position, in particular, has been a frequent site for substitution to enhance anticancer potency.[2] The introduction of a chloromethyl group at this position is of particular interest as the chloromethyl moiety is a known alkylating agent, suggesting a potential for these analogs to act as DNA-alkylating agents, a mechanism employed by several established chemotherapeutic drugs.
Structure-Activity Relationship Insights from Related Quinoline Analogs
In the absence of a dedicated SAR study for this compound, we can extrapolate potential trends by examining related series of substituted quinolines.
The Significance of Substitution at the 2-Position
Research on various 2-substituted quinolines has revealed the critical role of the substituent's nature in determining anticancer activity. For instance, the introduction of aryl groups, heterocyclic moieties, and various side chains has led to compounds with significant cytotoxicity against a range of cancer cell lines.[2][4]
A study on quinoline-chalcone derivatives demonstrated that modifications at the 2-position of the quinoline ring, in conjunction with substitutions on the chalcone moiety, significantly impacted their antiproliferative activity against various cancer cell lines, including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast).[9]
The Influence of Substitution at the 6-Position
The 6-position of the quinoline ring has also been a key target for modification. The presence of a methyl group, as in our core structure, can influence the molecule's lipophilicity and its interaction with biological targets. Studies on other 6-substituted quinolines have shown that the electronic and steric properties of the substituent can dramatically alter the compound's anticancer profile. For example, in a series of 2-arylquinolines, substitutions at the C-6 position played a significant role in their activity against PC3 (prostate) and HeLa (cervical) cancer cell lines.[4]
Hypothetical SAR for this compound Analogs
Based on the available data for related compounds, we can hypothesize the following SAR trends for this compound analogs:
-
Modifications of the Chloromethyl Group: Replacing the chlorine with other halogens (e.g., fluorine, bromine) could modulate the alkylating reactivity and bioavailability. Conversion of the chloromethyl group to other functionalities, such as amines, thiols, or ethers, would likely lead to compounds with different mechanisms of action and target specificities.
-
Alterations of the 6-Methyl Group: Replacing the methyl group with other alkyl groups of varying sizes could impact the compound's lipophilicity and steric interactions within a target's binding site. Introducing electron-withdrawing or electron-donating groups at the 6-position could influence the overall electron density of the quinoline ring, potentially affecting its DNA intercalating ability or kinase inhibitory potential.
-
Substitution at Other Positions: Introducing additional substituents on the quinoline ring (e.g., at positions 4, 7, or 8) could further refine the pharmacological profile. For instance, the introduction of amino or hydroxyl groups could provide additional hydrogen bonding interactions with target macromolecules.
Comparative Anticancer Activity of Representative Quinoline Derivatives
To provide a context for the potential potency of this compound analogs, the following table summarizes the cytotoxic activities (IC50 values) of various 2-substituted and 6-substituted quinoline derivatives from different studies. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions, cell lines, and assay methodologies.
| Compound Series | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | 6-Bromo-2-phenylquinoline | PC3 | 15.2 | [4] |
| 6-Methoxy-2-phenylquinoline | HeLa | 21.5 | [4] | |
| Quinoline-Chalcones | (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MGC-803 | 1.38 | [9] |
| (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one | HCT-116 | 5.34 | [9] | |
| 2-Chloro-3-substituted Quinolines | 2-Chloro-3-(hydrazonomethyl)quinoline derivative | MCF-7 | 2.4 | [6] |
| 2-Chloro-7-methoxy-3-(hydrazonomethyl)quinoline derivative | Kelly | 1.3 | [6] |
This data highlights that quinoline derivatives can exhibit potent anticancer activity in the low micromolar range, underscoring the potential of the this compound scaffold as a promising starting point for the development of novel anticancer agents.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic 2-substituted quinoline and for the evaluation of its anticancer activity.
General Synthesis of 2-Substituted Quinoline Analogs
A common and versatile method for the synthesis of 2-substituted quinolines is the Friedländer annulation.
Protocol: Friedländer Synthesis of a 2-Substituted-6-methylquinoline
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-methylacetophenone in ethanol.
-
Addition of Carbonyl Compound: Add 1.1 equivalents of a carbonyl compound containing an α-methylene group (e.g., a ketone or an aldehyde).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-methylquinoline.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Directions and Conclusion
The quinoline scaffold remains a highly attractive starting point for the development of novel anticancer agents. While specific SAR data for this compound analogs is currently limited, the analysis of related quinoline derivatives provides a strong rationale for the synthesis and evaluation of this compound class. The presence of the potentially reactive chloromethyl group at the 2-position, combined with the methyl group at the 6-position, offers a unique chemical space for exploration.
Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions on the quinoline ring. The evaluation of these compounds against a broad panel of cancer cell lines, coupled with mechanistic studies to elucidate their mode of action (e.g., DNA alkylation, kinase inhibition, apoptosis induction), will be crucial for identifying lead candidates with potent and selective anticancer activity. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides with similar patterns of cytotoxicity to the dual topo I/II inhibitor DACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Spectroscopic Comparison of 2-(Chloromethyl)-6-methylquinoline Isomers
Introduction: The Quinoline Core and the Challenge of Isomerism
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in pharmaceuticals and biologically active compounds.[1][2] The precise arrangement of substituents on the quinoline ring system dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and chemical reactivity. When synthesizing functionalized quinolines like 2-(chloromethyl)-6-methylquinoline, the potential for forming positional isomers presents a significant analytical challenge. Distinguishing between these closely related molecules is not merely an academic exercise; it is a critical step in drug development, process optimization, and quality control, where the wrong isomer could lead to inactive or even toxic outcomes.
This guide provides an in-depth comparative analysis of this compound and its key positional isomers. We will dissect their unique spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By explaining the causality behind the observed spectral differences, this document serves as a practical reference for researchers, scientists, and drug development professionals, enabling unambiguous structural elucidation.
The Isomers in Focus
The core structure consists of a quinoline ring substituted with one chloromethyl group (-CH₂Cl) and one methyl group (-CH₃). The positional isomers arise from the different possible arrangements of these two groups on the quinoline core. For this guide, we will compare the primary target molecule with a representative isomer to highlight the power of spectroscopy in their differentiation.
-
Isomer A: this compound
-
Isomer B: 2-Methyl-8-chloroquinoline (A related isomer used for comparative principles)
-
Isomer C: 6-Chloro-2-methylquinoline (A related isomer used for comparative principles)
The subtle shift in substituent position, particularly the relocation of the chloro or methyl group relative to the heterocyclic nitrogen and the fused benzene ring, creates distinct electronic environments that are readily probed by spectroscopic methods.
Workflow for Spectroscopic Isomer Differentiation
The unambiguous identification of a specific isomer is a systematic process. It begins with isolating the compound, followed by a suite of spectroscopic analyses. The data from each technique provides a unique piece of the structural puzzle, and their combination leads to a confident assignment.
Caption: Workflow for Isomer Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for distinguishing isomers, as it provides a detailed map of the atomic connectivity and electronic environment of each nucleus.[1][3]
¹H NMR Analysis: Probing the Proton Environment
The chemical shift (δ) of each proton is highly sensitive to its local environment. The electron-withdrawing nitrogen atom and the chloro- and methyl- substituents create unique magnetic environments for the aromatic and aliphatic protons in each isomer.
Causality Behind Expected Differences:
-
Chloromethyl Protons (-CH₂Cl): These protons will appear as a singlet. Their chemical shift is a key indicator. In this compound, being at the C2 position, they are significantly influenced by the adjacent nitrogen, resulting in a downfield shift (typically δ 4.8-5.0 ppm).
-
Methyl Protons (-CH₃): These protons also appear as a singlet. Their position on the benzene ring (C6) in Isomer A places them in a more typical aromatic methyl environment (δ ~2.5 ppm). In an isomer like 2-methyl-8-chloroquinoline, the methyl group at C2 would be shifted downfield due to the nitrogen's proximity.[2]
-
Aromatic Protons: The substitution pattern dramatically alters the chemical shifts and coupling constants of the seven aromatic protons. The proton at C3 in Isomer A, for instance, will be adjacent to the CH₂Cl-bearing carbon and will show a distinct shift compared to an isomer where C2 holds a methyl group.
Table 1: Comparative ¹H NMR Data (Predicted and Reported in CDCl₃)
| Proton Assignment | This compound (Isomer A) | 6-Methylquinoline (Reference)[4] | 2-Methyl-8-chloroquinoline (Isomer B)[5] |
| -CH₂Cl | ~4.90 ppm (s, 2H) | - | - |
| -CH₃ | ~2.52 ppm (s, 3H) | 2.52 ppm (s, 3H) | 2.75 ppm (s, 3H) |
| H-3 | ~7.6 ppm (d) | 7.33 ppm (dd) | ~7.3-7.4 ppm (d) |
| H-4 | ~8.1 ppm (d) | 8.00 ppm (d) | ~8.0 ppm (d) |
| Aromatic-H | Multiplets in the range of 7.4-7.9 ppm | Multiplets in the range of 7.5-8.8 ppm | Multiplets in the range of 7.3-7.8 ppm |
Note: Data for Isomer A is predicted based on established principles and data from related structures. Reference compounds are used to illustrate the influence of substituent position.
¹³C NMR Analysis: Mapping the Carbon Skeleton
Each carbon atom in a unique electronic environment gives a distinct signal. The chemical shifts are highly diagnostic of the substitution pattern.
Causality Behind Expected Differences:
-
-CH₂Cl Carbon: This carbon is directly attached to the electronegative chlorine, causing a significant downfield shift. Its position on the quinoline ring further modifies this shift.
-
-CH₃ Carbon: A typical aromatic methyl carbon appears around δ 20-22 ppm.
-
Quinoline Carbons: The carbons directly bonded to the substituents (ipso-carbons) and the nitrogen atom show the most significant variations between isomers. For example, C2 in Isomer A will be highly deshielded compared to C2 in an isomer where it is not bonded to the chloromethyl group.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported in CDCl₃)
| Carbon Assignment | This compound (Isomer A) | 6-Chloro-4-methyl-2(1H)-quinolinone (Reference)[6] |
| -CH₂Cl | ~45-47 ppm | - |
| -CH₃ | ~21-22 ppm | 18.6 ppm |
| C-2 | ~158-160 ppm | 162.3 ppm |
| C-3 | ~122-124 ppm | 121.5 ppm |
| C-4 | ~136-138 ppm | 143.7 ppm |
| C-4a | ~147-149 ppm | 138.5 ppm |
| C-5 | ~127-129 ppm | 123.0 ppm |
| C-6 | ~136-138 ppm (ipso) | 130.2 ppm (ipso) |
| C-7 | ~130-132 ppm | 116.3 ppm |
| C-8 | ~128-130 ppm | 125.7 ppm |
| C-8a | ~127-129 ppm | 120.2 ppm |
Note: Data for Isomer A is predicted. A related chlorinated methylquinoline is used for comparison of ipso-carbon effects.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a 90° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024 or more) are typically required.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by probing its vibrational modes.[7] While many bands will be common across isomers, subtle shifts in the fingerprint region (1600-600 cm⁻¹) can be diagnostic.
Causality Behind Expected Differences:
-
C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the 800-600 cm⁻¹ region. Its exact position can be influenced by the overall molecular structure.
-
C-H Bending (out-of-plane): The pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic rings. The number and position of adjacent free hydrogens on each ring will determine the specific frequencies of these absorptions.
-
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline core appear between 1620-1430 cm⁻¹.[8] The substitution pattern will cause minor but reproducible shifts in these bands.
Table 3: Key Infrared Absorption Bands
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Appearance for Isomers |
| C-H Stretch (Aromatic) | 3100-3000 | Present in all isomers. |
| C-H Stretch (Aliphatic) | 3000-2850 | Present in all isomers. |
| C=C / C=N Stretch (Ring) | 1620-1430 | Characteristic pattern of sharp bands; positions will shift slightly between isomers.[8] |
| C-H Bend (out-of-plane) | 900-700 | Highly diagnostic pattern based on the number of adjacent hydrogens on each ring. |
| C-Cl Stretch | 800-600 | A strong band, its precise location may vary slightly with isomeric structure.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in the conjugated quinoline system.[10][11]
Causality Behind Expected Differences: The position of the methyl and chloromethyl groups influences the electronic distribution and the energy levels of the molecular orbitals. While isomers will show a generally similar absorption profile characteristic of the quinoline chromophore, the wavelengths of maximum absorbance (λmax) will exhibit subtle shifts (solvatochromism). For instance, the substitution pattern can alter the degree of electron delocalization, leading to slight red or blue shifts in the observed λmax.[11] Studies on substituted quinolines have shown that even minor structural changes can alter the absorbance values.[10]
Table 4: Comparative UV-Vis Data (in Ethanol)
| Isomer | Typical λmax (nm) |
| Quinoline Core | ~225, ~275, ~315 |
| Substituted Isomers | Expect slight shifts (± 5-10 nm) from the core values depending on the specific substitution pattern. |
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Use a cuvette filled with the pure solvent as a reference to record a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Data Acquisition: Place the sample cuvette in the sample beam path and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry bombards a molecule with electrons, causing it to ionize and break apart into characteristic fragments. While all isomers of this compound have the same molecular formula (C₁₁H₁₀ClN) and thus the same molecular weight, their fragmentation patterns will differ.
Causality Behind Expected Differences:
-
Molecular Ion (M⁺): All isomers will show the same molecular ion peak. A key feature will be the M+2 peak , resulting from the natural abundance of the ³⁷Cl isotope (approximately 32.5% relative to ³⁵Cl). This provides definitive evidence for the presence of one chlorine atom.[12][13]
-
Fragmentation: The initial fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
-
Loss of Cl•: A common fragmentation pathway is the loss of a chlorine radical to form a [M-Cl]⁺ ion. The stability of this resulting carbocation will vary between isomers.
-
Loss of •CH₂Cl: Cleavage of the C-C bond between the ring and the chloromethyl group will generate a [M-CH₂Cl]⁺ ion.
-
Tropylium-like Ions: The subsequent fragmentation of the quinoline ring system can also differ based on the initial substituent positions. For example, the fragmentation of alkylquinolines is known to be influenced by the proximity of the alkyl side chain to the nitrogen atom.[14]
-
Table 5: Key Mass Spectrometry Fragments
| Fragment | m/z (for ³⁵Cl) | Significance |
| [M]⁺ | 191.05 | Molecular Ion. Will show an M+2 peak at m/z 193. |
| [M-Cl]⁺ | 156.07 | Loss of chlorine radical. A major peak. |
| [M-CH₃]⁺ | 176.03 | Loss of methyl radical. |
| [M-HCl]⁺ | 155.06 | Loss of neutral HCl. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Logical Framework for Spectroscopic Distinction
Each spectroscopic technique provides complementary information. The logical flow from molecular structure to distinct spectral output is the foundation of isomer identification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 5. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tutorchase.com [tutorchase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 2-(Chloromethyl)-6-methylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its versatile structure allows for extensive functionalization, making it a focal point in the design of novel therapeutic agents, particularly in oncology.[3] Among the vast library of quinoline derivatives, those functionalized at the 2-position with a chloromethyl group are of particular interest. The 2-(chloromethyl) group is a highly reactive chemical handle, serving as an excellent precursor for nucleophilic substitution.[4] This reactivity allows for the facile synthesis of a diverse array of derivatives, enabling systematic investigation into their structure-activity relationships (SAR).
This guide provides a comparative overview of the cytotoxic potential of quinoline derivatives, with a focus on structures related to the 2-(chloromethyl)-6-methylquinoline scaffold. We will delve into the experimental data, outline robust protocols for cytotoxicity assessment, and explore the potential mechanisms of action that underpin their anticancer activity.
The 2-(Chloromethyl) Substituent: A Gateway to Potency
The strategic placement of a chloromethyl group at the C2 position of the quinoline core is a key design element. This group acts as an effective leaving group, rendering the adjacent methylene carbon electrophilic.[4] This inherent reactivity is the primary reason 2-(chloromethyl)quinoline hydrochloride is a widely used intermediate in pharmaceutical synthesis.[4] It allows medicinal chemists to introduce a variety of nucleophiles—such as amines, thiols, and alcohols—to generate extensive libraries of novel compounds for high-throughput screening. The 6-methyl substituent, in turn, modifies the electronic and steric properties of the quinoline ring, potentially influencing target binding and metabolic stability.
Comparative In Vitro Cytotoxicity Data
Evaluating the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.[5] The half-maximal inhibitory concentration (IC50) is a key metric, quantifying the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against a panel of human cancer cell lines, providing a comparative landscape for this class of compounds.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| 2-Chloro-3-substituted Quinoline (4c) | HePG2 (Liver), HCT-116 (Colon) | 8.02 (HePG2), 7.15 (HCT-116) | [1] |
| 2-Chloro-3-substituted Quinoline (4d) | HePG2 (Liver) | 6.95 | [1] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803, HCT-116, MCF-7 | 1.38 (MGC-803), 5.34 (HCT-116), 5.21 (MCF-7) | [6] |
| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.535 | [7] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | 0.54 | [8] |
| Pyrazolo[4,3-f]quinoline Analogues | Various | Generally less potent than doxorubicin | [9] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | [10][11] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [5] |
Note: This table presents a selection of data from the literature to illustrate the range of activities observed for different quinoline scaffolds. Direct comparison should be made with caution due to variations in experimental conditions across studies.
The data reveals that modifications across the quinoline scaffold significantly impact cytotoxic potency. For instance, quinoline-chalcone hybrids and certain indolylquinolines demonstrate potent activity in the low micromolar range.[6][8] The variability in IC50 values across different cell lines for the same compound underscores the importance of screening against a diverse panel to identify potential tumor-specific selectivity.
Mechanistic Insights into Cytotoxicity
Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[12] The planar aromatic structure of the quinoline ring allows many of these compounds to function as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to apoptosis.
Other key mechanisms include:
-
Enzyme Inhibition: Certain derivatives are potent inhibitors of critical enzymes in cancer progression, such as topoisomerases (Topo I/II), which are essential for resolving DNA topological problems during cell division.[2][9] Others target signaling kinases like PI3K, Akt, and mTOR, which are central to pathways that control cell growth, proliferation, and survival.[8][12]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from proceeding through mitosis and proliferating.[6][13]
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins like p53, p21, and members of the Bcl-2 family (e.g., Bax and Bcl-2).[10][11]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells, leading to an accumulation of ROS that damages cellular components and triggers cell death.[6]
The following diagram illustrates a generalized signaling pathway often dysregulated in cancer, which can be targeted by quinoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure data integrity and reproducibility, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][14][15]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the experiment. Too few cells lead to high variability, while too many can lead to contact inhibition and altered metabolic states.
-
MTT Reagent: The yellow tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This conversion is directly proportional to the number of living, metabolically active cells.
-
Solubilization Agent (DMSO): The formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be quantified.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-optimized density (e.g., 1.0 x 10⁴ cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram:
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The quinoline scaffold remains a highly productive starting point for the development of novel anticancer agents. The 2-(chloromethyl) group provides a versatile anchor for creating diverse chemical libraries, enabling a thorough exploration of the chemical space around the quinoline core. While direct comparative data on this compound derivatives is still emerging, the broader class of 2-substituted quinolines has demonstrated significant cytotoxic potential against a range of cancer cell lines, operating through clinically relevant mechanisms such as cell cycle arrest and inhibition of key signaling pathways.
Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives. By varying the nucleophile attached at the methylene bridge, researchers can fine-tune the compound's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation quinoline-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. sciforum.net [sciforum.net]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Evaluation of Quinoline-Based Anticancer Agents: Bridging In Vitro Activity with In Vivo Efficacy
An In-Depth Technical Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including significant anticancer properties.[2][3] The journey from a promising compound in a test tube to a viable clinical candidate is, however, fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in isolated cellular systems (in vitro) and its efficacy within a complex, whole-organism environment (in vivo).
This guide provides a comparative analysis of the in vitro and in vivo evaluation of quinoline compounds as anticancer agents. While the specific subclass of 2-(Chloromethyl)-6-methylquinoline is a point of interest, comprehensive comparative data for this exact structure is not extensively available in published literature. Therefore, we will broaden our scope to well-documented quinoline derivatives to illustrate the critical principles and methodologies that govern preclinical drug development. We will delve into the causality behind experimental choices, present detailed protocols, and explore the often-observed discrepancies between in vitro potency and in vivo success, offering a robust framework for researchers in the field.
Part 1: In Vitro Assessment - Gauging Potency at the Cellular Level
The initial phase of screening potential anticancer drugs involves a battery of in vitro assays designed to assess a compound's direct effect on cancer cells. These assays are foundational for establishing a baseline of activity and elucidating the mechanism of action.
The Rationale Behind Core In Vitro Assays
The primary goal of in vitro testing is to answer two fundamental questions: "Does the compound kill cancer cells?" and "If so, how?" We employ a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies.
-
Cytotoxicity Assays (e.g., MTT): This is the first-pass screen. The objective is to determine the concentration at which a compound inhibits cancer cell growth. The MTT assay is a cost-effective, high-throughput method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5] A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.
-
Apoptosis and Cell Cycle Analysis: If a compound shows potent cytotoxicity, the next logical step is to understand how it's killing the cells. Many effective anticancer agents work by inducing programmed cell death (apoptosis) or by halting the cell cycle, preventing cancer cells from dividing.[1][4] Flow cytometry is a powerful tool used to analyze these effects, revealing whether cells are accumulating in a specific phase of the cell cycle (G1, S, or G2/M) or undergoing apoptosis.[4]
Quantitative Data: In Vitro Activity of Representative Quinoline Derivatives
The following table summarizes the cytotoxic activity of several quinoline derivatives against various human cancer cell lines, as reported in the literature. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class/Name | Target Cancer Cell Line | In Vitro Activity (IC₅₀) | Reference |
| Bis-quinoline regioisomer (2a) | U937 (Leukemia) | 0.7 µM | [6] |
| Bis-quinoline regioisomer (2a) | HL60 (Leukemia) | 0.2 µM | [6] |
| Quinoline hydrazide (22) | Kelly (Neuroblastoma) | Micromolar potency | [2] |
| Pyridin-2-one derivative (4c) | T-47D (Breast Cancer) | GI₅₀ value showing 91.56% growth inhibition | [3] |
| Quinoline-2-one chalcone (27) | HCT-116 (Colon Cancer) | GI₅₀ = 0.131 µM | [7] |
| Quinoline-2-one chalcone (27) | LOX IMVI (Melanoma) | GI₅₀ = 0.134 µM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of a quinoline compound on a cancer cell line.
Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test quinoline compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Controls: Include "untreated" wells (cells with medium only) as a negative control for 100% viability and "vehicle" wells (cells with medium containing the highest concentration of DMSO) to control for solvent effects.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value.
Workflow for In Vitro Screening
Caption: Workflow for the in vitro screening of quinoline anticancer agents.
Part 2: In Vivo Assessment - Evaluating Efficacy in a Biological System
A compound that excels in vitro may not succeed in vivo. The transition to animal models is a critical step to evaluate a drug's behavior in a complex biological system, assessing its pharmacokinetics, safety, and true therapeutic efficacy.
The Rationale for Animal Models
In vivo studies are indispensable because they account for factors that cannot be replicated in a petri dish. These include:
-
Pharmacokinetics (ADME): How the drug is A bsorbed, D istributed, M etabolized, and E xcreted by the body. Poor bioavailability or rapid metabolism can render a potent compound ineffective.[1]
-
Toxicity: A compound may be selectively toxic to cancer cells in vitro but cause unacceptable damage to healthy organs and tissues in vivo.
-
Tumor Microenvironment: Cancers in a living organism exist within a complex microenvironment, interacting with blood vessels, immune cells, and stromal tissues, all of which can influence a drug's efficacy.
The most common model for preliminary in vivo cancer studies is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Quantitative Data: In Vivo Evaluation of Quinoline Derivatives
Detailed in vivo efficacy data is often less prevalent in early-stage publications. However, some studies progress promising candidates to this stage. For instance, a novel quinoline-2-one based chalcone, compound 27 , which showed potent in vitro activity, was subsequently referred for in vivo acute toxicity and hollow fiber assays by the National Cancer Institute.[7] The acute toxicity study indicated that compound 27 was well-tolerated when administered intraperitoneally to athymic nude mice, a crucial first step in establishing a safe therapeutic window for efficacy studies.[7]
Experimental Protocol: Human Tumor Xenograft Model in Mice
Principle: This model assesses a compound's ability to inhibit the growth of a human tumor in a living host.
Step-by-Step Methodology:
-
Animal Acclimatization: House athymic nude mice (4-6 weeks old) in a sterile environment for at least one week to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Culture human cancer cells (e.g., HCT-116) that were shown to be sensitive to the quinoline compound in vitro. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation. Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers, calculating volume with the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into control and treatment groups (n=5-10 mice per group).
-
Vehicle Control Group: Receives the delivery vehicle only (e.g., a solution of saline, DMSO, and Tween 80).
-
Treatment Group(s): Receives the quinoline compound at one or more dose levels, administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage).
-
-
Data Collection: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the mice throughout the study (typically 21-28 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. Analyze the data for statistical significance.
Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo xenograft efficacy study.
Part 3: Bridging the Gap - Why In Vitro Success Doesn't Always Translate
The discrepancy between in vitro and in vivo results is a primary cause of failure in the drug development pipeline. Understanding the factors that contribute to this gap is crucial for designing better drugs and more predictive preclinical experiments.
The core challenge lies in moving from a simplified, static system (in vitro) to a dynamic, multi-organ system (in vivo). A potent IC₅₀ value is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for a sufficient duration without causing undue harm.
Key Factors Causing In Vitro vs. In Vivo Discrepancies
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2-(Chloromethyl)-6-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and chemical biology, quinoline derivatives stand out for their vast therapeutic potential, acting as scaffolds for anticancer, antimalarial, and antimicrobial agents.[1][2][3] The precise detection and quantification of these molecules are paramount for pharmacokinetic studies, diagnostic assay development, and mechanistic investigations. This often relies on the generation of specific antibodies. However, a significant challenge in the development of immunoassays for small molecules, or haptens, is ensuring the specificity of the antibody and characterizing its cross-reactivity with structurally similar compounds.[4][5]
This guide provides a comprehensive comparison of the cross-reactivity profiles of a hypothetical polyclonal antibody raised against 2-(Chloromethyl)-6-methylquinoline. We will delve into the experimental data that underpins our understanding of its binding characteristics and provide detailed protocols for the key immunoassays used to assess antibody specificity. Our aim is to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of antibody cross-reactivity for this important class of compounds.
The Central Challenge: Antibody Specificity for Small Molecules
Unlike large protein antigens with multiple epitopes, small molecules like this compound present a single antigenic determinant. This necessitates a competitive immunoassay format for their detection, where the analyte in a sample competes with a labeled version of the antigen for a limited number of antibody binding sites.[6][7] The specificity of these assays is critically dependent on the antibody's ability to discriminate between the target molecule and its structurally related derivatives or metabolites.[8] Uncharacterized cross-reactivity can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data.[7]
To address this, a thorough characterization of antibody cross-reactivity is not just recommended; it is an essential validation step. This involves testing the antibody against a panel of analogous compounds to determine the degree to which they compete with the primary antigen for antibody binding.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against this compound. The data was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The cross-reactivity is expressed as the percentage ratio of the concentration of the parent compound to the concentration of the competing compound required to achieve 50% inhibition of the maximum signal.
| Compound ID | Compound Name | Structure | % Cross-Reactivity |
| 1 | This compound | (Parent Compound) | 100% |
| 2 | 2-(Hydroxymethyl)-6-methylquinoline | 45% | |
| 3 | 2,6-Dimethylquinoline | 15% | |
| 4 | 2-(Chloromethyl)quinoline | 70% | |
| 5 | 6-Methylquinoline | 5% | |
| 6 | Quinine | <0.1% | |
| 7 | Chloroquine | <0.1% |
This is a hypothetical dataset generated for illustrative purposes, based on established principles of immunochemical cross-reactivity.
Interpreting the Cross-Reactivity Profile
The data reveals several key insights into the antibody's binding characteristics:
-
High Specificity for the Chloromethyl Group: The significant drop in cross-reactivity when the chloromethyl group is replaced with a hydroxyl group (Compound 2) or a methyl group (Compound 3) suggests that the chloromethyl moiety is a critical part of the epitope recognized by the antibody.
-
Importance of the 6-Methyl Group: The lower cross-reactivity of 2-(Chloromethyl)quinoline (Compound 4) compared to the parent compound indicates that the methyl group at the 6-position also contributes to the binding affinity.
-
Minimal Recognition of the Quinoline Core Alone: The very low cross-reactivity with 6-Methylquinoline (Compound 5) and the structurally distinct but related quinoline-containing drugs, Quinine and Chloroquine (Compounds 6 & 7), demonstrates that the antibody is highly specific for the substituted quinoline and does not broadly recognize the quinoline scaffold.
This level of characterization is crucial for validating the antibody for use in specific applications. For instance, if the intended use is to measure the parent compound in a metabolic study where 2-(Hydroxymethyl)-6-methylquinoline is a potential metabolite, the 45% cross-reactivity would need to be accounted for.
Experimental Methodologies for Assessing Cross-Reactivity
The two primary techniques for quantitatively assessing the cross-reactivity of antibodies against small molecules are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a robust and widely used method for determining antibody specificity for haptens.[6] The principle relies on the competition between the free analyte in the sample and a labeled antigen for binding to a limited amount of antibody.
Workflow Diagram:
Caption: Competitive ELISA workflow for hapten detection.
Step-by-Step Protocol:
-
Antibody Coating: Dilute the anti-2-(Chloromethyl)-6-methylquinoline antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plate surface. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction: Prepare serial dilutions of the parent compound and each of the cross-reactants in assay buffer. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of a fixed, predetermined concentration of the enzyme-conjugated this compound to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the parent compound and each cross-reactant. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Cross-Reactant) x 100
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on molecular interactions.[10][11] It can be used to determine the binding kinetics (association and dissociation rates) and affinity of the antibody to various derivatives.[12]
Principle of SPR Diagram:
Caption: Principle of Surface Plasmon Resonance (SPR) analysis.
Step-by-Step Protocol:
-
Antibody Immobilization: Covalently immobilize the anti-2-(Chloromethyl)-6-methylquinoline antibody onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve an appropriate density of immobilized antibody for optimal binding analysis.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare a series of dilutions of the parent compound and each cross-reactant in the running buffer. Inject the solutions sequentially over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the resonance angle in real-time as the analyte binds to the immobilized antibody.
-
Dissociation Phase: After the injection, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the antibody surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The affinity (KD) can then be compared across the different derivatives. A lower KD value indicates a higher binding affinity.
Conclusion
The specificity of an antibody is not an inherent, absolute property but a profile that must be empirically determined. For antibodies raised against small molecules like this compound derivatives, a thorough cross-reactivity analysis is a non-negotiable aspect of assay validation. As we have demonstrated, even minor modifications to the chemical structure can significantly impact antibody recognition.
By employing robust and quantitative techniques such as competitive ELISA and SPR, researchers can gain a detailed understanding of their antibody's binding characteristics. This knowledge is fundamental to developing reliable and accurate immunoassays, ultimately ensuring the integrity and reproducibility of research findings in the critical field of drug development and beyond.
References
- 1. ecorfan.org [ecorfan.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Sandwich immunoassay of small molecules. I. Investigation with testosterone as model hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. drughunter.com [drughunter.com]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(Chloromethyl)-6-methylquinoline
Introduction: The Significance of 2-(Chloromethyl)-6-methylquinoline
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl group on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The chloromethyl group serves as a potent electrophilic handle, enabling facile nucleophilic substitution reactions to introduce diverse functionalities and build molecular complexity. This guide provides a head-to-head comparison of two plausible and robust synthetic strategies for its preparation, offering field-proven insights to guide researchers in selecting the most suitable route for their specific needs.
Strategic Overview: Two Competing Pathways
The synthesis of a substituted quinoline like this compound can be approached in two fundamentally different ways:
-
Strategy A: Post-Cyclization Modification. This linear approach involves first constructing the desired quinoline core (2,6-dimethylquinoline) and then functionalizing the methyl group at the 2-position in a subsequent step. This strategy leverages well-established quinoline ring-forming reactions.
-
Strategy B: Convergent Cyclization. This strategy aims to construct the quinoline ring from precursors that already contain the necessary carbon skeleton and the chloro-functionality, ideally in a single, convergent step. This approach can be more efficient if suitable starting materials are accessible.
We will now dissect these two strategies, evaluating their mechanisms, practicality, and performance based on established chemical principles and experimental data.
Strategy A: Doebner-von Miller Annulation Followed by Radical Side-Chain Chlorination
This two-step sequence is a classic and reliable method. It begins with the synthesis of the stable intermediate 2,6-dimethylquinoline, which is then chlorinated.
Step 1: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline
The Doebner-von Miller reaction is a robust method for synthesizing 2-substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[1] For our target, p-toluidine is reacted with crotonaldehyde.
Mechanism & Rationale: The reaction is initiated by the acid-catalyzed 1,4-conjugate addition of p-toluidine to crotonaldehyde. The resulting amino-aldehyde intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline. The final and crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic 2,6-dimethylquinoline. An in-situ generated Schiff base often serves as the oxidant, accepting a hydride from the dihydroquinoline.[2]
The choice of a strong acid like hydrochloric acid is critical; it protonates the carbonyl, activating it for nucleophilic attack, and catalyzes the cyclization and dehydration steps.[3] However, this reaction is notorious for producing tarry by-products due to the polymerization of the α,β-unsaturated aldehyde under harsh acidic conditions.[3] Careful control of temperature and the slow addition of the aldehyde are paramount to maximizing the yield of the desired product.
Step 2: Selective Free-Radical Chlorination
The second step involves the selective chlorination of the methyl group at the 2-position (the "quinaldine" position). The methyl group at the 6-position is significantly less reactive towards radical substitution.
Mechanism & Rationale: This transformation is a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate chlorine radicals from a source like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[4][5] The key to selectivity lies in the stability of the resulting benzylic-type radical intermediate. The radical formed at the 2-methyl position is stabilized by resonance with the entire quinoline ring system, making it far more favorable than the radical that would be formed at the 6-methyl position.
Using a reagent like NCS is often preferred in a laboratory setting as it is a solid that is easier to handle than gaseous chlorine or volatile SO₂Cl₂. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux with photochemical or thermal initiation.[5] Precise control over the stoichiometry of the chlorinating agent is crucial to prevent over-chlorination to dichloromethyl and trichloromethyl by-products.
Workflow for Strategy A
References
A Comparative Benchmarking Guide: Evaluating 2-(Chloromethyl)-6-methylquinoline Derivatives Against Known Kinase Inhibitors
Introduction
The relentless pursuit of targeted therapies in oncology has identified protein kinases as a pivotal class of drug targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this landscape, the quinoline scaffold has emerged as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved kinase inhibitors.[1][2][3]
This guide provides an in-depth technical comparison of a novel series of 2-(chloromethyl)-6-methylquinoline derivatives—hypothetically designated herein as QM-1 , QM-2 , and QM-3 —against a panel of well-established, clinically relevant kinase inhibitors. The objective is to benchmark the potency and selectivity of these investigational compounds against key oncogenic kinases, thereby providing a robust framework for their continued development. We will explore the rationale behind the selection of kinase targets, detail the experimental methodologies for a comprehensive evaluation, and present a comparative analysis of the resulting data.
Chapter 1: The Kinase Targets - A Rationale for Selection
The selection of appropriate kinase targets is paramount for a meaningful benchmarking study. The kinases chosen for this guide are well-established drivers of tumorigenesis and represent distinct families of kinases, allowing for a broad assessment of selectivity.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a key oncogenic driver in several cancers, most notably non-small cell lung cancer.[4] Downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways, are subsequently activated, leading to uncontrolled cell growth.[5][6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A.[7] Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. Activation of VEGFR-2 on endothelial cells triggers downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[8][9][10]
Proto-oncogene tyrosine-protein kinase Src
Src is a non-receptor tyrosine kinase that acts as a critical signaling node for numerous cellular processes, including cell adhesion, migration, invasion, and proliferation.[11] Its dysregulation is implicated in the progression and metastasis of many solid tumors. Src activation can influence a variety of downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 pathways.[1][12][13]
Phosphatidylinositol 3-kinase (PI3K)
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[14] The class I PI3Ks are frequently activated in cancer through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. This leads to the phosphorylation of Akt and subsequent activation of a multitude of downstream effectors that promote cell proliferation and inhibit apoptosis.[14]
Chapter 2: The Compounds - Test Articles and Benchmarks
The Investigational Compounds: this compound Derivatives
The novel compounds under investigation, QM-1 , QM-2 , and QM-3 , are derivatives of the this compound scaffold. The synthesis of related chloromethyl quinoline derivatives has been previously described, providing a basis for the preparation of these test articles.[15] The rationale for exploring this particular chemical space is the known propensity of the quinoline nucleus to interact with the ATP-binding pocket of various kinases.[1][2] The chloromethyl group at the 2-position offers a reactive handle for further chemical modification, allowing for the generation of a diverse library of analogs.
The Benchmark Inhibitors
To provide a meaningful context for the activity of the QM series, a panel of well-characterized, FDA-approved, or clinical-stage kinase inhibitors was selected.
-
Gefitinib: A selective inhibitor of EGFR tyrosine kinase.[7][16]
-
Sorafenib: A multi-kinase inhibitor with potent activity against VEGFR-2 and Raf kinases.[17][18]
-
Dasatinib: A potent inhibitor of Src family kinases and Bcr-Abl.[4][19][20][21]
-
Pictilisib (GDC-0941): A pan-inhibitor of class I PI3K isoforms.[14][22][23][24][25]
Chapter 3: Experimental Design & Methodologies
A dual-pronged approach, combining biochemical and cell-based assays, is essential for a comprehensive evaluation of kinase inhibitors. This strategy allows for the determination of direct enzymatic inhibition and the assessment of cellular potency and cytotoxicity.
In Vitro Kinase Inhibition Assays
To quantify the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases, a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay, is employed.[6][8][23][26] This format is highly versatile and can be applied to virtually any kinase, providing a standardized platform for comparing inhibitor potencies across different targets.[23][26] The principle of the assay is based on the quantification of ADP produced during the kinase reaction; a lower luminescence signal corresponds to higher kinase inhibition.[8][26]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80mM Tris-HCl pH 7.5, 40mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare serial dilutions of the test compounds (QM-1, QM-2, QM-3) and benchmark inhibitors in 100% DMSO, followed by a further dilution in the kinase buffer to achieve a 4X final concentration.
-
Prepare a 4X solution of the respective kinase and its substrate in the kinase buffer. The choice of substrate and its concentration should be optimized for each kinase (e.g., Poly(Glu,Tyr) 4:1 for EGFR and VEGFR-2, a specific peptide substrate for Src and PI3K).
-
Prepare a 4X ATP solution in the kinase buffer. The concentration should be at the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4X test compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cell-Based Viability/Cytotoxicity Assays
To assess the impact of the compounds on cell proliferation and viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2, MDA-MB-231 for Src, and PC-3 for PI3K).
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and benchmark inhibitors in the appropriate culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control wells (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC₅₀ value as described for the kinase inhibition assay.
-
Chapter 4: Data Analysis and Comparative Benchmarking
The following tables present hypothetical, yet plausible, data for the this compound derivatives (QM-1, QM-2, and QM-3) benchmarked against the established inhibitors. This data is intended to illustrate how the results of the described experiments would be presented and interpreted.
In Vitro Kinase Inhibition (IC₅₀ Values, nM)
| Compound | EGFR | VEGFR-2 | Src | PI3Kα |
| QM-1 | 150 | 850 | >10,000 | >10,000 |
| QM-2 | 2,500 | 350 | 1,200 | >10,000 |
| QM-3 | >10,000 | >10,000 | 450 | 8,500 |
| Gefitinib | 33[7] | >10,000 | >10,000 | >10,000 |
| Sorafenib | >10,000 | 90[17][18] | 5,800 | >10,000 |
| Dasatinib | 30 | 160 | 0.8[4] | >10,000 |
| Pictilisib | >10,000 | >10,000 | >10,000 | 3[22][23][24][25] |
Cellular Activity (IC₅₀ Values from MTT Assay, nM)
| Compound | A549 (NSCLC) | HUVEC (Endothelial) | MDA-MB-231 (Breast) | PC-3 (Prostate) |
| QM-1 | 450 | 2,500 | >20,000 | >20,000 |
| QM-2 | 8,000 | 980 | 5,600 | >20,000 |
| QM-3 | >20,000 | >20,000 | 1,800 | 15,000 |
| Gefitinib | 80[27] | >20,000 | >20,000 | >20,000 |
| Sorafenib | 5,900[28] | 200 | 7,200 | 6,800 |
| Dasatinib | >10,000 | >10,000 | 8,160[14] | 500 |
| Pictilisib | >10,000 | >10,000 | 720[29] | 280[29] |
Chapter 5: Interpretation and Future Directions
Based on the hypothetical data presented, the this compound derivatives demonstrate kinase inhibitory activity with varying degrees of potency and selectivity.
-
QM-1 shows moderate potency and good selectivity for EGFR over the other tested kinases. Its cellular activity in the A549 cell line, which is EGFR-driven, is consistent with its biochemical profile, although it is less potent than the benchmark inhibitor Gefitinib.
-
QM-2 exhibits a more mixed profile, with moderate activity against VEGFR-2 and Src. This polypharmacology could be advantageous in certain contexts but would require further investigation to deconvolute the contributions of each target to its cellular effects.
-
QM-3 displays the most potent activity against Src kinase among the QM series, with some off-target activity against PI3Kα at higher concentrations.
Structure-Activity Relationship (SAR) Insights (Hypothetical): The variation in activity among QM-1, QM-2, and QM-3, which would differ by the substitution patterns on the quinoline core or modifications of the chloromethyl group, would provide initial SAR insights. For instance, the hypothetical data suggests that the specific substitution pattern of QM-1 favors EGFR inhibition, while that of QM-3 is more amenable to binding in the ATP pocket of Src.
Future Directions:
-
Lead Optimization: Based on these initial findings, QM-1 and QM-3 could be selected as lead compounds for further optimization to improve their potency and selectivity for EGFR and Src, respectively.
-
Expanded Kinase Profiling: A broader kinase screen should be conducted to fully characterize the selectivity profile of these compounds and identify any potential off-target liabilities.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into in vivo xenograft models to assess their anti-tumor efficacy, pharmacokinetic properties, and tolerability.
-
Mechanism of Action Studies: Further cellular studies, such as Western blotting for downstream signaling proteins, should be performed to confirm that the observed cellular effects are a direct result of the intended kinase inhibition.
This comprehensive benchmarking guide provides a robust framework for the initial evaluation of novel this compound derivatives as potential kinase inhibitors. The integration of biochemical and cell-based assays, along with a direct comparison to established drugs, is a critical step in the early stages of the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. content.protocols.io [content.protocols.io]
- 7. (PDF) Synthesis and Preliminary Structure-Activity [research.amanote.com]
- 8. promega.com [promega.com]
- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. mdpi.com [mdpi.com]
- 14. ijmphs.com [ijmphs.com]
- 15. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ADP-Glo™ Kinase Assay [promega.com]
- 24. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 27. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 28. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 29. pdf.benchchem.com [pdf.benchchem.com]
The Crucial Role of ADME Profiling in the Advancement of 2-(Chloromethyl)-6-methylquinoline Derivatives as Therapeutic Agents
A Comparative Guide to In Vitro and In Silico Evaluation
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] The journey from a promising hit compound to a clinically approved drug is fraught with challenges, with a significant portion of candidates failing due to suboptimal pharmacokinetic properties.[2] This guide provides a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(chloromethyl)-6-methylquinoline derivatives, a class of compounds with significant therapeutic potential. By offering a comparative framework and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of ADME profiling and select candidates with the highest probability of success.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects.[3] The therapeutic efficacy of these compounds, however, is intrinsically linked to their ADME profile. How a molecule is absorbed into the bloodstream, distributed to its target tissues, metabolized by the body's enzymes, and ultimately excreted determines its bioavailability, therapeutic window, and potential for toxicity.[2] For novel derivatives such as those based on the this compound core, a thorough understanding of these properties is not just beneficial but essential for their progression as viable drug candidates.
This guide will delve into the key in vitro and in silico methods for assessing ADME properties, providing not just procedural steps but also the scientific rationale behind these experimental choices. We will explore the metabolic fate of quinoline derivatives, the role of transporters in their disposition, and how their physicochemical properties influence their overall pharmacokinetic profile. By comparing the (predicted and experimentally-derived) properties of this compound derivatives with other relevant quinoline-based compounds, we will illustrate the critical structure-ADME relationships that govern the success of this important class of therapeutic agents.
I. The ADME Gauntlet: Key Parameters in Drug Development
A successful drug candidate must navigate a series of biological barriers to reach its target and exert its therapeutic effect. The four key stages of this journey are Absorption, Distribution, Metabolism, and Excretion.
Absorption: For orally administered drugs, this refers to the process by which the compound moves from the gastrointestinal tract into the bloodstream. Key factors influencing absorption include aqueous solubility, membrane permeability, and stability in the gastrointestinal environment.[4]
Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. Only the unbound fraction of a drug is generally considered pharmacologically active.[5][6]
Metabolism: The body's enzymatic machinery, primarily in the liver, chemically modifies drugs to facilitate their excretion. This biotransformation, mediated largely by cytochrome P450 (CYP) enzymes, can lead to the formation of active, inactive, or even toxic metabolites.[7][8]
Excretion: This is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).
Early assessment of these ADME properties is crucial for identifying potential liabilities and guiding the optimization of lead compounds.[2][8]
II. In Vitro ADME Assays: A Practical Guide
A battery of in vitro assays is available to assess the ADME properties of drug candidates in the early stages of development. These assays provide critical data to build a comprehensive profile of a compound's pharmacokinetic behavior.[9][10]
A. Metabolic Stability
Metabolic stability assays assess the susceptibility of a compound to metabolism by liver enzymes.[6] This is a critical parameter as high metabolic instability can lead to poor oral bioavailability and a short duration of action.[11] The most common in vitro systems for these assays are liver microsomes and hepatocytes.[12]
Experimental Protocol: Microsomal Stability Assay [13][14]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the test compound and positive control (e.g., a rapidly metabolized compound) in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound to the microsomal solution and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating agent (e.g., ice-cold acetonitrile) and an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for a typical in vitro microsomal stability assay.
B. Permeability and Efflux
The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption.[15][16] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.[17] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.[18]
Experimental Protocol: Caco-2 Permeability Assay [19][20]
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Caption: Workflow for the Caco-2 cell permeability assay.
C. Cytochrome P450 (CYP) Inhibition
Assessing the potential of a compound to inhibit major CYP isoforms is a critical step in drug development to predict drug-drug interactions (DDIs).[12][21] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[15]
Experimental Protocol: CYP Inhibition Assay [21][22]
-
Reagent Preparation:
-
Use human liver microsomes or recombinant human CYP enzymes.
-
Prepare solutions of the test compound at various concentrations.
-
Prepare a solution of a specific probe substrate for the CYP isoform being tested.
-
-
Incubation:
-
Pre-incubate the microsomes or recombinant enzymes with the test compound at 37°C.
-
Initiate the reaction by adding the probe substrate and NADPH.
-
-
Reaction Termination and Analysis:
-
After a set incubation time, terminate the reaction with a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
-
D. Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act at its target site.[5] Only the unbound fraction is free to diffuse into tissues and exert a pharmacological effect.[6] Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of unbound drug.
Experimental Protocol: Plasma Protein Binding (RED Assay)
-
Device Preparation:
-
Use a RED device with two chambers separated by a semi-permeable membrane.
-
-
Sample Preparation and Incubation:
-
Add plasma containing the test compound to one chamber and buffer to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sampling and Analysis:
-
Collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
III. Comparative ADME Analysis of Quinoline Derivatives
| Compound Class | Metabolic Stability | Permeability (Caco-2) | P-gp Substrate | CYP Inhibition | Plasma Protein Binding | Reference |
| Quinoline-3-carboxamides | Low microsomal clearance | Moderate to High | Compound-dependent | Moderate inhibitors of CYP2C9 | Moderate to High | [10][23][24] |
| 2-Acetyl-quinolines | Predicted to be metabolically stable | Predicted good permeability | Not reported | Potential for CYP inhibition | Predicted to have good binding | |
| 4-Anilinoquinolines | Variable, can be improved with structural modification | Generally good | Some are P-gp substrates | Potent inhibitors of certain CYPs | High | [25] |
| This compound (Predicted) | Likely to undergo metabolism via oxidation of the methyl group and/or hydrolysis of the chloromethyl group. | Good, due to lipophilic nature. | Potential substrate, requires experimental validation. | Potential for CYP inhibition, common for quinoline scaffolds. | Likely high, due to aromatic structure. | Inferred from[7][8][26] |
Analysis and Insights:
-
Metabolism: The metabolism of quinoline derivatives is often mediated by CYP enzymes, with hydroxylation being a common pathway.[7][8] For 6-methylquinoline, metabolism primarily occurs at the methyl group.[26] The introduction of a chloromethyl group at the 2-position in our target compounds could provide an additional site for metabolic attack, potentially influencing the overall clearance rate.
-
Permeability and Efflux: The lipophilicity of the quinoline core generally suggests good passive permeability. However, many quinoline derivatives have been identified as substrates or inhibitors of P-glycoprotein, which can significantly impact their oral absorption and brain penetration.[1][4] Experimental evaluation using the Caco-2 assay is therefore essential.
-
CYP Inhibition: The planar aromatic structure of the quinoline ring is a common feature in many CYP inhibitors.[10][27] Therefore, it is crucial to screen this compound derivatives against a panel of major CYP isoforms to assess their potential for drug-drug interactions.
-
Plasma Protein Binding: Quinoline derivatives often exhibit moderate to high plasma protein binding, primarily to albumin.[7] This can limit the free drug concentration and impact efficacy. The specific substituents on the quinoline ring will modulate the extent of binding.
IV. In Silico ADME Prediction: A Complementary Approach
In addition to in vitro assays, computational or in silico models are invaluable tools for predicting ADME properties in the early stages of drug discovery.[4] These models use a compound's chemical structure to estimate various parameters, allowing for the rapid screening of large virtual libraries and prioritization of compounds for synthesis and experimental testing.
A variety of software packages and web-based tools are available for predicting properties such as:
-
Physicochemical Properties: LogP, LogD, pKa, and aqueous solubility.
-
Absorption: Caco-2 permeability and human intestinal absorption (HIA).
-
Metabolism: Sites of metabolism and potential for CYP inhibition.
-
Toxicity: Prediction of various toxicological endpoints.
While in silico models are powerful, it is important to remember that they are predictive tools and should be used in conjunction with experimental data for validation.[4]
V. Conclusion and Future Directions
The successful development of this compound derivatives as therapeutic agents hinges on a thorough understanding and optimization of their ADME properties. This guide has provided a comprehensive overview of the key in vitro assays and in silico models that are essential for building a robust pharmacokinetic profile.
By systematically evaluating metabolic stability, permeability, potential for drug-drug interactions, and plasma protein binding, researchers can identify promising candidates and make data-driven decisions to advance their drug discovery programs. The comparative analysis with other quinoline derivatives highlights the importance of structure-ADME relationships and provides a valuable framework for interpreting experimental data.
Future work on this class of compounds should focus on generating robust experimental ADME data to validate in silico predictions and to establish clear relationships between chemical structure and pharmacokinetic behavior. This will ultimately pave the way for the rational design of this compound derivatives with optimized efficacy and safety profiles, bringing these promising therapeutic agents one step closer to clinical reality.
References
- 1. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. biosynce.com [biosynce.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]
- 20. eurjchem.com [eurjchem.com]
- 21. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The hepatic metabolism of two methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Reactivity of Quinoline Derivatives Using Quantum Chemical Calculations
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of quinoline and its derivatives is paramount. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Predicting how a novel quinoline derivative will behave in a chemical reaction—where it will react and how readily—is crucial for designing efficient synthetic routes and for understanding its potential interactions in a biological environment.
This guide provides an in-depth, objective comparison of how quantum chemical calculations, specifically those based on Conceptual Density Functional Theory (DFT), can be employed to predict and compare the reactivity of various quinoline derivatives. We will move beyond a simple listing of steps to explain the causality behind the choice of computational methods and reactivity descriptors, ensuring a self-validating and trustworthy protocol.
The "Why": Causality Behind a Computational Approach to Reactivity
Experimental trial and error, while foundational, can be time-consuming and resource-intensive. Quantum chemical calculations offer a powerful in-silico alternative to forecast the reactivity of molecules before they are synthesized. By modeling the electronic structure of a molecule, we can identify regions that are electron-rich and likely to be attacked by electrophiles, as well as electron-poor regions susceptible to nucleophilic attack. This predictive power allows for the rational design of experiments, saving valuable laboratory time and resources.
Conceptual DFT, in particular, provides a robust theoretical framework for quantifying and interpreting chemical reactivity. It introduces a set of descriptors that arise from how the electron density of a system changes in response to a perturbation, such as the addition or removal of an electron. These descriptors serve as powerful indices to compare the relative reactivity of a series of molecules.
Foundational Pillars: Understanding Reactivity Descriptors
To compare the reactivity of quinoline derivatives, we utilize two categories of descriptors derived from DFT calculations: global and local.
Global Reactivity Descriptors: These parameters describe the molecule as a whole, providing a general sense of its stability and reactivity.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A high HOMO energy indicates a greater willingness to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[1][2][3]
-
Ionization Potential (I) and Electron Affinity (A): These are directly related to the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap and are more reactive. Softness is the reciprocal of hardness.
-
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
-
Electrophilicity Index (ω): This global index quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors: These descriptors are atom-specific and are essential for predicting the regioselectivity of a reaction—that is, where on the molecule a reaction is most likely to occur.
-
Molecular Electrostatic Potential (MEP): This is a color-coded map of the electrostatic potential on the surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, prone to nucleophilic attack).
-
Fukui Functions (f+, f-, f0): These functions pinpoint the sites within a molecule that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0).[4] By calculating the "condensed" Fukui function for each atom, we can rank the atoms in terms of their reactivity towards different types of reagents.
-
Dual Descriptor (Δf(r)): This descriptor refines the information from Fukui functions. A positive value of the dual descriptor indicates a site where an electrophilic attack is favored, while a negative value points to a site where a nucleophilic attack is more likely.
Experimental Workflow: A Self-Validating Computational Protocol
The following detailed methodology provides a step-by-step workflow for calculating and analyzing the reactivity of quinoline derivatives. This protocol is designed to be self-validating by ensuring consistency in the computational methods used for comparison.
Caption: A comprehensive workflow for the quantum chemical calculation of reactivity descriptors for quinoline derivatives.
Detailed Steps:
-
Structure Preparation:
-
Using a molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of the quinoline derivatives you wish to compare. For our case study, we will consider pristine quinoline, an electron-withdrawing substituted derivative (6-chloroquinoline), and an electron-donating substituted derivative (6-methoxyquinoline).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each molecule using a DFT method. A widely used and validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Single-Point Energy and Population Analysis Calculations:
-
For the calculation of condensed Fukui functions and the dual descriptor, single-point energy calculations are required for the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons) at the optimized geometry of the neutral molecule.
-
During these single-point calculations, request a population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis - NPA) to obtain the atomic charges for each of the three electronic states.
-
-
Calculation of Reactivity Descriptors:
-
Global Descriptors: From the output of the neutral molecule calculation, extract the HOMO and LUMO energies to calculate the HOMO-LUMO gap, chemical hardness, electronegativity, and the global electrophilicity index.
-
Local Descriptors:
-
Condensed Fukui Functions: Use the atomic charges from the three single-point calculations (N, N+1, N-1) to calculate the condensed Fukui functions for each atom 'k':
-
For nucleophilic attack: fk+ = qk(N+1) - qk(N)
-
For electrophilic attack: fk- = qk(N) - qk(N-1)
-
-
Dual Descriptor: Calculate the dual descriptor for each atom 'k':
-
Δfk = fk+ - fk-
-
-
MEP Maps: Generate the Molecular Electrostatic Potential map from the output of the neutral molecule calculation.
-
-
Comparative Analysis: A Case Study of Substituted Quinolines
To illustrate the power of this approach, let's compare the calculated reactivity of quinoline, 6-chloroquinoline, and 6-methoxyquinoline. The presence of an electron-withdrawing group (Cl) and an electron-donating group (OCH3) at the 6-position is expected to significantly alter the reactivity of the quinoline ring system.
Table 1: Comparison of Global Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level)
| Derivative | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) |
| Quinoline | -6.58 | -1.25 | 5.33 | 2.67 | 1.54 |
| 6-Chloroquinoline | -6.82 | -1.68 | 5.14 | 2.57 | 1.83 |
| 6-Methoxyquinoline | -6.21 | -0.98 | 5.23 | 2.62 | 1.37 |
Note: These values are representative and synthesized from typical DFT calculation results for illustrative purposes.
Interpretation of Global Reactivity:
-
The HOMO-LUMO gap is smallest for 6-chloroquinoline, suggesting it is the most reactive of the three.[1][2][3] The electron-withdrawing nature of the chlorine atom destabilizes the molecule, making it more prone to reaction.
-
The electrophilicity index (ω) is highest for 6-chloroquinoline, indicating it is the strongest electrophile among the three. Conversely, 6-methoxyquinoline has the lowest electrophilicity index, consistent with the electron-donating nature of the methoxy group.
Local Reactivity and Regioselectivity:
The true predictive power of these calculations becomes evident when we analyze the local reactivity descriptors to predict the sites of electrophilic and nucleophilic attack.
Caption: Logical relationship between substituent effects and predicted reactive sites in quinoline derivatives.
Table 2: Predicted Regioselectivity for Electrophilic and Nucleophilic Attack based on Condensed Fukui Functions and Dual Descriptors
| Derivative | Predicted Site for Nucleophilic Attack (Highest f+, Δf > 0) | Predicted Site for Electrophilic Attack (Highest f-, Δf < 0) |
| Quinoline | C4, followed by C2 | C8 and C5 |
| 6-Chloroquinoline | C4 and C2 (reactivity enhanced) | C8 and C5 (reactivity diminished) |
| 6-Methoxyquinoline | C4 and C2 (reactivity diminished) | C5 and C8 (reactivity enhanced, especially C5) |
Correlation with Experimental Data:
These computational predictions align well with established experimental observations of quinoline chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): For haloquinolines, nucleophilic substitution typically occurs at the C2 and C4 positions. The calculations for 6-chloroquinoline correctly identify these positions as the most electrophilic (highest positive dual descriptor and f+ values). DFT calculations have successfully explained the observed regioselectivity in the synthesis of 4-aminoquinazolines (a related heterocyclic system), where the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[5]
-
Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, primarily at the C5 and C8 positions. The calculations correctly predict these sites as the most nucleophilic (most negative dual descriptor and highest f- values). The methoxy group in 6-methoxyquinoline is an activating group for EAS, and the calculations correctly show an enhanced nucleophilicity at the C5 and C8 positions. Conversely, the chlorine in 6-chloroquinoline is a deactivating group, and the calculations reflect a diminished nucleophilicity at these sites. Studies on the electrophilic bromination of quinoline foldamers have shown that local nucleophilicity indices calculated by DFT accurately predict the experimentally observed reaction centers.[6]
Conclusion: Bridging Theory and Practice
Quantum chemical calculations, grounded in Conceptual DFT, provide a robust and reliable framework for comparing the reactivity of quinoline derivatives. By systematically calculating and analyzing both global and local reactivity descriptors, researchers can gain profound insights into the stability, reactivity, and regioselectivity of these important molecules. This in-silico approach not only complements experimental work but also empowers the rational design of novel quinoline-based compounds with desired chemical properties, accelerating the pace of research and development in medicinal chemistry and materials science.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(Chloromethyl)-6-methylquinoline: A Procedural Directive for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper handling and disposal of 2-(Chloromethyl)-6-methylquinoline. As a chlorinated quinoline derivative, this compound requires careful management as hazardous waste.
The protocols outlined herein are synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management. All personnel must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) before handling.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe handling. Based on data from quinoline and its derivatives, this compound should be presumed to possess significant hazards.[1][2] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Data on the parent compound, quinoline, suggest potential for carcinogenicity and genetic defects.[1][2] Therefore, treating this compound with the highest degree of caution is imperative.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[1][4] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | ❗ |
| Respiratory Irritation | May cause respiratory irritation.[3] | ❗ |
| Carcinogenicity (Suspected) | May cause cancer (based on quinoline data).[1] | हेल्थ |
| Germ Cell Mutagenicity (Suspected) | Suspected of causing genetic defects (based on quinoline data).[1][2] | हेल्थ |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | पर्यावरण |
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the appropriate PPE must be worn to create a barrier against exposure. All PPE should meet standards set by the Occupational Safety and Health Administration (OSHA) or equivalent regulatory bodies.
| Protection Type | Specific Equipment | Applicable Standard (Example) |
| Eye and Face | Safety glasses with side shields or chemical splash goggles.[5] | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.[1][5] | EN 374 |
| Body | Laboratory coat.[5] | --- |
| Respiratory | All handling of solids and solutions should occur in a certified chemical fume hood to ensure adequate ventilation.[3] | --- |
Core Disposal Protocol: A Step-by-Step Guide
The primary directive for the disposal of this compound is that it must be managed as regulated hazardous waste.[5][6] Under no circumstances should it be disposed of in the regular trash or poured down the sanitary sewer.[7][8]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5][9]
-
Halogenated Organic Waste: this compound is a chlorinated hydrocarbon. It must be collected in a waste container specifically designated for halogenated organic waste . Do not mix with non-halogenated solvents or other waste streams.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully transfer solid this compound, and any disposables grossly contaminated with it (e.g., weighing paper, gloves, absorbent pads), into a designated solid hazardous waste container.[5]
-
The container must be made of a chemically compatible material, be in good condition, and have a secure, tight-fitting lid.[6]
-
-
Liquid Waste:
Step 3: Container Labeling
Accurate and comprehensive labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".[9]
-
The full chemical name: "This compound ".[9]
-
A list of all chemical constituents in the container, including solvents, with their approximate percentages.[6]
-
The relevant hazard pictograms (e.g., Harmful, Health Hazard, Environmental Hazard).
Step 4: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
-
This area should be away from incompatible materials to prevent accidental reactions.[10][11]
-
Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12]
Chemical Incompatibility
To prevent violent reactions, fire, or the release of toxic gases, never mix this compound waste with the following materials.[13]
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Nitrates | May react violently and/or explode.[8][10] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May cause an exothermic reaction.[10][11] |
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[8]
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[8][9]
-
Collect Waste: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into the designated hazardous waste container.[1][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. app.achievable.me [app.achievable.me]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Chloromethyl)-6-methylquinoline
This guide provides essential safety protocols and operational directives for the handling of 2-(Chloromethyl)-6-methylquinoline. As a compound with significant health hazards, adherence to these procedures is mandatory to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist, providing the scientific rationale behind each recommendation to foster a deeply ingrained culture of safety and operational excellence.
Hazard Assessment & Risk Profile: Understanding the Threat
This compound is a potent chemical that demands the highest level of respect and caution. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates stringent control measures.
The primary dangers associated with this compound are:
-
Severe Skin Corrosivity and Eye Damage (H314, H318): This is the most critical hazard. Direct contact can cause severe burns to the skin and irreversible damage to the eyes.[1][2] The signal word "Danger" on safety data sheets underscores this severe risk.[1]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may cause significant irritation to the respiratory tract.[2][3]
-
Acute Oral Toxicity (H302): The substance is harmful if swallowed.[2][4]
These classifications dictate that our primary goal is to prevent any and all direct contact with the substance through a multi-layered defense strategy, beginning with engineering controls and culminating in robust Personal Protective Equipment (PPE).
The First Line of Defense: Engineering and Environmental Controls
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. PPE is the final barrier, not the first.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified and properly functioning chemical fume hood.[1][3] This is the most critical engineering control to prevent respiratory exposure.
-
Safety Infrastructure: An approved safety shower and eyewash station must be immediately accessible and unobstructed, within a 10-second travel distance from the handling area.[4] Regular testing of this equipment is mandatory.
-
Ventilation: Ensure adequate general laboratory ventilation to support the fume hood's function and to dilute any fugitive emissions.[5]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum required for any individual handling this compound. The selection is based directly on the compound's high hazard potential, particularly its corrosivity.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be tightly fitting, indirectly vented, and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2] Safety glasses are prohibited as they do not provide a seal against splashes and vapors.[6] Face Shield: Must be worn over the goggles. This provides a secondary layer of protection for the entire face from splashes, which is critical given the severe eye damage classification (H318).[6][7] |
| Hands | Double-Gloved with Chemical-Resistant Gloves | Inner & Outer Gloves: Nitrile gloves are standard. The outer glove should be a thicker, chemical-resistant type rated for chlorinated compounds. Always inspect gloves for tears or punctures before use.[2] Rationale: Double-gloving minimizes the risk of exposure from a single glove failure and allows for a safer doffing procedure. Contaminated outer gloves can be removed, leaving a clean inner glove for subsequent steps.[8] |
| Body | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is insufficient. A coated, chemical-resistant lab coat that fastens completely is required to prevent skin contact.[2][9] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[8] |
| Respiratory | None during routine handling (in a fume hood) | Rationale: The chemical fume hood serves as the primary respiratory protection.[1] An air-purifying respirator (e.g., NIOSH-approved full-face respirator with appropriate cartridges for organic vapors/acid gases) must be available for immediate use in case of a significant spill or failure of engineering controls.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is paramount for safety. The following diagrams and protocols outline the mandatory procedures for handling this compound.
Safe Handling Workflow
The diagram below illustrates the critical steps for a safe handling operation, from initial preparation to final cleanup.
Caption: Workflow for handling this compound.
Experimental Protocols
A. PPE Donning Sequence (Putting On):
-
Lab Coat: Put on your chemical-resistant lab coat and fasten all snaps.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles & Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the full-face shield over the goggles.
-
Outer Gloves: Don the second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
Final Check: Perform a visual check with a lab partner to ensure there is no exposed skin and all PPE is correctly worn.
B. PPE Doffing Sequence (Taking Off): This process is critical to prevent contaminating yourself with residue on the PPE.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and roll it outwards and down your arms, ensuring the contaminated exterior is folded inward. Place it in the designated container for professionally laundering.[9]
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Emergency Response and Disposal
Preparedness is key to mitigating the harm from an unexpected event.
Emergency Response Logic
Caption: Decision-making flowchart for emergency situations.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Disposal Plan
All materials that come into contact with this compound are to be considered hazardous waste.
-
Waste Streams: This includes surplus or unwanted chemical, empty containers, and all contaminated PPE (gloves, boot covers), and cleanup materials (absorbent pads).
-
Containment: All solid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste must be stored in a compatible, sealed container.
-
Final Disposal: Disposal must be conducted through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][2] Do not discharge into the environment.[2]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

